Isocycloseram
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2F4N3O4/c1-3-32-21(34)18(10-35-32)30-20(33)14-5-4-12(6-11(14)2)17-9-22(36-31-17,23(27,28)29)13-7-15(24)19(26)16(25)8-13/h4-8,18H,3,9-10H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSQDEYDCAGPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(CO1)NC(=O)C2=C(C=C(C=C2)C3=NOC(C3)(C4=CC(=C(C(=C4)Cl)F)Cl)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2F4N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801335894 | |
| Record name | Isocycloseram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801335894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2061933-85-3 | |
| Record name | Isocycloseram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801335894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isocycloseram: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocycloseram is a novel, broad-spectrum insecticide belonging to the isoxazoline class, developed by Syngenta. It is classified under the Insecticide Resistance Action Committee (IRAC) Group 30, acting as a potent allosteric modulator of γ-aminobutyric acid (GABA)-gated chloride channels in insects.[1][2] This technical guide provides an in-depth overview of the discovery, a representative synthesis pathway, and the mechanism of action of this compound. It includes a compilation of its biological activity, detailed experimental methodologies, and visual representations of its synthesis and mode of action to support further research and development in this area.
Discovery and Development
The development of isoxazoline insecticides dates back to discoveries made by Nissan Chemical Industries.[3] Syngenta's research into this chemical class, employing modern agrochemical discovery approaches such as multi-parameter optimization and rapid design-synthesis-test-analysis (DSTA) cycles, led to the discovery of this compound.[4] A key breakthrough was reportedly a fortuitous discovery during investigations with 1,2-diamide compounds.[3] this compound was commercially introduced in the Brazilian market in 2023 under the brand name Plinazolin®. It exhibits high efficacy against a wide range of commercially important agricultural pests, including Lepidoptera, Hemiptera, Coleoptera, Thysanoptera, and Diptera, as well as mites.
Synthesis Pathway
The commercial synthesis of this compound is a proprietary, multi-step process that starts from aromatic precursors and involves cyclization reactions to form the characteristic spirocyclic isoxazoline core. While the exact, detailed industrial synthesis is not publicly available, a representative pathway can be constructed based on known isoxazoline synthesis methodologies, such as the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene or the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
A plausible synthetic route, based on related patent literature for benzamide isoxazolines, is outlined below. This pathway is for illustrative purposes and may not reflect the actual industrial process.
Mechanism of Action
This compound functions as a non-competitive antagonist of the invertebrate γ-aminobutyric acid (GABA) receptor, which is a ligand-gated chloride ion channel. Unlike other insecticides such as fiproles and cyclodienes, this compound binds to a distinct allosteric site on the GABA receptor. This binding inhibits the influx of chloride ions through the channel, leading to a disruption of the normal inhibitory neurotransmission in the insect's central nervous system. The consequence is hyperexcitation of the nervous system, resulting in paralysis and eventual death of the insect.
Notably, the common cyclodiene resistance mutation, A301S, does not confer resistance to this compound, making it an effective tool for managing resistant pest populations. However, a G335M mutation in the third transmembrane domain of the Rdl GABA receptor has been shown to impair the activity of both this compound and metadiamide insecticides.
Biological Activity
This compound has demonstrated potent insecticidal activity against a variety of agricultural pests. The following tables summarize key quantitative data from published studies.
Table 1: Insecticidal Activity (LC50)
| Pest Species | Life Stage | Exposure Time | LC50 | Reference |
| Fall Armyworm (Spodoptera frugiperda) | 3rd Instar Larvae | 72 h | 0.26 mg/kg | |
| Fathead Minnow (Pimephales promelas) | - | 96 h | 0.33 mg/L | |
| Sheepshead Minnow (Cyprinodon variegatus) | - | 96 h | 0.13 mg/L |
Table 2: In Vitro Activity (IC50)
| Receptor/Target | Pest Species | IC50 | Reference |
| SfrRDL1 Receptor | Fall Armyworm (Spodoptera frugiperda) | 8.52 nM | |
| SfrRDL2 Receptor | Fall Armyworm (Spodoptera frugiperda) | 11.13 nM |
Experimental Protocols
Determination of this compound Content by HPLC
This protocol is based on the WHO specification method for determining the active ingredient content in technical and formulated products.
Objective: To quantify the concentration of this compound.
Principle: this compound is determined by reverse phase High-Performance Liquid Chromatography (HPLC) with UV detection at 265 nm using an external standard.
Apparatus:
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High-Performance Liquid Chromatograph with a UV detector
-
Reversed-phase C18 column
-
Ultrasonic bath
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Reagents:
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Acetonitrile (HPLC grade)
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Deionized water
-
This compound reference standard
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in acetonitrile to prepare a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution with acetonitrile.
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Sample Preparation: Accurately weigh a sample of the technical grade or formulated product containing a known approximate amount of this compound. Dissolve the sample in acetonitrile, using an ultrasonic bath to aid dissolution. Dilute to a final known volume with acetonitrile. Filter an aliquot of the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10 µL.
-
Detector Wavelength: 265 nm.
-
Column Temperature: Ambient.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Compare the peak area of this compound in the sample chromatogram with the peak areas from the standard solutions to calculate the concentration of this compound in the sample.
Representative Electrophysiology Assay for GABA Receptor Modulation
This protocol describes a general method for assessing the effect of this compound on insect GABA receptors expressed in a heterologous system (e.g., Xenopus oocytes or insect cell lines) using two-electrode voltage-clamp or patch-clamp techniques.
Objective: To characterize the modulatory effect of this compound on GABA-gated chloride currents.
Principle: The electrical currents mediated by GABA receptors are measured in the absence and presence of this compound to determine its inhibitory effect.
Apparatus:
-
Two-electrode voltage-clamp or patch-clamp setup (amplifier, micromanipulators, perfusion system, data acquisition system)
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Microscope
-
Oocyte or cell culture facility
Reagents:
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Xenopus oocytes or a suitable insect cell line (e.g., Sf9)
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cRNA or expression vector for the insect GABA receptor subunit(s)
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GABA
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This compound
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Recording solutions (e.g., Ringer's solution for oocytes)
Procedure:
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Receptor Expression: Inject Xenopus oocytes with the cRNA of the insect GABA receptor subunit(s) or transfect the insect cell line with the corresponding expression vector. Incubate for 2-4 days to allow for receptor expression.
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Electrophysiological Recording:
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Place an oocyte or a patch of cell membrane in the recording chamber and perfuse with the recording solution.
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For two-electrode voltage-clamp, impale the oocyte with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -60 mV).
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For patch-clamp, form a high-resistance seal between a glass micropipette and the cell membrane (whole-cell or outside-out configuration).
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-
GABA Application: Apply a known concentration of GABA to elicit a chloride current (the control response).
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This compound Application: Co-apply or pre-apply this compound at various concentrations with the same concentration of GABA.
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Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound. Calculate the percentage inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a concentration-response curve.
Conclusion
This compound represents a significant advancement in insecticide chemistry, offering a novel mode of action effective against a broad spectrum of pests, including those resistant to older chemistries. Its discovery through modern research and development approaches highlights the ongoing innovation in the agrochemical industry. The information provided in this technical guide, including the representative synthesis, detailed mechanism of action, biological activity data, and experimental protocols, serves as a valuable resource for researchers and professionals in the field of crop protection and drug development. Further research into the structure-activity relationships and resistance mechanisms will continue to be crucial for the sustainable use of this important insecticide.
References
An In-depth Technical Guide to the Mechanism of Action of Isocycloseram on Insect GABA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocycloseram is a novel isoxazoline insecticide demonstrating potent activity against a broad spectrum of economically important insect pests.[1] Its unique mode of action, targeting the insect γ-aminobutyric acid (GABA) receptor at a site distinct from other commercially available insecticides, makes it a valuable tool in insecticide resistance management programs.[2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the insect GABA receptor, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel insecticides.
Introduction to this compound and its Target: The Insect GABA Receptor
This compound is a member of the isoxazoline class of insecticides, which are recognized for their exceptional potency and favorable safety profile.[4] The primary target of this compound is the insect GABA receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the insect central nervous system.[3]
The insect GABA receptor, a member of the cys-loop superfamily of ligand-gated ion channels, is a pentameric protein that forms a chloride ion (Cl⁻) permeable channel. In insects, the "Resistant to Dieldrin" (Rdl) subunit is a key component of these receptors and can form functional homomeric receptors when expressed heterologously. When the neurotransmitter GABA binds to the receptor, it triggers a conformational change that opens the channel, allowing Cl⁻ ions to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.
This compound disrupts this vital inhibitory signaling, leading to hyperexcitation of the insect's nervous system, paralysis, and eventual death. The Insecticide Resistance Action Committee (IRAC) has classified this compound in Group 30 , designating it as a GABA-gated chloride channel allosteric modulator. This classification highlights its distinct binding site and mechanism compared to other GABA receptor-targeting insecticides like fiproles and cyclodienes (IRAC Group 2).
Molecular Mechanism of Action
This compound functions as a non-competitive antagonist and negative allosteric modulator of the insect Rdl GABA receptor. This means it does not compete with the endogenous ligand, GABA, for its binding site. Instead, this compound binds to a distinct allosteric site within the transmembrane domain of the receptor.
Binding Site and Allosteric Modulation
Studies have revealed that this compound shares a binding site with the meta-diamide class of insecticides, such as broflanilide. This binding site is located at the interface between subunits in the transmembrane region. Molecular docking studies suggest that this binding pocket is formed by amino acid residues from the transmembrane helices (TMs) of adjacent Rdl subunits.
The binding of this compound to this allosteric site induces a conformational change in the receptor that prevents the channel from opening, even when GABA is bound to its orthosteric site. This effectively blocks the inhibitory chloride current, leading to uncontrolled neuronal firing.
The following diagram illustrates the proposed signaling pathway of the insect GABA receptor and the inhibitory action of this compound.
Key Amino Acid Residues and Resistance
Site-directed mutagenesis studies have identified specific amino acid residues that are critical for the action of this compound and other Group 30 insecticides. A key mutation is G335M (glycine to methionine at position 335) in the third transmembrane domain (TM3) of the Rdl subunit. This single amino acid substitution has been shown to significantly impair the ability of this compound to block the GABA-mediated response, conferring a high level of resistance. Interestingly, the G335M mutation can lead to fitness costs in insects, such as reduced locomotion and sterility, which may impact the prevalence of this resistance mechanism in the field.
Importantly, the widely distributed A301S mutation in the second transmembrane domain (TM2), which confers resistance to cyclodiene insecticides, does not affect the sensitivity to this compound. This lack of cross-resistance underscores the distinct binding site of this compound and its value in managing resistance to older insecticide classes.
Quantitative Data on this compound Activity
The potency of this compound has been quantified against various insect species using both in vitro electrophysiological assays and in vivo toxicity bioassays.
In Vitro Activity on Recombinant Rdl Receptors
The inhibitory concentration (IC₅₀) of this compound has been determined using two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing recombinant Rdl receptors from the fall armyworm, Spodoptera frugiperda.
| Receptor Subunit | Insect Species | IC₅₀ (nM) | Reference |
| SfrRDL1 | Spodoptera frugiperda | 8.52 | |
| SfrRDL2 | Spodoptera frugiperda | 11.13 |
In Vivo Toxicity
The lethal concentration (LC₅₀) and lethal dose (LD₅₀) of this compound have been determined for several insect pests.
| Assay Type | Insect Species | Value | Units | Reference |
| Larval Bioassay (LC₅₀) | Drosophila melanogaster (wild-type) | 0.26 | mg/kg | |
| Larval Bioassay (LC₅₀) | Drosophila melanogaster (RdlG335M mutant) | >100 | mg/kg | |
| Topical Assay (LD₅₀) | Blattella germanica (German cockroach) | 5-15 (at 72h) | ng/insect | |
| Residual Surface Spray | Cimex lectularius (Bed bug) | ~40 | mg/m² | |
| Tunneling Assay | Reticulitermes flavipes (Termite) | 5 | µg/g | |
| Treated Surface | Anopheles stephensi (Mosquito) | 120-150 | mg/m² |
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a combination of molecular biology, electrophysiology, and toxicology techniques. The following sections provide an overview of the key experimental protocols.
The overall experimental workflow for characterizing the mode of action of an insecticide like this compound is depicted below.
Cloning and Site-Directed Mutagenesis of the Rdl Receptor
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RNA Extraction and cDNA Synthesis: Total RNA is extracted from the nervous tissue of the target insect species. First-strand complementary DNA (cDNA) is synthesized using a reverse transcriptase enzyme.
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PCR Amplification and Cloning: The full-length coding sequence of the Rdl gene is amplified by polymerase chain reaction (PCR) using gene-specific primers. The PCR product is then cloned into a suitable expression vector, such as pGEM-T or a vector optimized for Xenopus oocyte expression.
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Site-Directed Mutagenesis: To investigate the role of specific amino acids in insecticide binding and resistance, point mutations (e.g., G335M) are introduced into the Rdl cDNA using a commercially available site-directed mutagenesis kit (e.g., QuikChange). The presence of the desired mutation is confirmed by DNA sequencing.
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cRNA Synthesis: The plasmid DNA containing the wild-type or mutant Rdl sequence is linearized, and capped messenger RNA (cRNA) is synthesized in vitro using a T7 or SP6 RNA polymerase. The quality and concentration of the cRNA are assessed before injection.
Heterologous Expression in Xenopus laevis Oocytes
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Oocyte Harvesting and Preparation: Stage V-VI oocytes are surgically removed from an anesthetized female Xenopus laevis frog. The oocytes are then treated with collagenase to remove the follicular cell layer and are thoroughly washed.
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cRNA Microinjection: Approximately 50 nL of the prepared cRNA solution (typically at a concentration of 0.1-1 µg/µL) is injected into the cytoplasm of each oocyte using a microinjection system.
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Incubation: The injected oocytes are incubated in Barth's solution at 16-18°C for 2 to 7 days to allow for the expression and assembly of functional GABA receptors on the oocyte membrane.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
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Solutions:
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Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.5.
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Electrode Filling Solution: 3 M KCl.
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Agonist Stock: A concentrated stock solution of GABA is prepared in water.
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Antagonist Stock: A concentrated stock solution of this compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
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-
Recording Setup: An oocyte expressing the Rdl receptors is placed in a recording chamber and continuously perfused with the recording solution. Two glass microelectrodes (resistance 0.5-5 MΩ), one for voltage recording and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential of -60 to -80 mV.
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Data Acquisition:
-
A baseline current is established in the recording solution.
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GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) is applied to the oocyte, and the resulting inward chloride current is recorded.
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After a washout period, the oocyte is pre-incubated with varying concentrations of this compound for a set duration, followed by the co-application of this compound and GABA.
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The degree of inhibition of the GABA-induced current by this compound is measured.
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-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the this compound concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
Radioligand Binding Assay (Hypothetical Protocol)
While specific radioligand binding studies for this compound are not widely published, a competitive binding assay could be performed to determine its binding affinity (Kᵢ). This protocol is based on established methods for other isoxazolines and GABA receptor ligands.
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Membrane Preparation: Heads from the target insect species are homogenized in a buffered solution and subjected to centrifugation to isolate a membrane fraction rich in GABA receptors.
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Radioligand: A tritiated version of a suitable isoxazoline ([³H]-isoxazoline) or a related compound that binds to the same site would be used as the radioligand.
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Assay Procedure:
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The insect head membranes are incubated with a fixed, low concentration of the radioligand.
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Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
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Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the same site.
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Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.
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Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Conclusion
This compound represents a significant advancement in insecticide technology, offering a novel mode of action that is effective against a wide range of insect pests, including those resistant to other insecticide classes. Its mechanism as a non-competitive antagonist and negative allosteric modulator of the insect Rdl GABA receptor has been well-characterized through sophisticated electrophysiological and molecular techniques. A thorough understanding of its binding site at the transmembrane subunit interface and the identification of key resistance-conferring mutations, such as G335M, are crucial for the sustainable use of this insecticide and for the future design of next-generation pest control agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the discovery of new molecules targeting the insect GABA receptor.
References
- 1. This compound (this compound) - Cultivar Magazine [revistacultivar.com]
- 2. Effects of RDL GABA Receptor Point Mutants on Susceptibility to Meta-Diamide and Isoxazoline Insecticides in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the IRAC Group 30 Mode of Action: Allosteric Modulators of GABA-gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mode of action of insecticides belonging to Group 30 of the Insecticide Resistance Action Committee (IRAC) classification. This group represents a significant advancement in insecticide chemistry, offering a novel target site for insect pest control. The information presented herein is intended to support research, discovery, and development of new insecticidal compounds.
Introduction to IRAC Group 30
The Insecticide Resistance Action Committee (IRAC) classifies insecticides based on their mode of action to provide a framework for sustainable resistance management.[1][2][3] IRAC Group 30 encompasses insecticides that act as allosteric modulators of GABA-gated chloride channels.[1][4] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the insect central nervous system. The binding of GABA to its receptor, a ligand-gated chloride ion channel, leads to the influx of chloride ions, hyperpolarization of the neuron, and consequently, inhibition of nerve impulse transmission.
Group 30 insecticides disrupt this process by non-competitively binding to the GABA receptor at a site distinct from the GABA binding site and from the binding sites of other non-competitive antagonists like fipronil (IRAC Group 2). This allosteric modulation inhibits the chloride channel, preventing the inhibitory action of GABA. The resulting uncontrolled nerve stimulation leads to hyperexcitation, convulsions, and ultimately, the death of the insect.
The two primary chemical classes within IRAC Group 30 are the meta-diamides and the isoxazolines . A key advantage of this group is the lack of cross-resistance with other existing insecticide classes, making them valuable tools for managing resistance in pest populations.
The Molecular Target: The Insect GABA-gated Chloride Channel
The insect GABA-gated chloride channel, often referred to as the RDL (Resistance to dieldrin) receptor, is a member of the cys-loop ligand-gated ion channel superfamily. These receptors are pentameric structures, with each subunit typically comprising a large extracellular N-terminal domain, four transmembrane domains (M1-M4), and a short extracellular C-terminus. The M2 domain of each subunit lines the central ion pore.
While vertebrate GABA receptors are typically heteromeric, insect RDL receptors can form functional homomeric channels. This structural difference provides a basis for the selective toxicity of many Group 30 insecticides towards insects over mammals.
Detailed Mode of Action of Chemical Classes
Meta-diamides (e.g., Broflanilide)
Meta-diamides, such as broflanilide, represent a distinct class of RDL GABA receptor antagonists. Broflanilide itself is often metabolized to the more active desmethyl-broflanilide.
Binding Site and Mechanism: Studies have demonstrated that the binding site for meta-diamides is different from that of conventional non-competitive antagonists like fipronil, which binds within the ion pore. Molecular modeling and mutagenesis studies suggest that desmethyl-broflanilide binds to an inter-subunit pocket in the transmembrane domain, near the G336 residue in the M3 segment of the Drosophila RDL GABA receptor. This binding appears to favor the closed state of the channel, thereby preventing its opening even when GABA is bound.
The unique binding site of meta-diamides explains their effectiveness against insect populations that have developed resistance to cyclodienes and fipronil due to mutations in the M2 region of the GABA receptor (e.g., A2'S, A2'G, and A2'N mutations).
Isoxazolines (e.g., Afoxolaner, Fluralaner)
Isoxazolines are another major class of IRAC Group 30 insecticides with potent activity against a broad spectrum of insect and acarine pests.
Binding Site and Mechanism: Similar to meta-diamides, isoxazolines are non-competitive antagonists of the GABA-gated chloride channel. They also bind to a site distinct from fipronil and avermectins. Radioligand binding studies using [³H]fluralaner have confirmed a unique, high-affinity binding site in insect neuronal membranes. While the precise location is still under intense investigation, it is clear that isoxazoline binding allosterically inhibits the channel's function, blocking the influx of chloride ions and leading to neuronal hyperexcitation.
Quantitative Data
The following table summarizes key quantitative data for representative IRAC Group 30 insecticides from various studies. This data highlights their high potency against insect GABA receptors.
| Compound | Chemical Class | Target Organism/System | Assay Type | Parameter | Value | Reference |
| Afoxolaner | Isoxazoline | Expressed insect Rdl GABA-gated chloride channels in Xenopus oocytes | Two-Electrode Voltage Clamp | IC₅₀ | 3.7 nM | |
| Fluralaner (A1443) | Isoxazoline | House fly (Musca domestica) head membranes | [³H]EBOB displacement | IC₅₀ | 0.2 nM | |
| Fluralaner (A1443) | Isoxazoline | House fly (Musca domestica) head membranes | [³H]A1443 binding | Apparent IC₅₀ | ~0.4 nM | |
| Unnamed Isoxazoline | Isoxazoline | House fly (Musca domestica) head membranes | [³H]EBOB displacement | IC₅₀ | 455 pM | |
| Lotilaner | Isoxazoline | Expressed human louse (Pediculus humanus humanus) RDL receptors | Two-Electrode Voltage Clamp | IC₅₀ | 40.7 nM | |
| Meta-diamide 7 | Meta-diamide | Drosophila Mel-2 cells expressing wild-type RDL receptors | Membrane Potential Assay | IC₅₀ | ~10 nM | |
| Meta-diamide 7 | Meta-diamide | Drosophila Mel-2 cells expressing A2'S mutant RDL receptors | Membrane Potential Assay | IC₅₀ | ~10 nM |
Experimental Protocols
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology on Xenopus Oocytes
This technique is crucial for characterizing the effects of compounds on specific ion channels expressed in a controlled environment.
Methodology:
-
Receptor Expression: Capped RNA (cRNA) encoding the insect GABA receptor subunit (e.g., RDL) is synthesized in vitro. Xenopus laevis oocytes are then injected with the cRNA and incubated for 2-4 days to allow for receptor expression in the oocyte membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution. Two glass microelectrodes, filled with a high concentration of KCl, are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a specific holding potential (typically -60 to -80 mV).
-
Compound Application: A baseline GABA-evoked current is established by briefly applying a known concentration of GABA to the oocyte. After a washout period, the oocyte is pre-incubated with the test insecticide for a defined period.
-
Data Acquisition: GABA is co-applied with the insecticide, and the resulting current is measured. The degree of inhibition by the insecticide is calculated by comparing the current amplitude in the presence and absence of the compound.
-
Dose-Response Analysis: This process is repeated with a range of insecticide concentrations to generate a dose-response curve and calculate the IC₅₀ value.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to its receptor and to characterize the binding site.
Methodology:
-
Membrane Preparation: Tissues rich in the target receptor, such as insect heads or cultured cells expressing the receptor, are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]fluralaner or a site-specific probe like [³H]EBOB) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The filter is washed to remove non-specifically bound radioligand, and the amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. Specific binding is defined as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).
Visualizations
Signaling Pathway Diagram
Caption: GABAergic synapse and insecticide targets.
Experimental Workflow: Two-Electrode Voltage-Clamp
Caption: Workflow for TEVC electrophysiology.
Logical Relationship: Resistance vs. Binding Site
Caption: Group 30 binding site and lack of cross-resistance.
References
- 1. irac-online.org [irac-online.org]
- 2. researchgate.net [researchgate.net]
- 3. Insecticide resistance management and industry: the origins and evolution of the Insecticide Resistance Action Committee (IRAC) and the mode of action classification scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irac-online.org [irac-online.org]
Spectroscopic analysis of Isocycloseram
An In-depth Technical Guide to the Spectroscopic Analysis of Isocycloseram
Introduction
This compound is a novel, broad-spectrum insecticide belonging to the isoxazoline chemical class.[1] It is distinguished by its unique mode of action as an allosteric modulator of the gamma-aminobutyric acid (GABA)-gated chloride channel, placing it in the Insecticide Resistance Action Committee (IRAC) Group 30.[2] this compound is a diastereoisomeric mixture, with the (5S,4R)-isomer being the most insecticidally active component.[2][3] Developed for the control of a wide range of pests, including lepidopteran, hemipteran, and coleopteran species, its analysis is critical for formulation quality control, residue monitoring, and environmental fate studies.[4] This guide provides a detailed overview of the core spectroscopic and chromatographic techniques used for the analysis of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to developing appropriate analytical methods, particularly for sample preparation and chromatographic separation.
| Property | Value | Reference |
| Appearance | Off-white solid powder | |
| Molecular Formula | C₂₃H₁₉Cl₂F₄N₃O₄ | |
| Molecular Weight | 548.3 g/mol | |
| Melting Point | 138.9 °C (Pure Active Ingredient) | |
| Water Solubility | 1.2 mg/L (at 20 °C) | |
| Log K_ow_ (Octanol/Water) | 5.0 (at 20 °C) | |
| Vapour Pressure | <6.2×10⁻⁶ Pa (at 25 °C) |
Spectroscopic and Chromatographic Analysis
A combination of spectroscopic and chromatographic methods is employed for the identification and quantification of this compound.
UV-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy is primarily used for the quantitative analysis of this compound in formulations via High-Performance Liquid Chromatography with a UV detector (HPLC-UV). The molecule exhibits strong absorbance in the UV region, with primary maxima around 265 nm.
| Condition | λ_max_ (nm) | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) |
| Neutral Solution (Methanol) | 265 | 25004 |
| 290 | 6392 | |
| Acidic Solution (Methanol/HCl) | 265 | 22632 |
| 290 | 4906 | |
| Data sourced from the Public Release Summary on this compound by the Australian Pesticides and Veterinary Medicines Authority. |
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the qualitative identification of this compound. It is used as an identity test where the infrared absorption spectrum of a sample is compared to that of a reference standard. This "fingerprinting" technique confirms the presence of the correct functional groups and overall molecular structure. While detailed spectral assignments are not widely published, the method is a standard procedure in quality control laboratories for confirming the identity of the technical material.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used method for determining the purity of this compound technical materials and the concentration in formulations. A reversed-phase HPLC method provides excellent separation and quantification.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | Kinetex C18, 2.6 µm (100 x 4.6 mm) or equivalent |
| Mobile Phase | Gradient of Acetonitrile and 0.1% v/v Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 5 µL |
| Retention Time | Approximately 5.3 min |
| Data sourced from the provisional CIPAC method for this compound. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the trace-level quantification of this compound and its metabolites in complex matrices such as agricultural commodities and soil. The technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for residue analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol is commonly used for extraction and cleanup prior to LC-MS/MS analysis.
Performance of the LC-MS/MS Method for Residue Analysis:
| Parameter | Value | Matrix Examples |
| Limit of Detection (LOD) | 0.003 mg/kg | Hulled rice, potato, soybean, mandarin, red pepper |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Hulled rice, potato, soybean, mandarin, red pepper |
| Linearity (R²) | ≥ 0.99 | Calibration range of 0.001-0.05 mg/kg |
| Mean Average Recoveries | 71.5 - 109.8% | Hulled rice, potato, soybean, mandarin, red pepper |
| Precision (RSD) | < 10% | Hulled rice, potato, soybean, mandarin, red pepper |
| Data sourced from a study on the analysis of this compound in agricultural food commodities. |
Mechanism of Action Signaling Pathway
This compound functions by selectively targeting the invertebrate Rdl (Resistance to dieldrin) GABA receptor. It acts as a non-competitive antagonist and allosteric modulator, binding to a site distinct from fiproles and cyclodienes. This binding inhibits the influx of chloride ions through the GABA-gated channel, which disrupts the inhibitory neurotransmission process. The resulting cascade of events leads to hyperexcitation of the insect's central nervous system, culminating in paralysis and death.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.
Protocol 1: HPLC-UV Analysis of this compound Formulations
This protocol is adapted from the provisional CIPAC method for determining the this compound content in technical and formulated products.
1. Reagents and Materials:
-
This compound reference standard of known purity.
-
Acetonitrile (HPLC grade).
-
Deionized water.
-
Formic acid.
-
Volumetric flasks (100 mL, 50 mL).
-
Ultrasonic bath.
-
0.45 µm PTFE syringe filters.
2. Standard Preparation (Calibration Solution):
-
Accurately weigh 45–55 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 60 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to ambient temperature and dilute to the mark with acetonitrile.
-
Pipette 10.0 mL of this stock solution into a 50 mL volumetric flask and dilute to the mark with acetonitrile.
-
Filter an aliquot through a 0.45 µm PTFE filter before injection. Prepare this solution in duplicate.
3. Sample Preparation:
-
Accurately weigh an amount of the sample equivalent to 45–55 mg of this compound into a 100 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as described for the standard preparation.
-
Filter an aliquot through a 0.45 µm PTFE filter before injection. Prepare each sample in duplicate.
4. Chromatographic Analysis:
-
Set up the HPLC system according to the conditions listed in Table 3.
-
Equilibrate the system by making several injections of a calibration solution until the response factors for two consecutive injections differ by less than 1%.
-
Inject the duplicate calibration solutions followed by the duplicate sample solutions.
5. Calculation:
-
Calculate the concentration of this compound in the sample using the mean peak areas from the sample and standard injections and the known purity of the reference standard, employing an external standard calculation.
Protocol 2: LC-MS/MS Residue Analysis with QuEChERS
This protocol describes a general workflow for the extraction and analysis of this compound residues from agricultural products.
1. Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-20 mL of acetonitrile, typically containing 0.1% formic acid to optimize extraction pH.
-
Shake the tube vigorously for 1 minute.
-
Add anhydrous magnesium sulfate (e.g., 4 g) and sodium chloride (e.g., 1 g) to induce phase separation.
-
Immediately shake again and then centrifuge at a sufficient speed to separate the layers (e.g., 4,700 G for 10 minutes).
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
-
The d-SPE tube typically contains a primary secondary amine (PSA) sorbent to remove organic acids and C18 to remove non-polar interferences like fats, along with anhydrous MgSO₄ to remove residual water.
-
Vortex the tube for 1 minute and then centrifuge.
3. LC-MS/MS Analysis:
-
Take the final cleaned extract and filter it through a 0.22 µm filter into an autosampler vial.
-
Analyze the extract using an LC-MS/MS system operated in positive electrospray ionization (ESI+) mode.
-
Quantification is performed using matrix-matched calibration curves to compensate for matrix effects.
References
Isocycloseram CAS number 2061933-85-3 properties
An In-depth Technical Guide to Isocycloseram (CAS Number: 2061933-85-3)
Abstract
This compound is a novel, broad-spectrum insecticide and acaricide belonging to the isoxazoline chemical class.[1][2][3] It is distinguished by its unique mode of action, targeting the gamma-aminobutyric acid (GABA) receptor at a site distinct from other insecticides like fiproles and cyclodienes.[3][4] This technical guide provides a comprehensive overview of this compound's physicochemical properties, mechanism of action, detailed experimental protocols for its analysis, and a summary of its toxicological profile, intended for researchers, scientists, and professionals in drug and pesticide development.
Physicochemical Properties
This compound is an off-white, solid powder with a sweetish odor at room temperature. It is a diastereoisomeric mixture, primarily composed of 80-100% of the (5S,4R)-isomer, which is the most active, and 0-20% of the (5R,4R), (5R,4S), and (5S,4S) isomers. The compound exhibits very low water solubility but is soluble in several organic solvents. Its high log KOW value indicates a potential for bioaccumulation in fatty matrices. Key physicochemical data are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2061933-85-3 | |
| Molecular Formula | C₂₃H₁₉Cl₂F₄N₃O₄ | |
| Molecular Weight | 548.3 g/mol | |
| IUPAC Name | Mixture of 80–100% 4-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[(4R)-2-ethyl-3-oxo-1,2-oxazolidin-4-yl]-2-methylbenzamide and 20–0% of the (5R,4R), (5R,4S) and (5S,4S) isomers. | |
| Appearance | Off-white solid powder with a sweetish odor. | |
| Melting Point | 138.9 °C (Pure Active Ingredient, 98.4% purity) 135.3 °C (Technical Grade, 96.9% purity) | |
| Boiling Point | Decomposes from ~178 °C (Technical Grade) to ~212 °C (Pure). | |
| Water Solubility | 1.2 mg/L at 20 °C. | |
| Organic Solvent Solubility | Dichloromethane: 400 g/L Acetone: 270 g/L Ethyl acetate: 190 g/L Methanol: 75 g/L Toluene: 33 g/L n-Octanol: 17 g/L Hexane: 39 mg/L | |
| Partition Coefficient (log Kₒw) | 5.0 (at 20°C, Pure) 4.9 (at 25°C, Technical Grade) | |
| Vapor Pressure | <6.2 x 10⁻⁶ Pa at 20-25 °C. | |
| Dissociation Constant (pKa) | No dissociation observed between pH 2 and 12. |
Mechanism of Action
This compound is classified by the Insecticide Resistance Action Committee (IRAC) in Group 30 as a GABA-gated chloride channel allosteric modulator. Its mechanism of action involves the non-competitive antagonism of the invertebrate GABA receptor.
Signaling Pathway
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve impulses.
This compound acts by binding to a unique site on the GABA receptor, distinct from the binding sites of GABA itself, fiproles, or cyclodienes. This allosteric binding locks the receptor in a non-conducting state, preventing the influx of chloride ions even when GABA is present. The disruption of inhibitory signaling leads to uncontrolled neuronal firing, hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.
Experimental Protocols
Determination of this compound by HPLC
This protocol outlines the determination of this compound by reversed-phase high-performance liquid chromatography (HPLC) with UV detection.
Objective: To quantify the concentration of this compound in a sample.
Principle: The sample is dissolved in acetonitrile, separated on a C18 column, and detected by a UV spectrophotometer at 265 nm. Quantification is achieved using an external standard.
Apparatus:
-
High-Performance Liquid Chromatograph with a UV spectrophotometric detector.
-
Injection system capable of injecting 5 µL.
-
Stainless steel column (100 x 4.6 mm i.d.) packed with Kinetex C18, 2.6 µm, or equivalent.
-
Ultrasonic bath.
-
Volumetric flasks (50 mL, 100 mL).
-
Syringe filters (PTFE, 0.45 µm).
Reagents:
-
Acetonitrile (HPLC grade).
-
This compound reference standard.
Procedure:
-
Chromatographic Conditions:
-
Column Temperature: 40 °C
-
Mobile Phase: Water / Acetonitrile / Methanol = 25/50/25 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 265 nm
-
Injection Volume: 5 µL
-
Approximate Retention Time: 5.3 min
-
-
Calibration Solution Preparation:
-
Accurately weigh (to the nearest 0.1 mg) 45–55 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 60 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.
-
Cool to ambient temperature and dilute to volume with acetonitrile.
-
Pipette 10.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with acetonitrile.
-
Filter through a 0.45 µm PTFE filter if necessary. Prepare in duplicate (Solutions CA and CB).
-
-
Sample Preparation (Technical Grade):
-
Accurately weigh (to the nearest 0.1 mg) 45–55 mg of the sample into a 100 mL volumetric flask.
-
Follow the same dissolution and dilution steps as for the calibration solution. Prepare in duplicate (Solutions SA and SB).
-
-
Determination:
-
Inject 5 µL of calibration solution CA until the response factors of two consecutive injections differ by less than 1%.
-
Inject solution CB; the response factor should not deviate by more than 5% from CA.
-
Inject 5 µL of each sample solution (SA, SB) and record the peak areas.
-
Residue Analysis in Cabbage and Soil by QuEChERS-HPLC
This protocol describes the extraction and cleanup of this compound residues from vegetable and soil matrices for HPLC analysis.
Objective: To determine this compound residue levels in cabbage and soil.
Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is used to extract the analyte with acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) for the cabbage matrix. The soil extract does not require the cleanup step.
Apparatus:
-
Homogenizer.
-
Centrifuge.
-
HPLC system as described in Protocol 3.1.
Reagents:
-
Acetonitrile (HPLC grade).
-
C18 and graphitized carbon black (GCB) sorbents for d-SPE.
Procedure:
-
Extraction:
-
Homogenize a representative sample of cabbage or soil.
-
Weigh a subsample into a centrifuge tube.
-
Add acetonitrile as the extraction solvent.
-
Shake vigorously to ensure thorough extraction.
-
Centrifuge to separate the solid and liquid phases.
-
-
Cleanup (Cabbage Matrix Only):
-
Take an aliquot of the acetonitrile supernatant from the cabbage extract.
-
Add C18 and GCB sorbents to the aliquot.
-
Vortex to mix, then centrifuge to pellet the sorbents.
-
The resulting supernatant is ready for HPLC analysis.
-
-
Analysis:
-
Analyze the final extracts (cleaned for cabbage, direct for soil) using the HPLC method detailed in Protocol 3.1.
-
Average recoveries for this method have been reported in the range of 91.81–109.95% for cabbage and 89.89–104.08% for soil.
-
Experimental Workflows
HPLC Analysis Workflow
The logical flow for quantifying this compound via HPLC is depicted below.
In-Vivo Metabolism Study Workflow
The following diagram illustrates a generalized workflow for studying the metabolism of this compound in a model organism, such as a rat.
Toxicological Summary
A comprehensive set of toxicological studies has been conducted for this compound. It exhibits very low acute oral toxicity in mammals. It is not considered to be genotoxic based on in-vitro and in-vivo tests. The primary target organs identified in repeat-dose oral studies in rats were the testes, epididymides, and liver.
Table 2: Summary of Toxicological Endpoints for this compound
| Study Type | Species | Result | Source(s) |
| Acute Oral Toxicity | Rat | LD₅₀ > 5000 mg/kg bw | |
| Acute Dermal Toxicity | Rat | Low toxicity (Category IV) | |
| Acute Inhalation Toxicity | Rat | Low toxicity (Category IV) | |
| Skin Irritation | Rabbit | Not an irritant | |
| Eye Irritation | Rabbit | Slightly irritating | |
| Skin Sensitization | - | Potential to be a skin sensitizer | |
| Genotoxicity | In-vitro & In-vivo | Negative results; unlikely to be genotoxic | |
| Neurotoxicity | Rat | No evidence of neurotoxicity up to the highest doses tested. | |
| Developmental Toxicity | Rat | NOAEL (fetal) = 7.5 mg/kg bw/day | |
| Reproductive Toxicity | Rat | Target organs: testes and liver. | |
| Chronic Toxicity (2-year) | Rat | No evidence of carcinogenicity. |
Conclusion
This compound is a potent isoxazoline insecticide with a novel mode of action that makes it a valuable tool for managing a broad spectrum of pests, particularly where resistance to other insecticide classes is a concern. Its physicochemical properties, characterized by low water solubility and high lipophilicity, influence its environmental behavior and formulation requirements. The analytical methods detailed herein provide robust means for its quantification in various matrices. While toxicological assessments indicate low acute toxicity, they also highlight specific target organs in chronic exposure scenarios, underscoring the importance of appropriate handling and risk assessment. This guide provides foundational technical information for professionals working with this active ingredient.
References
The Crucial Role of Stereoisomerism in the Bioactivity of Isocycloseram: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocycloseram is a novel isoxazoline insecticide demonstrating broad-spectrum efficacy against a variety of agricultural pests.[1][2] Classified by the Insecticide Resistance Action Committee (IRAC) as a Group 30 agent, its unique mode of action targets the invertebrate gamma-aminobutyric acid (GABA)-gated chloride channel.[3] this compound functions as a non-competitive antagonist and allosteric modulator at a binding site distinct from those of other GABAergic insecticides like fiproles and cyclodienes.[2] This distinct mechanism of action makes it a valuable tool in insecticide resistance management programs.
A critical aspect of this compound's biological activity lies in its stereochemistry. The molecule possesses two chiral centers, giving rise to four distinct stereoisomers. The commercial formulation of this compound is a specific mixture of these isomers, with the (5S,4R)-isomer being the most insecticidally active component.[3] This technical guide provides an in-depth exploration of the stereoisomerism of this compound, its profound impact on bioactivity, and the experimental methodologies used to characterize these properties.
Stereoisomerism of this compound
This compound's structure contains two stereocenters, leading to the existence of four stereoisomers: (5S,4R), (5R,4R), (5R,4S), and (5S,4S). The technical grade active ingredient is manufactured as a mixture of these stereoisomers, with a composition of 80-100% of the highly active (5S,4R)-isomer (SYN548088) and 0-20% of the other three isomers (SYN548089, SYN548090, and SYN548091). While all four isomers exhibit some level of insecticidal activity, the (5S,4R) configuration is predominantly responsible for the potent efficacy of the commercial product.
Logical Relationship of this compound Stereoisomers
References
Toxicological Profile of Isocycloseram in Invertebrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocycloseram is a novel insecticide belonging to the isoxazoline class of chemicals. It is recognized for its broad-spectrum activity against a variety of invertebrate pests.[1] This technical guide provides a comprehensive overview of the toxicological profile of this compound in invertebrates, with a focus on its mode of action, quantitative toxicity data, and detailed experimental protocols. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pest management.
Mode of Action
This compound functions as a non-competitive antagonist of the invertebrate γ-aminobutyric acid (GABA)-gated chloride channel.[1] It acts as an allosteric modulator, binding to a site on the GABA receptor that is distinct from the binding sites of other insecticides like fiproles and cyclodienes.[2][3] This binding inhibits the influx of chloride ions, leading to a disruption of the normal inhibitory neurotransmission in the invertebrate nervous system. The result is hyperexcitation, paralysis, and eventual death of the target organism.[2] The Insecticide Resistance Action Committee (IRAC) has classified this compound in Group 30.
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound at the invertebrate GABA-gated chloride channel.
Caption: Mode of action of this compound on the invertebrate GABA receptor.
Quantitative Toxicological Data
The following tables summarize the acute and chronic toxicity of this compound to a range of invertebrate species.
Table 1: Acute Toxicity of this compound to Aquatic Invertebrates
| Species | Test Type | Endpoint | Value (mg/L) | Reference |
| Daphnia magna | 48-hour Acute Immobilisation | EC50 | 0.017 | |
| Americamysis bahia | 96-hour Acute | LC50 | 0.000018 | |
| Chironomus riparius | 48-hour Acute | LC50 | 0.000015 |
Table 2: Acute Toxicity of this compound to Terrestrial Invertebrates
| Species | Test Type | Endpoint | Value (µ g/bee ) | Reference |
| Apis mellifera (Honey Bee) | 48-hour Acute Contact | LD50 | <11 | |
| Apis mellifera (Honey Bee) | 48-hour Acute Oral | LD50 | <11 |
Note: A specific LD50 value below 11 µ g/bee is not publicly available but is classified as highly toxic.
Table 3: Chronic Toxicity of this compound to Aquatic Invertebrates
| Species | Test Type | Endpoint | Value (mg/L) | Reference |
| Daphnia magna | 21-day Reproduction | NOEC | 0.0081 |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the reproducibility of results. The following sections outline standardized protocols for determining the acute toxicity of this compound to representative invertebrate species.
Acute Contact Toxicity Test for Honey Bees (Apis mellifera) - Based on OECD Guideline 214
This test is designed to determine the acute contact toxicity of a substance to adult worker honey bees.
1. Test Organisms:
-
Young adult worker honey bees (Apis mellifera) from healthy, queen-right colonies.
2. Test Substance Preparation:
-
The test substance is dissolved in a suitable carrier solvent (e.g., acetone).
-
A series of at least five geometrically spaced concentrations are prepared.
3. Experimental Procedure:
-
Bees are anesthetized, typically with carbon dioxide.
-
A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal thorax of each bee using a microapplicator.
-
Control groups are treated with the carrier solvent only.
-
A reference substance (e.g., dimethoate) is typically included to verify the sensitivity of the test bees.
-
Each test concentration and control is replicated, with each replicate containing a set number of bees (e.g., 10).
-
After treatment, bees are housed in cages and provided with a sucrose solution.
4. Observations and Data Analysis:
-
Mortality and any signs of sublethal effects are recorded at 4, 24, and 48 hours post-application. The observation period may be extended to 96 hours if mortality increases significantly between 24 and 48 hours.
-
The LD50 (the dose causing 50% mortality) is calculated at each observation time point using appropriate statistical methods (e.g., probit analysis).
Caption: Workflow for a honey bee acute contact toxicity test.
Acute Immobilisation Test for Daphnia sp. - Based on OECD Guideline 202
This test evaluates the acute toxicity of a substance to daphnids, typically Daphnia magna.
1. Test Organisms:
-
Young daphnids, less than 24 hours old at the start of the test.
2. Test Substance Preparation:
-
The test substance is dissolved or dispersed in a suitable aqueous medium.
-
At least five concentrations in a geometric series are prepared.
3. Experimental Procedure:
-
Daphnids are exposed to the test concentrations in glass vessels.
-
A control group in the test medium without the substance is included.
-
Each test concentration and control is replicated, with a specific number of daphnids per replicate (e.g., 5 daphnids in 10 mL of solution).
-
The test is conducted for 48 hours under controlled temperature and light conditions.
4. Observations and Data Analysis:
-
The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
The EC50 (the concentration causing 50% immobilisation) is calculated at 48 hours.
Sediment-Water Chironomid Toxicity Test Using Spiked Sediment - Based on OECD Guideline 218
This test assesses the effects of prolonged exposure of chemicals in sediment to the larval stage of chironomids, such as Chironomus riparius.
1. Test Organisms:
-
First instar larvae of Chironomus riparius.
2. Test Substance Preparation:
-
The test substance is incorporated into the sediment at a range of concentrations.
-
At least five test concentrations are typically used.
3. Experimental Procedure:
-
The spiked sediment is added to test vessels, followed by overlying water.
-
After a stabilization period, the chironomid larvae are introduced.
-
The test is run for 28 days under controlled conditions.
-
A control group with unspiked sediment is included.
4. Observations and Data Analysis:
-
The primary endpoints are the number of fully emerged adult midges and the development rate (time to emergence).
-
Larval survival and weight can also be measured at specific time points.
-
The ECx (e.g., EC50 for emergence) and the No-Observed-Effect Concentration (NOEC) are determined.
Conclusion
This compound is a potent insecticide that acts on the invertebrate nervous system through a novel mode of action on the GABA-gated chloride channel. The quantitative data presented in this guide highlight its high toxicity to a range of target and non-target invertebrates. The provided experimental protocols, based on internationally recognized guidelines, offer a framework for the consistent and reliable assessment of its toxicological properties. This information is critical for conducting robust environmental risk assessments and for the development of effective and sustainable pest management strategies.
References
Isocycloseram's Impact on the Insect Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocycloseram is a novel insecticide belonging to the isoxazoline class, demonstrating potent efficacy against a broad spectrum of insect pests.[1] Its unique mode of action within the insect central nervous system (CNS) positions it as a critical tool in modern pest management, particularly in strategies addressing insecticide resistance. This technical guide provides an in-depth analysis of this compound's effects on the insect CNS, detailing its molecular mechanism of action, presenting key quantitative efficacy data, and outlining the experimental protocols used to elucidate these properties. The information is intended to support further research, discovery, and development of innovative crop protection and public health solutions.
Introduction
The relentless challenge of agricultural and urban pests necessitates the continuous development of novel insecticides with distinct modes of action. This compound, a member of the isoxazoline chemical class, has emerged as a significant advancement in insecticide technology.[1] Classified by the Insecticide Resistance Action Committee (IRAC) under Group 30, this compound targets the gamma-aminobutyric acid (GABA)-gated chloride channels in insects, but at a site distinct from other GABAergic insecticides like fiproles and cyclodienes.[2][3] This unique binding site confers efficacy against pest populations that have developed resistance to older classes of insecticides.[3] This guide explores the core of this compound's neurotoxic action, providing a comprehensive resource for the scientific community.
Mechanism of Action in the Insect CNS
This compound functions as a non-competitive antagonist and allosteric modulator of insect GABA receptors. In the insect CNS, GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus inhibiting nerve impulses.
This compound disrupts this process by binding to a unique site on the GABA receptor complex. This binding event allosterically modulates the receptor, preventing the influx of chloride ions even when GABA is bound. The consequence is a blockage of the inhibitory signal, leading to uncontrolled neuronal firing, hyperexcitation of the insect's nervous system, paralysis, and eventual death.
dot
Caption: Signaling pathway of this compound at the insect GABA receptor.
Quantitative Efficacy Data
The efficacy of this compound has been quantified against a range of insect pests through various bioassays. The following tables summarize key toxicological endpoints.
Table 1: Lethal Dose (LD50) and Lethal Concentration (LC50) Values
| Species | Bioassay Type | Metric | Value | Reference(s) |
| Blattella germanica (German Cockroach) | Topical Application | LD50 | 5-15 ng/insect (at 72h) | |
| Blattella germanica (UCR Strain) | Topical Application | LD50 | 0.015 µ g/insect (at 72h) | |
| Blattella germanica (Ryan Strain) | Topical Application | LD50 | 0.022 µ g/insect (at 72h) | |
| Blattella germanica (SY Strain) | Topical Application | LD50 | 0.042 µ g/insect (at 72h) | |
| Spodoptera frugiperda (Fall Armyworm) | Diet Incorporation | LC50 | 0.26 mg/kg |
Table 2: Inhibitory Concentration (IC50) Values against Insect GABA Receptors
| Species | Receptor | Metric | Value (nM) | Reference(s) |
| Spodoptera frugiperda | SfrRDL1 | IC50 | 8.52 | |
| Spodoptera frugiperda | SfrRDL2 | IC50 | 11.13 |
Table 3: Efficacy in Residual and Baiting Assays
| Species | Assay Type | Concentration/Dose | Result | Reference(s) |
| Cimex lectularius (Bed Bug) | Residual Surface Spray | ~40 mg/m² | 100% mortality after 3-4 days | |
| Linepithema humile (Argentine Ant) | Residual Surface Spray | ~40 mg/m² | Effective Control | |
| Monomorium pharaonis (Pharaoh Ant) | Residual Surface Spray | ~40 mg/m² | Effective Control | |
| Reticulitermes flavipes (Termite) | Tunneling Assay | 5 µg/g | Effective Control | |
| Blattella germanica (German Cockroach) | Gel Bait | 1% (w/w) | 95-100% mortality within 5-14 days |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.
Topical Application Bioassay for LD50 Determination
This protocol is adapted from standard methods for determining the contact toxicity of an insecticide.
dot
Caption: Workflow for a topical application bioassay.
Methodology:
-
Insect Rearing: Insects of a specific species and life stage (e.g., adult male cockroaches) are reared under controlled conditions (temperature, humidity, photoperiod) to ensure uniformity.
-
Insecticide Solution Preparation: A stock solution of technical grade this compound is prepared in a suitable solvent, typically acetone. Serial dilutions are then made to create a range of concentrations.
-
Dosing: Insects are individually anesthetized, often with carbon dioxide. A precise volume (e.g., 0.5-1.0 µL) of the this compound solution is applied to the dorsal surface of the thorax using a calibrated microapplicator. Control insects are treated with the solvent alone.
-
Observation: After treatment, insects are placed in clean containers with access to food and water and held under controlled environmental conditions.
-
Mortality Assessment: Mortality is recorded at predetermined intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded.
-
Data Analysis: The dose-response data are subjected to probit analysis to determine the LD50 value, the dose required to kill 50% of the test population.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to study the effects of this compound on the function of GABA receptors expressed in Xenopus laevis oocytes.
dot
Caption: Workflow for two-electrode voltage clamp (TEVC) electrophysiology.
Methodology:
-
Oocyte Preparation and cRNA Injection: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer. Complementary RNA (cRNA) encoding the specific insect GABA receptor subunits of interest is then injected into the oocytes.
-
Incubation: The injected oocytes are incubated for 2-5 days in a buffered solution to allow for the expression and assembly of functional GABA receptors on the oocyte membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a recording solution. The oocyte is impaled with two microelectrodes, one to measure the membrane potential and the other to inject current. The membrane potential is clamped at a specific holding potential (e.g., -60 mV).
-
Compound Application and Data Acquisition: GABA is applied to the oocyte to activate the expressed receptors and elicit a chloride current. To test the effect of this compound, it is co-applied with GABA. The resulting currents are recorded and measured.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the GABA-elicited current. A concentration-response curve is generated by testing a range of this compound concentrations, and the IC50 value (the concentration that inhibits 50% of the maximal GABA response) is calculated.
Resistance and Selectivity
A key advantage of this compound is its effectiveness against insect populations resistant to other insecticides. For example, the A301S mutation in the Rdl GABA receptor subunit, which confers resistance to cyclodienes, does not affect sensitivity to this compound. However, laboratory studies have identified that the G335M mutation in the third transmembrane domain of the Rdl GABA receptor can impair the activity of both this compound and metadiamide insecticides.
This compound exhibits high selectivity for insect GABA receptors over mammalian receptors, contributing to its favorable safety profile for vertebrates.
Conclusion
This compound represents a significant innovation in insecticide science, offering a unique mode of action that is highly effective against a wide range of economically important insect pests. Its mechanism as a non-competitive allosteric modulator of GABA-gated chloride channels provides a powerful tool for managing insecticide resistance. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical foundation for researchers, scientists, and drug development professionals working to advance the field of insect pest control. Further research into the nuances of its binding site and potential resistance mechanisms will be crucial for the long-term sustainability of this important insecticide class.
References
Methodological & Application
Application Notes and Protocols for Isocycloseram Laboratory Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of laboratory bioassay protocols for evaluating the efficacy of isocycloseram, a novel isoxazoline insecticide. This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 30 insecticide, acting as a GABA-gated chloride channel allosteric modulator.[1][2][3] This document outlines its mode of action, provides detailed protocols for various bioassays, summarizes key efficacy data, and describes potential resistance mechanisms.
Mode of Action
This compound selectively targets the invertebrate gamma-aminobutyric acid (GABA) receptor, a ligand-gated ion channel.[1][4] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. This compound acts as an allosteric modulator, binding to a site on the GABA receptor distinct from GABA itself and other insecticides like fiproles and cyclodienes. This binding blocks the chloride ion influx, leading to hyperexcitation of the nervous system, paralysis, and eventual death of the insect.
Caption: Signaling pathway of this compound's mode of action.
Quantitative Efficacy Data Summary
The following tables summarize the reported efficacy of this compound against various insect pests in laboratory bioassays.
Table 1: Topical Application Bioassays
| Pest Species | Life Stage | LD50 (µ g/insect ) | Observation Time | Reference |
| Blattella germanica (German Cockroach) | Adult Male | 0.01 - 0.05 | 72 hours |
Table 2: Residual Contact Bioassays
| Pest Species | Life Stage | Concentration | Mortality | Exposure Time | Observation Time | Surface | Reference |
| Cimex lectularius (Bed Bug) | Adult | 0.1% (45 SC) | 100% | 4 hours | 3-4 days | Porous & Non-porous | |
| Cimex lectularius (Bed Bug) | Adult | 0.1% (400 SC) | 100% | 4 hours | 2-5 days | Fabric | |
| Anopheles stephensi (Mosquito) | Adult | 120-150 mg/m² | >80% | - | Up to 12 months | Cement, Mud, Wood |
Table 3: Feeding/Baiting Bioassays
| Pest Species | Life Stage | Bait Concentration (% w/w) | Mortality | Observation Time | Reference | | --- | --- | --- | --- | --- | | Blattella germanica (German Cockroach) | Adult Male | 1% | 100% | 14 days | | | Periplaneta americana (American Cockroach) | - | 1% | 95-100% | 5-14 days | | | Blatta orientalis (Oriental Cockroach) | - | 1% | 95-100% | 5-14 days | | | Atta sexdens (Leaf-cutting Ant) | Worker | 0.075 - 0.3% | High | - | |
Experimental Protocols
Detailed methodologies for key laboratory bioassays are provided below.
Protocol 1: Topical Application Bioassay for Cockroaches
This protocol is designed to determine the dose-dependent contact toxicity of this compound.
Caption: Workflow for a topical application bioassay.
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
Micro-applicator
-
Carbon dioxide (for anesthesia)
-
Adult male cockroaches (Blattella germanica)
-
Ventilated holding containers
-
Food (e.g., rodent chow) and water source
-
Probit analysis software
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Perform serial dilutions to obtain a range of concentrations that will result in mortality between 10% and 90%.
-
Insect Handling: Select healthy, uniform-sized adult male cockroaches. Anesthetize the insects lightly with CO2.
-
Topical Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the this compound solution to the dorsal surface of the prothorax of each cockroach. Treat a control group with acetone only.
-
Post-Treatment Maintenance: Place the treated insects in clean, ventilated containers with access to food and water. Maintain at a constant temperature and humidity (e.g., 25°C, 60% RH).
-
Mortality Assessment: Record the number of dead or moribund insects at specified time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to right itself when placed on its dorsum.
-
Data Analysis: Use the mortality data to calculate the LD50 (the dose required to kill 50% of the test population) and its 95% confidence intervals using probit analysis.
Protocol 2: Residual Contact Bioassay for Bed Bugs
This protocol evaluates the efficacy of this compound formulations when applied to various surfaces.
References
Application Notes and Protocols for Field Efficacy Testing of Isocycloseram
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for conducting field trials to evaluate the efficacy of Isocycloseram, a novel isoxazoline insecticide. This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 30 insecticide, acting as a GABA-gated chloride channel allosteric modulator.[1] This unique mode of action makes it a valuable tool for managing a broad spectrum of insect pests, including species resistant to other insecticide classes.
Introduction to this compound
This compound is a potent insecticide and acaricide with demonstrated activity against a wide range of pests in the orders Lepidoptera, Hemiptera, Coleoptera, Thysanoptera, and Diptera.[1][2][3] It functions by selectively targeting the invertebrate Rdl GABA receptor at a site distinct from that of fiproles and organochlorines.[1] This allosteric modulation disrupts the normal function of the central nervous system in insects, leading to hyperexcitation, paralysis, and eventual death. This compound is effective through both contact and ingestion.
Pre-Trial Considerations
Prior to initiating a field trial, a thorough understanding of the target pest's biology and the local environmental conditions is crucial.
2.1 Target Pest Identification and Monitoring:
-
Accurately identify the primary target pest species.
-
Establish a robust monitoring program to determine pest population density and distribution within the proposed trial site. This may involve pheromone traps, sweep nets, or visual counts.
-
Infestation levels should be uniform across the trial area to ensure data consistency.
2.2 Trial Site Selection:
-
Select a site with a known history of the target pest infestation.
-
The site should be representative of the typical growing conditions for the crop of interest.
-
Ensure the trial area is large enough to accommodate all treatment plots and necessary buffer zones to prevent spray drift between plots.
2.3 Regulatory and Safety Precautions:
-
Obtain all necessary permits and adhere to local and national regulations regarding pesticide field trials.
-
All personnel involved in the trial must be trained in the safe handling and application of pesticides and wear appropriate Personal Protective Equipment (PPE) as specified in the Safety Data Sheet (SDS).
Experimental Design
A well-designed experiment is fundamental to obtaining reliable and statistically valid efficacy data.
3.1 Treatments:
-
This compound Test Treatments: Include a minimum of 3-4 application rates of the this compound formulation to determine the optimal dose-response. Recommended dosage ranges are often between 60 to 120 grams of active ingredient per hectare (g a.i./ha), potentially increasing to 150 g a.i./ha under high pest pressure.
-
Positive Control (Reference Product): Include a commercially available standard insecticide known to be effective against the target pest. This provides a benchmark for comparison.
-
Negative Control (Untreated): An untreated control group is essential to measure the baseline pest population dynamics and crop damage in the absence of any insecticide application.
3.2 Plot Design and Replication:
-
The trial should be arranged in a Randomized Complete Block Design (RCBD) to minimize the effects of field variability.
-
Each treatment should be replicated a minimum of four times.
-
Plot size should be sufficient to allow for accurate pest sampling and yield assessment while minimizing edge effects. A typical plot size might be 5-10 meters wide by 10-20 meters long.
-
Maintain a buffer zone of at least 2-3 meters between plots to prevent cross-contamination from spray drift.
Application of this compound
Accurate and uniform application of the test substance is critical for the validity of the trial.
4.1 Equipment and Calibration:
-
Use standard, well-maintained application equipment (e.g., backpack sprayer, tractor-mounted boom sprayer) that is representative of what would be used in commercial agriculture.
-
Calibrate all application equipment prior to use to ensure the precise and uniform delivery of the intended application rates.
4.2 Application Timing and Conditions:
-
Apply this compound based on the pest's life stage and economic thresholds. Preventive applications or interventions at the beginning of an infestation are often ideal.
-
Avoid application during periods of high wind (to prevent drift), high temperature, or when rainfall is imminent. Precipitation within 4-6 hours of application can reduce efficacy.
-
Record all relevant environmental conditions at the time of application, including temperature, relative humidity, wind speed, and direction.
Data Collection and Efficacy Assessment
Systematic and consistent data collection is paramount for a successful efficacy trial.
5.1 Pest Infestation Assessment:
-
Conduct pre-treatment counts of the target pest to establish baseline population levels.
-
Perform post-treatment counts at regular intervals (e.g., 3, 7, 14, and 21 days after application).
-
Assessment methods will vary depending on the target pest and crop and may include:
-
Direct Counts: Counting the number of live pests per plant or per unit area.
-
Sweep Netting: For mobile insects, conduct a standardized number of sweeps per plot.
-
Damage Assessment: Rate the level of crop damage using a standardized scoring system (e.g., percentage of defoliation, number of damaged fruits).
-
5.2 Crop Phytotoxicity Assessment:
-
Visually assess all plots for any signs of phytotoxicity (e.g., leaf burn, stunting, discoloration) at each assessment interval.
-
Use a rating scale (e.g., 0 = no damage, 10 = complete plant death) to quantify any observed phytotoxicity.
5.3 Yield Data:
-
At the end of the trial, harvest a designated area from the center of each plot to determine the crop yield.
-
Measure and record the total weight and/or number of marketable units per plot.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Efficacy of this compound Against Key Lepidopteran Pests
| Target Pest | Crop | Application Rate (g a.i./ha) | % Mortality (Days After Treatment) | Reference |
| Spodoptera frugiperda | Corn | 75 | 85% (7 DAT) | Fictional Data |
| Helicoverpa armigera | Cotton | 100 | 92% (7 DAT) | Fictional Data |
| Plutella xylostella | Cabbage | 60 | 95% (5 DAT) | Fictional Data |
Table 2: Efficacy of this compound Against Key Coleopteran Pests
| Target Pest | Crop | Application Rate (g a.i./ha) | % Control (Days After Treatment) | Reference |
| Leptinotarsa decemlineata | Potato | 90 | 98% (10 DAT) | Fictional Data |
| Diabrotica virgifera virgifera | Corn | 120 | 88% (14 DAT) | Fictional Data |
| Anthonomus grandis | Cotton | 100 | 90% (7 DAT) | Fictional Data |
Table 3: Efficacy of this compound Against Key Hemipteran Pests
| Target Pest | Crop | Application Rate (g a.i./ha) | % Reduction in Population (Days After Treatment) | Reference |
| Myzus persicae | Vegetables | 75 | 97% (7 DAT) | Fictional Data |
| Bemisia tabaci | Cotton | 100 | 94% (10 DAT) | Fictional Data |
| Lygus hesperus | Safflower | 90 | 89% (7 DAT) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Protocol 1: Field Efficacy Trial for Control of Diamondback Moth (Plutella xylostella) in Cabbage
-
Objective: To determine the efficacy of different rates of this compound in controlling Diamondback Moth larvae in a commercial cabbage field.
-
Experimental Design: Randomized Complete Block Design with 5 treatments and 4 replications.
-
Treatments:
-
This compound @ 50 g a.i./ha
-
This compound @ 60 g a.i./ha
-
This compound @ 75 g a.i./ha
-
Reference Insecticide (e.g., Spinetoram) at a labeled rate.
-
Untreated Control.
-
-
Plot Size: 6 rows, each 10 meters long.
-
Application: Apply treatments using a CO2-pressurized backpack sprayer calibrated to deliver 200 L/ha of spray solution. Apply when larval populations reach the economic threshold.
-
Data Collection:
-
Pre-treatment: Count the number of live larvae on 10 randomly selected plants per plot.
-
Post-treatment: Count the number of live larvae on 10 randomly selected plants per plot at 3, 7, and 14 days after application.
-
At harvest, assess head damage on 25 heads per plot.
-
-
Statistical Analysis: Analyze larval count data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Visualizations
Signaling Pathway of this compound's Mode of Action
Caption: Mode of action of this compound on the insect GABA-gated chloride channel.
Experimental Workflow for a Field Efficacy Trial
Caption: A generalized workflow for conducting a field efficacy trial of this compound.
References
Application Notes and Protocols for the Quantification of Isocycloseram in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the analytical methods for the quantitative determination of Isocycloseram, a novel isoxazoline insecticide, in soil and water matrices. The protocols provided are based on established methodologies such as QuEChERS for soil and solid-phase extraction (SPE) for water, coupled with liquid chromatography for analysis.
Quantification of this compound in Soil
This section outlines the application of the widely recognized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of this compound from soil samples, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or tandem mass spectrometry (MS/MS).
Experimental Protocol: QuEChERS Extraction and HPLC-UV/MS-MS Analysis
This protocol is designed for the efficient extraction and cleanup of this compound from soil samples.
1. Sample Preparation:
-
Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube. For improved extraction efficiency, especially in certain soil types, 0.1% formic acid in acetonitrile can be utilized.[1]
-
Add the QuEChERS extraction salts, typically consisting of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[1]
-
Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile phase. This can be done manually or using a mechanical shaker.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the soil particles from the acetonitrile extract.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile extract) to a 15 mL d-SPE tube containing a cleanup sorbent. For soil extracts, a combination of primary secondary amine (PSA) and C18 sorbents is often effective in removing interferences. However, for some soil matrices, purification of the extract may not be necessary.[2]
-
Vortex the d-SPE tube for 1 minute to facilitate the removal of matrix components.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
4. Final Preparation and Analysis:
-
Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample using HPLC-UV or LC-MS/MS.
Instrumentation and Conditions:
-
HPLC-UV System:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water in a suitable gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 264 nm.[2]
-
-
LC-MS/MS System (for higher sensitivity and selectivity):
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
-
Quantitative Data Summary for Soil Analysis
| Parameter | Value | Matrix | Analytical Method | Reference |
| Recovery | 89.89 - 104.08% | Soil | QuEChERS-HPLC-UV | [2] |
| Limit of Detection (LOD) | 0.003 mg/kg | Agricultural Commodities | QuEChERS-LC-MS/MS | |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Agricultural Commodities | QuEChERS-LC-MS/MS | |
| Linearity (r²) | ≥ 0.99 | Agricultural Commodities | QuEChERS-LC-MS/MS |
Quantification of this compound in Water
For the analysis of this compound in water samples, a method based on solid-phase extraction (SPE) followed by LC-MS/MS is proposed. This approach allows for the concentration of the analyte from a larger sample volume, thereby increasing the sensitivity of the method.
Proposed Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
This protocol is a proposed method for the extraction and analysis of this compound in water, based on general pesticide analysis procedures.
1. Sample Preparation:
-
Collect water samples in clean glass bottles.
-
If the sample contains suspended solids, centrifuge or filter it through a glass fiber filter.
2. Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load a known volume of the water sample (e.g., 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Cartridge Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the retained this compound from the cartridge with a suitable organic solvent, such as acetonitrile or methanol (e.g., 2 x 3 mL).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Analyze the reconstituted sample using the LC-MS/MS conditions described in the soil analysis section.
Quantitative Data Summary for Water Analysis (Proposed)
As specific data for this compound in water is limited, the following are proposed target validation parameters based on typical pesticide analysis in water.
| Parameter | Target Value | Matrix | Analytical Method |
| Recovery | 70 - 120% | Water | SPE-LC-MS/MS |
| Limit of Detection (LOD) | < 1 ng/L | Water | SPE-LC-MS/MS |
| Limit of Quantification (LOQ) | < 5 ng/L | Water | SPE-LC-MS/MS |
| Linearity (r²) | ≥ 0.99 | Water | SPE-LC-MS/MS |
Visualizations
Mode of Action of this compound
This compound acts as a negative allosteric modulator of insect gamma-aminobutyric acid (GABA)-gated chloride channels. It binds to a site on the GABA receptor, distinct from other insecticides, and inhibits the influx of chloride ions. This disruption of the normal inhibitory neurotransmission leads to hyperexcitation of the insect's nervous system, paralysis, and ultimately death.
Caption: Mode of action of this compound on insect GABA-gated chloride channels.
Analytical Workflow for this compound Quantification
The following diagram illustrates the general workflow for the analysis of this compound in soil and water samples.
Caption: General analytical workflow for this compound quantification in soil and water.
References
Application Notes and Protocols for the Determination of Isocycloseram Concentration by HPLC
Introduction
Isocycloseram is a novel isoxazoline insecticide highly effective against a range of pests in various crops.[1] Accurate determination of its concentration in formulations and environmental samples is crucial for quality control, residue monitoring, and ensuring regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose. This document provides detailed protocols for the analysis of this compound using both chiral and reversed-phase HPLC methods.
Principle of the Method
This compound is quantified using a reversed-phase high-performance liquid chromatography (HPLC) system equipped with an ultraviolet (UV) detector. The method relies on the separation of this compound from other components in the sample matrix on a C18 or a chiral stationary phase. The separated analyte is then detected by its UV absorbance at a specific wavelength, and the concentration is determined by comparing the peak area to that of a known standard (external standardization).[2] For residue analysis, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure is employed prior to HPLC analysis to remove interfering matrix components.[1][3]
Experimental Protocols
Protocol 1: Determination of this compound in Technical Materials and Formulations
This protocol is suitable for the quantification of this compound in technical products and various formulations.
1. Reagents and Materials
-
This compound reference standard (with known purity)
-
Acetonitrile (HPLC grade)[4]
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid (analytical grade)
-
Volumetric flasks (50 mL, 100 mL)
-
Pipettes
-
Ultrasonic bath
-
Syringe filters (PTFE, 0.45 µm)
2. Instrumentation and Chromatographic Conditions
| Parameter | Chiral Separation Method | Reversed-Phase Method |
| HPLC System | High-performance liquid chromatograph with UV detector | High-performance liquid chromatograph with UV detector |
| Column | Chiralpak IG-3 (150 x 4.6 mm, 4.6 µm) or equivalent | Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent |
| Mobile Phase | Water / Acetonitrile / Methanol = 25/50/25 (v/v/v) | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 40 °C | Ambient or controlled |
| Injection Volume | 5 µL | 5 µL |
| Detector Wavelength | 265 nm | 265 nm |
| Run Time | Approximately 15 minutes | To be determined based on analyte retention time |
3. Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh approximately 45-55 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add about 60 mL of acetonitrile and sonicate for approximately 5 minutes, or until the standard is completely dissolved.
-
Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile.
-
Working Standard Solution: Dilute 10.0 mL of the stock standard solution into a 50 mL volumetric flask and make up to volume with acetonitrile.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter before injection.
4. Preparation of Sample Solutions
-
Accurately weigh a portion of the homogenized sample containing 45-55 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 60 mL of acetonitrile and sonicate for 5 minutes, or until the sample is fully dispersed and the active ingredient is dissolved.
-
Cool the flask to ambient temperature and dilute to the mark with acetonitrile.
-
Pipette 10.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with acetonitrile.
-
If the solution is not clear, filter it through a 0.45 µm PTFE syringe filter prior to injection.
5. System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make several injections of the working standard solution to check for system suitability. The peak areas for consecutive injections should not differ by more than 1% for the main isomer and 5% for other isomers in the chiral method.
-
Inject the prepared sample solutions.
-
The retention time of the this compound peak in the sample solution should not deviate by more than 2% from that of the standard solution.
6. Calculation The concentration of this compound in the sample is calculated using the following formula:
This compound (% w/w) = (A_sample / A_standard) x (W_standard / W_sample) x Purity_standard
Where:
-
A_sample = Peak area of this compound in the sample solution
-
A_standard = Peak area of this compound in the standard solution
-
W_standard = Weight of the reference standard (mg)
-
W_sample = Weight of the sample (mg)
-
Purity_standard = Purity of the reference standard (%)
Protocol 2: Determination of this compound Residues in Cabbage and Soil by QuEChERS-HPLC
This protocol is designed for the analysis of this compound residues in complex matrices like cabbage and soil.
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent
-
Centrifuge tubes (50 mL)
-
Centrifuge
2. Instrumentation and Chromatographic Conditions
| Parameter | Value |
| HPLC System | High-performance liquid chromatograph with UV detector |
| Column | C18 column (specific dimensions to be optimized) |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic to be optimized) |
| Flow Rate | To be optimized (typically 0.8-1.2 mL/min) |
| Column Temperature | Ambient or controlled |
| Injection Volume | To be optimized (typically 10-20 µL) |
| Detector Wavelength | 264 nm |
3. Sample Preparation (QuEChERS)
-
Extraction:
-
Weigh 10 g of the homogenized sample (cabbage or soil) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup (for Cabbage):
-
Take a 1 mL aliquot of the supernatant from the extraction step.
-
Transfer it to a d-SPE tube containing magnesium sulfate, PSA, C18, and GCB sorbents.
-
Vortex for 30 seconds and then centrifuge.
-
-
The supernatant is ready for HPLC analysis. For soil extracts, the cleanup step may not be necessary.
4. Method Validation Data (for Residue Analysis in Cabbage and Soil)
| Parameter | Cabbage | Soil |
| Spiking Levels | 0.01 - 1.0 mg/kg | 0.01 - 1.0 mg/kg |
| Average Recovery | 91.81 - 109.95% | 89.89 - 104.08% |
| Precision (RSD) | < 10% | < 15% |
| LOD | 0.003 mg/kg | To be determined |
| LOQ | 0.01 mg/kg | 0.01 mg/kg |
Visualizations
Caption: Workflow for this compound analysis in formulations.
Caption: QuEChERS workflow for this compound residue analysis.
References
Isocycloseram Formulation Preparation for Laboratory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocycloseram is a novel insecticide belonging to the isoxazoline class of chemistry, designated as a Group 30 insecticide by the Insecticide Resistance Action Committee (IRAC).[1][2][3][4] Its unique mode of action involves the allosteric modulation of GABA-gated chloride channels in insects, leading to hyperexcitation of the nervous system and subsequent mortality.[1] This document provides detailed protocols for the preparation of this compound formulations for use in laboratory research settings, ensuring accurate and reproducible experimental outcomes.
Physicochemical Properties
This compound is an off-white powder at room temperature with a melting point between 135 to 138 °C. It exhibits very low water solubility but is soluble in polar organic solvents and aromatic hydrocarbons. The technical active constituent is stable for at least two years under normal storage conditions.
Data Presentation: this compound Properties and Solubility
For effective formulation, it is crucial to understand the solubility and other key properties of this compound. The following table summarizes essential quantitative data.
| Property | Value | Reference |
| Physical State | Off-white powder | |
| Melting Point | 135 - 138 °C | |
| Water Solubility (20°C, pH 7) | 1.2 mg/L | |
| Solubility in Acetone | 270 g/L | |
| Solubility in Methanol | 75 g/L | |
| Solubility in Dichloromethane | 400 g/L | |
| Solubility in Toluene | 33 g/L | |
| Solubility in Ethyl Acetate | 190 g/L | |
| Log KOW (octanol-water partition coefficient) | > 3 | |
| Storage Stability | Stable for at least 2 years under normal conditions |
Experimental Protocols
Safety Precautions: Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound has the potential to be a skin sensitizer and is slightly irritating to the eyes.
Protocol 1: Preparation of this compound Stock Solution in Acetone
This protocol is suitable for preparing a concentrated stock solution for subsequent serial dilutions for use in topical bioassays or for incorporation into artificial diets.
Materials:
-
This compound (technical grade, purity >98%)
-
Acetone (analytical grade)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Glass vials with screw caps
-
Pipettes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the required concentration and volume of the stock solution.
-
Calculate the mass of this compound needed. For example, to prepare 10 mL of a 10 mg/mL stock solution, you would need 100 mg of this compound.
-
Weigh the calculated amount of this compound accurately using an analytical balance and transfer it to a clean, dry volumetric flask.
-
Add a small amount of acetone to the flask to dissolve the this compound.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until the solid is completely dissolved.
-
Bring the solution to the final volume with acetone.
-
Transfer the stock solution to a labeled glass vial with a screw cap. Seal the cap tightly.
-
Store the stock solution in a cool, dark place, preferably at 4°C.
Protocol 2: Preparation of this compound-Sucrose Bait for Feeding Assays
This protocol describes the preparation of a simple bait formulation for studying the effects of this compound on insects with sucking or chewing mouthparts.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sucrose
-
Deionized water
-
Dehydrated citrus pulp powder (or other suitable carrier)
-
Beakers
-
Stirring rods
-
Petri dishes or other suitable containers for bait presentation
Procedure:
-
Prepare a sucrose solution. For a 10% (w/v) sucrose solution, dissolve 1 g of sucrose in 10 mL of deionized water.
-
Determine the final concentration of this compound required in the bait.
-
Add the appropriate volume of the this compound stock solution to the sucrose solution to achieve the desired final concentration. For example, to prepare a bait with 0.1% this compound, add the corresponding amount of the stock solution to the sucrose solution.
-
Mix thoroughly to ensure the this compound is evenly dispersed.
-
Incorporate the this compound-sucrose solution into a carrier. Gradually add the solution to a pre-weighed amount of dehydrated citrus pulp powder while mixing until a homogenous paste is formed.
-
Present the bait to the test insects in a suitable container.
Protocol 3: Preparation of this compound Emulsion for Spray Applications
Due to its low water solubility, an emulsion is necessary for aqueous spray applications. This protocol provides a general guideline. The specific emulsifier and its concentration may need to be optimized depending on the application.
Materials:
-
This compound
-
Aromatic hydrocarbon solvent (e.g., Toluene, Xylene)
-
Emulsifier (e.g., Tween 80, Triton X-100)
-
Deionized water
-
Homogenizer or sonicator
Procedure:
-
Dissolve the this compound in the aromatic hydrocarbon solvent to create a concentrated organic phase.
-
Add the emulsifier to the organic phase and mix thoroughly. The ratio of emulsifier to active ingredient will need to be determined empirically.
-
Slowly add the organic phase to the deionized water while continuously mixing with a homogenizer or sonicator.
-
Continue homogenization/sonication until a stable, milky-white emulsion is formed.
-
This emulsion can then be diluted with water to the desired final concentration for spray applications.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mode of action of this compound on insect GABA-gated chloride channels.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing an this compound stock solution.
References
Application Notes and Protocols for Isocycloseram in Greenhouse Trials
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidance for conducting greenhouse trials with Isocycloseram, a novel isoxazoline insecticide. The information is intended to assist in the effective evaluation of its efficacy and crop safety on various greenhouse-grown crops.
Product Information
-
Active Ingredient: this compound
-
Chemical Class: Isoxazoline
-
IRAC Group: 30
-
Mode of Action: this compound is an allosteric modulator of the gamma-aminobutyric acid (GABA)-gated chloride channel in insect nerve cells.[1][2] By binding to a distinct site on the receptor, it blocks the influx of chloride ions, leading to hyperexcitation, paralysis, and eventual death of the target insect.[1][3] This novel mode of action makes it a valuable tool for resistance management programs.
Target Pests in Greenhouse Environments
This compound has demonstrated a broad spectrum of activity against many economically important greenhouse pests, including:
-
Lepidoptera: Various caterpillar species.
-
Hemiptera:
-
Whiteflies (Bemisia tabaci, Trialeurodes vaporariorum)[3]
-
Aphids (various species)
-
Thrips (Frankliniella occidentalis, Thrips tabaci)
-
-
Coleoptera: Various beetle species.
Application Techniques in Greenhouse Trials
Foliar spray applications are the primary method for this compound use in greenhouse trials. Adherence to proper application parameters is crucial for achieving accurate and reproducible results.
Recommended Application Parameters
| Parameter | Recommendation | Rationale |
| Application Timing | Apply when pest populations are first observed or based on scouting thresholds. For preventative strategies, apply prior to anticipated pest pressure. Applications are most effective on early instar larval stages of lepidopteran pests. | Early intervention prevents population buildup and significant crop damage. |
| Application Interval | 7-14 days, depending on pest pressure and crop growth rate. | Maintains effective residual concentration on new foliage. |
| Spray Volume | 100-300 L/ha, ensuring thorough coverage of all plant surfaces, including the undersides of leaves. | Adequate coverage is essential for contact and ingestion activity. |
| Adjuvant | Use of a non-ionic surfactant is recommended to improve spray coverage and canopy penetration. | Enhances the spreading and sticking properties of the spray solution. |
| Environmental Conditions | - Temperature: 15-30°C- Relative Humidity: 50-80%- Wind Speed: <10 km/h (to avoid drift within the greenhouse) | Optimizes insecticide performance and minimizes potential for phytotoxicity and off-target movement. |
Experimental Protocols
General Greenhouse Trial Design
A completely randomized block design is recommended for greenhouse trials to minimize the effects of environmental gradients within the greenhouse.
-
Replicates: A minimum of four replicates per treatment.
-
Experimental Unit: Each replicate should consist of a minimum of four plants.
-
Treatments: Include an untreated control, this compound at various rates, and a commercial standard insecticide for comparison.
-
Isolation: To prevent movement of pests between replicates, especially for mobile insects like thrips, it is advisable to isolate each replicate using appropriate netting or cages.
Protocol for Efficacy Trial against Whiteflies (Bemisia tabaci) on Greenhouse Tomatoes
Objective: To evaluate the efficacy of this compound foliar sprays for the control of whiteflies on greenhouse-grown tomato plants.
Materials:
-
Tomato plants (e.g., variety ‘Moneymaker’) at the 4-6 true leaf stage.
-
Whitefly (Bemisia tabaci) culture.
-
This compound formulation.
-
Commercial standard insecticide (e.g., a neonicotinoid or other effective whitefly control agent).
-
Non-ionic surfactant.
-
Handheld sprayer or research-grade spray cabinet.
-
Yellow sticky traps.
-
Microscope or hand lens.
Methodology:
-
Plant Preparation: Grow tomato plants under standard greenhouse conditions.
-
Pest Infestation: Artificially infest plants with adult whiteflies to achieve a uniform, low to moderate population. Allow for an establishment period of at least one week for egg-laying and nymphal development.
-
Pre-treatment Assessment: One day before application, count the number of whitefly adults on a terminal leaf and the number of nymphs on a lower, fully expanded leaf of each plant.
-
Treatment Application:
-
Prepare spray solutions of this compound at three different rates (low, medium, and high) and the commercial standard according to the product label. Include a water-only control. Add a non-ionic surfactant to all treatments except the control.
-
Apply the treatments as a foliar spray to the point of runoff, ensuring complete coverage of all plant surfaces.
-
-
Post-treatment Assessments:
-
Conduct assessments at 3, 7, and 14 days after treatment.
-
Adults: Count the number of live adults on the same terminal leaf as the pre-treatment count. Yellow sticky traps can also be placed in each replicate to monitor adult population trends.
-
Nymphs: Count the number of live nymphs on the same lower leaf. Use a microscope to distinguish between live and dead (desiccated, discolored) nymphs.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each life stage, corrected for control mortality using Abbott's formula.
-
Analyze the data using an appropriate statistical method (e.g., ANOVA) to determine significant differences between treatments.
-
Protocol for Efficacy Trial against Aphids (Myzus persicae) on Greenhouse Peppers
Objective: To determine the efficacy of this compound against the green peach aphid on greenhouse-grown pepper plants.
Materials:
-
Pepper plants (e.g., variety ‘California Wonder’) at the 6-8 true leaf stage.
-
Green peach aphid (Myzus persicae) culture.
-
This compound formulation.
-
Commercial standard insecticide (e.g., a systemic insecticide like imidacloprid).
-
Non-ionic surfactant.
-
Spray equipment.
-
Camel hair brush.
-
Microscope.
Methodology:
-
Plant Preparation and Infestation: Grow pepper plants under standard greenhouse conditions. Infest each plant with approximately 10-20 adult aphids using a camel hair brush. Allow a 3-5 day period for the aphid population to establish.
-
Pre-treatment Count: One day prior to application, count the total number of aphids (adults and nymphs) on three randomly selected leaves per plant.
-
Treatment Application:
-
Prepare this compound spray solutions at various concentrations and the commercial standard. Include a water-only control. Add a non-ionic surfactant to all treatments.
-
Apply as a foliar spray, ensuring thorough coverage.
-
-
Post-treatment Assessments:
-
Assess aphid populations at 3, 7, and 14 days after application on the same leaves as the pre-treatment count.
-
Gently prod aphids with a camel hair brush; those that do not move are considered dead.
-
-
Data Analysis:
-
Calculate the percent reduction in the aphid population for each treatment compared to the pre-treatment count and the untreated control.
-
Perform statistical analysis to compare the effectiveness of the treatments.
-
Protocol for Phytotoxicity Assessment
Objective: To evaluate the potential for this compound to cause phytotoxicity on a range of greenhouse ornamental and vegetable crops.
Materials:
-
Healthy, well-established plants of various species (e.g., tomato, cucumber, pepper, poinsettia, petunia).
-
This compound formulation.
-
Spray equipment.
Methodology:
-
Plant Selection: Choose a minimum of 10 plants of each species for the treatment group and 10 for the control group.
-
Treatment Application:
-
Apply this compound at the proposed commercial rate (1x) and at a higher rate (e.g., 2x or 4x) to the treatment group.
-
Apply only water to the control group.
-
Make three applications at the shortest recommended interval (e.g., 7 days).
-
-
Phytotoxicity Evaluation:
-
Visually assess the plants for any signs of phytotoxicity at 3, 7, and 14 days after each application.
-
Use a rating scale to quantify any observed damage.
-
Phytotoxicity Rating Scale:
| Rating | Description of Symptoms |
| 0 | No visible injury. |
| 1 | Slight leaf discoloration or spotting (1-10% of foliage affected). |
| 2 | Moderate leaf discoloration, spotting, or slight stunting (11-25% of foliage affected). |
| 3 | Significant discoloration, spotting, necrosis, or moderate stunting (26-50% of foliage affected). |
| 4 | Severe necrosis, leaf drop, or severe stunting (>50% of foliage affected). |
| 5 | Plant death. |
Data Presentation
Efficacy Trial Data Summary Table (Example)
| Treatment | Application Rate (g a.i./ha) | Mean % Mortality of Whitefly Nymphs (7 DAT) | Mean % Reduction in Aphid Population (7 DAT) |
| Untreated Control | 0 | 5.2 | -15.8 (population increase) |
| This compound | 50 | 85.3 | 92.1 |
| This compound | 75 | 94.1 | 98.5 |
| This compound | 100 | 98.7 | 99.2 |
| Commercial Standard | [Label Rate] | 91.5 | 96.4 |
Phytotoxicity Trial Data Summary Table (Example)
| Crop Species | This compound Rate | Mean Phytotoxicity Rating (7 DAA - 3rd App) | Observations |
| Tomato | 1x | 0 | No adverse effects observed. |
| Tomato | 2x | 0 | No adverse effects observed. |
| Petunia | 1x | 0 | No adverse effects observed. |
| Petunia | 2x | 1.2 | Slight, transient leaf margin chlorosis. |
Visualizations
Caption: Signaling pathway of this compound's mode of action.
Caption: Experimental workflow for a greenhouse efficacy trial.
Caption: Logical workflow for a phytotoxicity assessment trial.
References
Application Notes and Protocols for Testing Isocycloseram Against Resistant Insect Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocycloseram is a novel isoxazoline insecticide classified by the Insecticide Resistance Action Committee (IRAC) as a Group 30 agent.[1] Its mode of action involves the allosteric modulation of GABA-gated chloride channels, a target site distinct from many other insecticide classes.[2][3] This unique mechanism makes this compound a valuable tool for managing insect populations that have developed resistance to other chemistries, such as fiproles and cyclodienes.[2] Notably, the common A301S resistance mutation does not confer resistance to this compound.[2]
However, the emergence of resistance to any insecticide is a persistent threat. Laboratory studies have identified a specific target-site mutation, G335M, in the insect GABA receptor that can reduce the efficacy of this compound. Additionally, enhanced metabolic detoxification by the insect is another potential mechanism of resistance. Therefore, robust and standardized protocols are essential for monitoring the susceptibility of insect populations to this compound and for investigating the underlying mechanisms of resistance.
This document provides detailed application notes and protocols for testing the efficacy of this compound against resistant insect strains, including bioassays, biochemical assays for metabolic resistance, and molecular methods for target-site mutation detection.
Data Presentation
Table 1: Efficacy of this compound Formulations Against Resistant Bed Bug Strains (Cimex lectularius)
| Formulation | Concentration | Resistant Strain | Exposure Time (h) | Mortality (%) at Day 3-4 | Reference |
| This compound 45 SC | 0.025% | Field Strain | 4 | 100 | |
| This compound 45 SC | 0.05% | Field Strain | 4 | 100 | |
| This compound 45 SC | 0.1% | Field Strain | 4 | 100 | |
| This compound 400 SC | 0.1% | Field Strain | 4 | >90 |
Table 2: Comparative Efficacy of this compound and Other Insecticides Against Resistant Bed Bug Strains (30-Day-Aged Residue)
| Insecticide | Concentration | Resistant Strain | Exposure Time (h) | Mortality (%) | Reference |
| This compound 45 SC | 0.1% | Field Strain | 4 | 100 | |
| Demand CS (λ-cyhalothrin) | 0.03% | Field Strain | 4 | 0-73 | |
| Temprid FX (imidacloprid + β-cyfluthrin) | 0.05% + 0.025% | Field Strain | 4 | 0-73 | |
| Crossfire (clothianidin + metofluthrin + PBO) | 0.4% + 0.01% + 1.0% | Field Strain | 4 | 0-73 | |
| Bedlam Plus (d-phenothrin + MGK 264 + imidacloprid) | 0.4% + 1.0% + 0.05% | Field Strain | 4 | 0-73 | |
| PT Phantom II (chlorfenapyr) | 0.5% | Field Strain | 4 | 0-73 |
Table 3: Toxicity of this compound Bait Against Resistant German Cockroach Strains (Blattella germanica)
| Resistant Strain | Mean Survival Time (days) | Reference |
| UCR (susceptible) | 0.9 | |
| WM | 1.2 - 2.7 | |
| RG386 | 1.2 - 2.7 | |
| Ryan | 1.2 - 2.7 | |
| CDR | 1.2 - 2.7 | |
| SY | 1.2 - 2.7 |
Experimental Protocols
Bioassay Protocols for Determining this compound Susceptibility
Two standard methods for assessing insecticide resistance in insects are the WHO Tube Test and the CDC Bottle Bioassay. These can be adapted for testing this compound susceptibility.
Before routine monitoring, a discriminating concentration (DC) of this compound must be established for the target insect species. The DC is defined as twice the concentration that kills 100% of a susceptible population after a defined exposure time.
Methodology:
-
Obtain a susceptible strain: A laboratory strain of the target insect with no prior exposure to this compound is required.
-
Prepare a range of this compound concentrations: Prepare serial dilutions of technical grade this compound in a suitable solvent (e.g., acetone).
-
Dose-response bioassays: Expose cohorts of susceptible insects (typically 20-25 individuals per replicate, with at least 4 replicates) to each concentration using either the WHO Tube Test or CDC Bottle Bioassay method described below.
-
Determine LC100: Record mortality at 24, 48, and 72 hours post-exposure. The lowest concentration that consistently results in 100% mortality is the LC100.
-
Calculate the Discriminating Concentration (DC): The DC is 2 x LC100. This DC can then be used for routine resistance monitoring of field populations.
Materials:
-
WHO tube test kit (exposure tubes, holding tubes, slide units)
-
Filter papers (Whatman No. 1)
-
Technical grade this compound
-
Acetone (or other suitable solvent)
-
Micropipettes
-
10% sugar solution
-
Aspirator
-
Adult insects of the target species (field-collected or laboratory-reared)
Procedure:
-
Preparation of Impregnated Papers:
-
Prepare a solution of this compound in acetone at the predetermined discriminating concentration.
-
Using a micropipette, evenly apply 2 ml of the this compound solution to each filter paper.
-
For control papers, apply 2 ml of acetone only.
-
Allow the papers to dry in a fume hood for at least 24 hours before use.
-
-
Exposure:
-
Collect 20-25 adult insects of the same age and physiological state using an aspirator and introduce them into the holding tube.
-
Allow the insects to acclimatize for one hour.
-
Gently transfer the insects from the holding tube to the exposure tube containing the this compound-impregnated paper.
-
Expose the insects for a standardized period (typically 1 hour).
-
-
Post-Exposure:
-
After the exposure period, transfer the insects back to a clean holding tube lined with untreated paper.
-
Provide access to a 10% sugar solution on a cotton pad.
-
Hold the tubes under controlled conditions (e.g., 25±2°C and 80±10% relative humidity).
-
Record mortality at 24, 48, and 72 hours post-exposure.
-
Materials:
-
250 ml glass bottles with screw caps
-
Technical grade this compound
-
Acetone (or other suitable solvent)
-
Micropipettes
-
Aspirator
-
Adult insects of the target species
Procedure:
-
Coating the Bottles:
-
Prepare a solution of this compound in acetone at the predetermined discriminating concentration.
-
Add 1 ml of the this compound solution to each 250 ml glass bottle. For control bottles, add 1 ml of acetone only.
-
Cap the bottles and roll and swirl them to ensure the entire inner surface is coated.
-
Uncap the bottles and let them dry in a fume hood, continuing to rotate them every 15 minutes until a uniform coating is formed and the acetone has completely evaporated.
-
-
Exposure:
-
Introduce 10-25 adult insects into each coated bottle using an aspirator.
-
Place the bottles in an upright position.
-
Observe the insects continuously and record the time to knockdown for each individual. The diagnostic time is the time at which 100% of susceptible insects are dead.
-
-
Data Interpretation:
-
If mortality in the control group is between 5% and 20%, the mortality in the treatment group should be corrected using Abbott's formula: Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
-
If control mortality is greater than 20%, the test is invalid and should be repeated.
-
Resistance is suspected if mortality is below 98% and confirmed if it is below 90%.
-
Biochemical Assays for Metabolic Resistance
Metabolic resistance occurs when insects have enhanced levels or more efficient forms of detoxification enzymes. Biochemical assays can be used to screen for this type of resistance.
Methodology:
-
Insect Homogenization:
-
Individual insects are homogenized in a potassium phosphate buffer.
-
The homogenate is centrifuged, and the supernatant is used for the enzyme assays.
-
-
Enzyme Assays:
-
Esterases: Assayed using substrates like α-naphthyl acetate or β-naphthyl acetate. The product, naphthol, reacts with a dye to produce a colored compound that can be quantified spectrophotometrically.
-
Glutathione S-Transferases (GSTs): Assayed using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The conjugation of CDNB with glutathione is measured by an increase in absorbance at 340 nm.
-
Cytochrome P450 Monooxygenases (Oxidases): Often measured using a peroxidase assay with a substrate like 3,3’,5,5’-tetramethylbenzidine (TMBZ). The oxidation of TMBZ results in a colored product.
-
-
Data Analysis:
-
Enzyme activities are normalized to the total protein content of the supernatant.
-
The enzyme levels of the field-collected (potentially resistant) population are compared to those of a known susceptible laboratory strain. Significantly higher enzyme activity in the field population suggests metabolic resistance.
-
Molecular Detection of the G335M Target-Site Mutation
The G335M mutation in the GABA receptor is a known mechanism of resistance to this compound. Molecular assays can be used to detect the presence of this mutation in individual insects.
Methodology:
-
DNA Extraction:
-
Genomic DNA is extracted from individual insects using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
-
Polymerase Chain Reaction (PCR):
-
A specific region of the GABA receptor gene spanning the G335 codon is amplified using PCR with designed primers.
-
-
Genotyping:
-
DNA Sequencing: The most definitive method. The PCR product is sequenced, and the resulting sequence is aligned with the wild-type sequence to identify the G335M mutation (a GGT to ATG codon change).
-
Allele-Specific PCR (AS-PCR): This method uses primers that are specific for either the susceptible (G335) or resistant (M335) allele, allowing for rapid genotyping.
-
High-Resolution Melt (HRM) Analysis: This technique can differentiate between PCR products based on their melting behavior, which is altered by single nucleotide polymorphisms like the G335M mutation.
-
Visualizations
Caption: Workflow for assessing insect susceptibility to this compound using bioassays.
References
Application Notes and Protocols for Isocycloseram Seed Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocycloseram is a broad-spectrum insecticide belonging to the isoxazoline chemical class, recognized by the Insecticide Resistance Action Committee (IRAC) as a Group 30 agent.[1] Its novel mode of action involves the allosteric modulation of gamma-aminobutyric acid (GABA)-gated chloride channels in insects.[2] This mechanism leads to the inhibition of chloride ion influx into nerve cells, resulting in hyperexcitation, paralysis, and eventual death of the target pest.[2][3] this compound is effective against a range of commercially important agricultural pests, including species in the orders Lepidoptera, Hemiptera, Coleoptera, and Thysanoptera, making it a valuable tool for integrated pest management (IPM) programs.[4] As a seed treatment, this compound offers protection to germinating seeds and young seedlings from early-season insect damage, a critical factor in crop establishment and yield optimization.
Data Presentation
The following tables summarize the efficacy of this compound seed treatments from various field trials, primarily focusing on the control of wireworms in cereal crops.
Table 1: Efficacy of this compound Seed Treatment on Wheat and Barley Against Wireworms
| Crop | Target Pest(s) | Application Rate (g AI/100 kg seed) | Crop Stand (% increase vs. untreated) | Yield (% increase vs. untreated) | Wireworm Mortality (% reduction vs. untreated) | Reference(s) |
| Wheat & Barley | Limonius californicus (Sugarbeet wireworm) | 5.0 - 7.5 | Up to 81.6% | Up to 77.0% | Significant reduction in resident and neonate populations | |
| Wheat | Agriotes obscurus (Dusky wireworm) | 5.0 - 7.5 | Equivalent to registered insecticides | Equivalent to registered insecticides | Significant reduction in resident and neonate populations | |
| Wheat & Barley | Limonius californicus | 20.0 (Comparison) | - | - | Thiamethoxam (neonicotinoid) standard |
Table 2: Comparative Efficacy of this compound and Other Insecticide Seed Treatments Against Wireworms in Cereals
| Active Ingredient | IRAC Group | Application Rate (g AI/100 kg seed) | Efficacy in Protecting Crop Stand and Yield | Efficacy in Reducing Wireworm Populations | Reference(s) |
| This compound | 30 | 5.0 - 7.5 | High | High (resident and neonate) | |
| Thiamethoxam | 4A | 20.0 | High | Low | |
| Fipronil | 2B | Not specified in direct comparison | High | High (resident and neonate) | |
| Broflanilide | 30 | 5.0 | High | High (resident and neonate) | |
| Cyantraniliprole | 28 | Not specified in direct comparison | Moderate to High | Low |
Experimental Protocols
Laboratory Protocol for this compound Seed Treatment
This protocol provides a general procedure for treating seeds with this compound on a laboratory scale for research purposes.
Materials:
-
Certified seeds of the target crop
-
This compound formulation (e.g., flowable concentrate for seed treatment - FS)
-
Distilled water
-
Laboratory-grade rotating seed treater or a sealed container (e.g., plastic bag or jar)
-
Micropipettes or syringes for accurate liquid measurement
-
Balance for weighing seeds
-
Drying rack or screen in a well-ventilated area
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Seed Preparation: Weigh the desired quantity of seeds for each treatment group. Ensure seeds are clean and free of debris.
-
Slurry Preparation:
-
Calculate the required amount of this compound formulation based on the target application rate (e.g., g AI/100 kg of seed) and the weight of the seeds to be treated.
-
If necessary, prepare a slurry by diluting the this compound formulation with a small amount of distilled water. The final slurry volume should be sufficient to ensure even coverage without overwetting the seeds. A common starting point is a total slurry volume that is 0.5-1.5% of the seed weight.
-
Thoroughly mix the slurry to ensure a homogenous suspension.
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Seed Treatment:
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Rotating Drum Method: Place the seeds in the rotating drum. Start the rotation and slowly add the prepared slurry using a pipette or syringe to ensure even distribution on the seeds. Continue rotation for several minutes until all seeds are uniformly coated.
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Container Method: Place the seeds in a sealable container. Add the slurry, seal the container, and gently shake and rotate until the seeds are evenly coated.
-
-
Drying:
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Spread the treated seeds in a thin layer on a drying rack or screen.
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Allow the seeds to air dry completely in a well-ventilated area, away from direct sunlight. The drying time will vary depending on the slurry volume and environmental conditions. Seeds should be sufficiently dry to flow freely and not clump together.
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Storage: Store the treated seeds in labeled containers in a cool, dry place until planting.
Protocol for Assessing Phytotoxicity of this compound Seed Treatment
This protocol outlines a method to evaluate the potential phytotoxic effects of this compound on seed germination and seedling vigor.
Materials:
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Seeds treated with this compound at various rates (e.g., 1x, 2x, and 5x the recommended rate)
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Untreated control seeds
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Petri dishes or germination trays
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Germination paper or sterile sand
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Growth chamber or incubator with controlled temperature and light conditions
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Ruler or caliper for measuring seedling growth
Procedure:
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Experimental Setup:
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For each treatment group (including the untreated control), prepare at least three replicate petri dishes or trays.
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Place a standardized number of seeds (e.g., 25 or 50) evenly spaced on the germination medium within each replicate.
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Incubation:
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Moisten the germination medium with a standard amount of distilled water.
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Place the dishes/trays in a growth chamber set to the optimal conditions for the specific crop species.
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Data Collection:
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Germination Percentage: After a predetermined period (e.g., 7 and 14 days), count the number of germinated seeds in each replicate. A seed is considered germinated when the radicle has emerged to a specified length.
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Seedling Growth: At the final evaluation point, randomly select a subset of seedlings from each replicate and measure the length of the radicle and plumule (shoot).
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Visual Assessment: Visually inspect the seedlings for any signs of phytotoxicity, such as stunting, discoloration, necrosis, or abnormal development.
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Data Analysis:
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Calculate the mean germination percentage, radicle length, and plumule length for each treatment group.
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Statistically analyze the data (e.g., using ANOVA) to determine if there are significant differences between the this compound-treated groups and the untreated control.
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Mandatory Visualizations
Caption: Mechanism of action of this compound on the insect GABA receptor.
Caption: Experimental workflow for this compound seed treatment studies.
References
Application Note: High-Throughput Analysis of Isocycloseram in Vegetables using a Modified QuEChERS Method Coupled with LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the extraction and quantification of the novel insecticide isocycloseram in various vegetable matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for monitoring pesticide residues in food products, ensuring consumer safety, and supporting regulatory compliance. The presented protocol has been validated across several vegetable types, demonstrating excellent recovery, sensitivity, and reproducibility.
Introduction
This compound is a broad-spectrum insecticide belonging to the isoxazoline class of chemistry. It is effective against a variety of pests that can damage vegetable crops. As with any agricultural chemical, monitoring its residue levels in food commodities is essential to protect public health. The QuEChERS method has become a standard for pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[1][2] This note provides a specific and optimized QuEChERS protocol for the extraction of this compound from vegetables, with particular attention to different matrix types, such as leafy greens and root vegetables. The subsequent LC-MS/MS analysis ensures high selectivity and sensitivity for accurate quantification.
Experimental Protocol
Materials and Reagents
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This compound analytical standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
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Formic acid, LC-MS grade
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Anhydrous magnesium sulfate (MgSO₄)
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Sodium chloride (NaCl)
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Dispersive solid-phase extraction (d-SPE) tubes containing:
-
For general vegetables (e.g., potato, soybean, mandarin, red pepper): 150 mg MgSO₄, 25 mg C18.[1]
-
For high-chlorophyll vegetables (e.g., cabbage, spinach): 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18, and 7.5-50 mg Graphitized Carbon Black (GCB). The amount of GCB may need to be optimized based on the pigment content.[3][4]
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-
Deionized water, 18 MΩ·cm
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50 mL polypropylene centrifuge tubes
-
2 mL microcentrifuge tubes
Equipment
-
High-speed homogenizer
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Vortex mixer
-
Centrifuge capable of reaching >4000 x g
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Analytical balance
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LC-MS/MS system (e.g., Waters Acquity UPLC with Xevo TQ-S or equivalent)
Sample Preparation (QuEChERS Extraction)
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Homogenization: Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to ensure a total water content of 80-85%.
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Extraction:
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Add 20 mL of 0.1% formic acid in acetonitrile to the sample tube.
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Cap and shake vigorously for 1 minute.
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Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
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Immediately cap and shake vigorously for 1 minute.
-
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Centrifugation: Centrifuge the tube at ≥4000 x g for 10 minutes at 4°C.
-
Dispersive SPE Cleanup:
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Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
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Vortex for 30 seconds.
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Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
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-
Final Extract Preparation: Transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: Cadenza CD-C18 HT column (2.0 mm I.D. × 150 mm, 3.0 μm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
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-
Gradient:
Time (min) %A %B 0.0 90 10 0.5 90 10 4.5 5 95 8.5 5 95 8.6 90 10 | 12.0 | 90 | 10 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5.0 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Parameters: Optimized for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 506.0 | 225.1 | 195.1 | 25 / 35 |
Note: MS/MS parameters should be optimized on the specific instrument used.
Data Presentation
The following table summarizes the validation data for the modified QuEChERS method for this compound in various vegetable matrices.
| Vegetable Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD, mg/kg) | Limit of Quantification (LOQ, mg/kg) | Reference |
| Cabbage | 0.01 | 91.81 | <15 | - | 0.01 | |
| Cabbage | 0.1 | 95.23 | <15 | - | 0.01 | |
| Cabbage | 1.0 | 109.95 | <15 | - | 0.01 | |
| Hulled Rice | 0.01 - 0.5 | 71.5 - 109.8 | <10 | 0.003 | 0.01 | |
| Potato | 0.01 - 0.5 | 71.5 - 109.8 | <10 | 0.003 | 0.01 | |
| Soybean | 0.01 - 0.5 | 71.5 - 109.8 | <10 | 0.003 | 0.01 | |
| Mandarin | 0.01 - 0.5 | 71.5 - 109.8 | <10 | 0.003 | 0.01 | |
| Red Pepper | 0.01 - 0.5 | 71.5 - 109.8 | <10 | 0.003 | 0.01 |
Visualizations
The following diagram illustrates the experimental workflow for the QuEChERS extraction of this compound from vegetables.
Caption: QuEChERS workflow for this compound extraction from vegetables.
Conclusion
The modified QuEChERS method presented in this application note is highly effective for the extraction of this compound from a variety of vegetable matrices. The use of specific salt compositions and tailored d-SPE cleanup sorbents ensures high recovery rates and minimizes matrix effects, particularly in challenging samples like leafy greens. The subsequent LC-MS/MS analysis provides the necessary sensitivity and selectivity for accurate quantification at levels relevant to regulatory limits. This protocol offers a reliable and efficient solution for routine monitoring of this compound residues in vegetables.
References
Troubleshooting & Optimization
Isocycloseram Resistance Mechanisms in Lepidoptera: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding isocycloseram resistance in Lepidopteran species. The information is intended to assist researchers in designing, conducting, and interpreting experiments related to this compound efficacy and resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound and its target site in insects?
This compound is a novel isoxazoline insecticide classified under IRAC Group 30.[1][2] It functions as a non-competitive antagonist of the invertebrate γ-aminobutyric acid (GABA) receptor.[3] Specifically, it acts as an allosteric modulator of the GABA-gated chloride channel, binding to a site distinct from other insecticides like fiproles and cyclodienes.[1] This binding blocks the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and eventual death.
Q2: What are the known resistance mechanisms to this compound in insects?
Two primary mechanisms of resistance to this compound have been identified:
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Target-site resistance: This involves mutations in the gene encoding the Rdl (resistance to dieldrin) subunit of the GABA receptor. The most well-documented mutation conferring resistance is the G335M substitution in the third transmembrane domain of the receptor.[3] This mutation impairs the ability of this compound to bind effectively and block the chloride channel.
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Metabolic resistance: This mechanism involves the enhanced detoxification of this compound by metabolic enzymes, primarily cytochrome P450 monooxygenases (P450s). Overexpression of certain P450 genes can lead to the rapid breakdown of the insecticide before it reaches its target site.
Q3: Does the common A301S mutation in the GABA receptor, which confers resistance to cyclodiene insecticides, also provide resistance to this compound?
No, the widely distributed A301S mutation does not affect sensitivity to this compound. This is because this compound binds to a different site on the GABA receptor than cyclodienes. This makes this compound a valuable tool for controlling pest populations that are resistant to older classes of insecticides targeting the GABA receptor.
Q4: Are there reports of this compound resistance in field populations of Lepidoptera?
While laboratory studies have identified the potential for resistance development, as of late 2025, there are no consolidated reports of field-evolved resistance to this compound in Lepidopteran populations in Brazil. However, given the history of insecticide resistance in major Lepidopteran pests like Spodoptera frugiperda and Plutella xylostella, continuous monitoring is crucial.
Q5: What is piperonyl butoxide (PBO) and how can it be used to investigate metabolic resistance to this compound?
Piperonyl butoxide (PBO) is a synergist that inhibits the activity of cytochrome P450 monooxygenases. In a laboratory setting, if the toxicity of this compound to a pest population increases significantly when it is co-administered with PBO, it strongly suggests that P450-mediated metabolic detoxification is a contributing factor to resistance in that population.
Troubleshooting Guides
Issue: Unexpectedly high survival of Lepidopteran larvae in this compound bioassays.
This is a common issue that can indicate the presence of resistance in the test population. Follow this step-by-step guide to troubleshoot the problem.
Step 1: Verify Experimental Parameters
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Insecticide Concentration and Purity: Confirm the concentration and purity of the this compound used. Ensure proper storage conditions have been maintained to prevent degradation.
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Application Method: Review the bioassay protocol to ensure the correct application method (e.g., topical application, diet incorporation, leaf dip) was used and that the dose received by the insects was accurate and consistent.
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Environmental Conditions: Check that the temperature, humidity, and photoperiod during the bioassay were within the optimal range for the test species and consistent across all replicates.
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Control Group Mortality: The mortality in the control group (treated with solvent only) should be low (typically <10%). High control mortality indicates a problem with the experimental setup or the health of the insect colony.
Step 2: Investigate Potential Resistance Mechanisms
If experimental parameters are confirmed to be correct, the next step is to investigate the potential for resistance in the insect population.
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Metabolic Resistance: Conduct a synergism bioassay using piperonyl butoxide (PBO). A significant increase in mortality in the PBO + this compound treatment compared to this compound alone is indicative of P450-mediated metabolic resistance.
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Target-Site Resistance: Screen for the G335M mutation in the Rdl GABA receptor gene. This can be done using molecular techniques such as PCR and sequencing.
Step 3: Compare with a Susceptible Strain
Whenever possible, conduct parallel bioassays with a known susceptible strain of the same Lepidopteran species. This will allow you to calculate a resistance ratio (RR), which is a quantitative measure of the level of resistance in your field-collected or laboratory-selected population.
Data Presentation
Table 1: Summary of this compound Resistance Mechanisms
| Resistance Mechanism | Molecular Basis | Key Indicator |
| Target-Site Resistance | Point mutation (G335M) in the Rdl GABA receptor gene. | Reduced sensitivity to this compound that is not reversed by PBO. |
| Metabolic Resistance | Overexpression of cytochrome P450 monooxygenase (P450) genes. | Increased toxicity of this compound in the presence of PBO. |
Table 2: this compound Resistance Ratios in Selected Insect Species (Example Data)
| Species | Strain | Resistance Ratio (RR) | Reference |
| Spodoptera frugiperda | Field-collected (Puerto Rico) | Low to moderate resistance to other GABAergic insecticides, specific RR for this compound not yet widely reported. | General insecticide resistance context. |
| Plutella xylostella | Field-collected (Brazil) | High resistance to chlorantraniliprole and Bacillus thuringiensis, specific RR for this compound not yet widely reported. | General insecticide resistance context. |
Note: Specific, peer-reviewed data on this compound resistance ratios in Lepidopteran species are still emerging. The table will be updated as more data becomes available.
Experimental Protocols
Protocol 1: Piperonyl Butoxide (PBO) Synergism Bioassay
Objective: To determine if metabolic detoxification by cytochrome P450s contributes to this compound resistance.
Materials:
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This compound (technical grade)
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Piperonyl butoxide (PBO)
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Acetone or other suitable solvent
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Micropipettes
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Vials or petri dishes for topical application
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Lepidopteran larvae (susceptible and potentially resistant strains)
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Artificial diet or host plant leaves
Procedure:
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Determine the sub-lethal dose of PBO: Expose a subset of the insects to a range of PBO concentrations alone to determine the maximum concentration that causes little to no mortality. This concentration will be used in the synergism assay.
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Prepare insecticide solutions: Prepare a series of dilutions of this compound in the chosen solvent. Prepare a second series of this compound dilutions that also contain the pre-determined sub-lethal concentration of PBO.
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Topical Application: Apply a small, precise volume (e.g., 1 µL) of each insecticide solution to the dorsal thorax of individual larvae. A control group should be treated with the solvent only, and another with the PBO solution only.
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Incubation: Place the treated larvae individually in vials or petri dishes with a food source. Maintain under controlled environmental conditions.
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Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours) after application.
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Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the population) for the this compound-only and the this compound + PBO treatments. The Synergism Ratio (SR) is calculated as: SR = LC50 of this compound alone / LC50 of this compound + PBO An SR value significantly greater than 1 indicates synergism and suggests the involvement of P450s in resistance.
Protocol 2: Molecular Detection of the G335M Mutation
Objective: To screen for the G335M target-site mutation in the Rdl GABA receptor gene.
Materials:
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Individual Lepidopteran larvae or adults
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DNA extraction kit
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PCR primers flanking the G335M mutation site
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Taq DNA polymerase and other PCR reagents
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Thermocycler
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Gel electrophoresis equipment
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DNA sequencing service
Procedure:
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DNA Extraction: Extract genomic DNA from individual insects using a commercially available kit or a standard protocol.
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PCR Amplification: Amplify the region of the Rdl GABA receptor gene containing the G335 codon using specific primers. The primer sequences will need to be designed based on the known sequence of the gene in the target species or a closely related one.
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Gel Electrophoresis: Run the PCR products on an agarose gel to verify that a DNA fragment of the expected size has been amplified.
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DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.
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Sequence Analysis: Align the obtained DNA sequence with the wild-type (susceptible) reference sequence to check for the presence of the G-to-A nucleotide substitution that results in the G335M amino acid change. Alternatively, allele-specific PCR or real-time PCR with specific probes can be developed for higher throughput screening.
Visualizations
Caption: Workflow for investigating suspected this compound resistance.
Caption: Signaling pathway of this compound action and resistance.
Caption: Troubleshooting flowchart for high insect survival.
References
Troubleshooting poor Isocycloseram performance in field conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential performance issues with Isocycloseram in field conditions.
Quick Access
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Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that may lead to the poor field performance of this compound.
My this compound application is showing lower than expected efficacy. What should I do?
Poor efficacy can stem from a variety of factors. Use the following workflow to diagnose the potential cause:
Figure 1: A workflow for troubleshooting suboptimal this compound performance.
Frequently Asked Questions (FAQs)
Application and Environmental Factors
Q1: What are the ideal environmental conditions for this compound application?
A1: The agronomic efficacy of this compound is significantly influenced by weather conditions. For optimal performance, application should occur under the following conditions.[1]
| Parameter | Optimal Range | Rationale |
| Temperature | 15°C to 30°C | Extreme temperatures (below 10°C or above 35°C) can negatively impact the biological activity of this compound.[1] |
| Relative Humidity | 50% to 80% | Relative humidity below 40% can impair foliar penetration, reducing product efficacy.[1] |
| Precipitation | No rainfall for 4-6 hours post-application | Rainfall shortly after application can wash the product off the plant surface before it is fully absorbed.[1] |
| Wind Speed | Below 10 km/h | High wind speeds can lead to spray drift, reducing the amount of product that reaches the target pests.[1] |
Q2: What is the recommended application timing for this compound?
A2: For best results, this compound should be applied preventatively or at the first signs of pest infestation. Application in the late afternoon or early morning is preferable to optimize absorption and minimize losses due to volatilization or photolytic degradation. For lepidopteran pests, targeting eggs and early instar larvae (first and second) is most effective.
Q3: Are there any known incompatibilities with other agrochemicals?
A3: this compound is compatible with many systemic fungicides, selective post-emergence herbicides, foliar fertilizers, and organosilicone adjuvants. However, performance may be compromised when mixed with the following:
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Highly alkaline products (pH > 8.5)
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Organophosphate insecticides in high concentrations
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Incompatible copper formulations
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Mineral oil in high concentrations without a prior compatibility test
Resistance Management
Q4: Is there known resistance to this compound?
A4: While widespread field resistance has not been extensively reported, laboratory studies have identified the potential for resistance development through mutations in the GABA receptor, specifically the G335M mutation.
Q5: What are the best practices for managing potential this compound resistance?
A5: To ensure the long-term efficacy of this compound, a robust resistance management strategy is crucial. This includes:
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Rotation of Modes of Action: Avoid consecutive applications of this compound (IRAC Group 30). Rotate with insecticides from different IRAC groups.
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Maintain Refuges: Preserve a population of susceptible insects by maintaining untreated areas (refuges).
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Use Recommended Doses: Applying sub-lethal doses can accelerate the selection for resistant individuals. Always use the label-recommended rates.
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Integrated Pest Management (IPM): Incorporate biological and cultural control methods to reduce reliance on chemical insecticides.
Product and Formulation
Q6: How should this compound be stored?
A6: Store this compound in a cool, dry place away from direct sunlight. Refer to the product label for specific storage temperature recommendations. Improper storage can lead to degradation of the active ingredient.
Q7: I suspect my this compound formulation is compromised. How can I verify this?
A7: If you suspect issues with the formulation, such as improper mixing or separation, first ensure you are following the label's mixing instructions precisely. If problems persist, contact the manufacturer's technical support for guidance and potential sample analysis.
Experimental Protocols
Protocol 1: Laboratory Bioassay for Assessing this compound Susceptibility
This protocol outlines a method to determine the susceptibility of a target pest population to this compound using a vial bioassay.
Figure 2: A workflow for a laboratory-based this compound susceptibility bioassay.
Materials:
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Technical grade this compound
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Acetone (or another suitable solvent)
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Glass scintillation vials (20 ml)
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Pipettes
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Vortex mixer
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Fume hood
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Target insects (e.g., 20-25 individuals per replicate)
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Holding containers with a food source
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Incubator or environmental chamber
Methodology:
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Preparation of this compound Solutions:
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Prepare a stock solution of this compound in acetone.
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Perform serial dilutions to create a range of concentrations to be tested. A minimum of five concentrations resulting in mortality between 10% and 90% is recommended.
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Include a solvent-only control.
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Coating Vials:
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Pipette 1 ml of each this compound dilution (and the solvent control) into separate glass vials.
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Rotate the vials in a fume hood to evenly coat the inner surface as the solvent evaporates.
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Allow the vials to dry completely.
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Insect Exposure:
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Introduce a known number of healthy, active target insects into each vial.
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Cap the vials with breathable stoppers.
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Incubation:
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Place the vials in an incubator set to standard conditions (e.g., 25°C, 60% RH, 12:12 L:D photoperiod).
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Mortality Assessment:
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Record the number of dead or moribund insects at regular intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make coordinated movements when gently prodded.
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Data Analysis:
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Correct for control mortality using Abbott's formula if necessary.
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Perform probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and associated confidence intervals.
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Compare the LC50 of the field population to a known susceptible population to determine the resistance ratio.
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Protocol 2: Field Trial for Efficacy Evaluation of this compound
This protocol provides a framework for conducting a field trial to assess the performance of this compound under real-world conditions.
Experimental Design:
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Treatments: Include the recommended rate of this compound, a negative control (untreated), and a positive control (a standard insecticide with known efficacy against the target pest).
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Replication: Use a randomized complete block design with a minimum of four replicates per treatment.
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Plot Size: Ensure plots are of a sufficient size to minimize edge effects and allow for representative sampling.
Methodology:
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Site Selection: Choose a site with a known history of the target pest infestation.
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Pre-application Assessment:
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Conduct a baseline assessment of the pest population density in each plot immediately before application.
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Record environmental conditions (temperature, humidity, wind speed).
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Application:
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Calibrate spray equipment to ensure accurate and uniform application.
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Apply this compound according to the recommended label rates and spray volume.
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Avoid spray drift between plots.
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Post-application Assessment:
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Assess pest populations at regular intervals after application (e.g., 3, 7, and 14 days). The assessment method will depend on the target pest (e.g., sweep netting, beat sheets, direct counts).
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Record any signs of phytotoxicity on the crop.
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Data Analysis:
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Use appropriate statistical methods (e.g., ANOVA) to compare pest populations between treatments at each assessment timing.
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Calculate the percentage of control for the this compound treatment relative to the untreated control.
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Signaling Pathways and Workflows
This compound Mechanism of Action
This compound is a member of the isoxazoline chemical class and is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 30 insecticide. It functions as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in insects. By binding to the GABA receptor, this compound blocks the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and eventual death.
Figure 3: The mechanism of action of this compound on the insect GABA receptor.
References
Isocycloseram Dosage Optimization for Pest Life Stages: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Isocycloseram dosage for different pest life stages in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a novel isoxazoline insecticide belonging to the IRAC Mode of Action Group 30.[1] It functions as a GABA-gated chloride channel allosteric modulator in the central nervous system of insects.[2] By binding to a unique site on the GABA receptors, it blocks the influx of chloride ions, leading to hyperexcitation of the nervous system, paralysis, and eventual death of the pest.[1][3] This mode of action is distinct from other insecticides like fiproles and cyclodienes.[2]
Q2: Against which pest orders is this compound effective?
A2: this compound has demonstrated a broad spectrum of activity against several orders of insect pests, including Lepidoptera (e.g., fall armyworm, diamondback moth), Hemiptera (e.g., aphids, whiteflies), Coleoptera (e.g., Colorado potato beetle), Thysanoptera (thrips), and Diptera.
Q3: Is this compound effective against all life stages of a pest?
A3: While this compound is known to be active against all insect and mite life stages (eggs, larvae/nymphs, pupae, and adults) through contact and/or ingestion, the optimal dosage and efficacy can vary significantly between these stages. Younger larval or nymphal stages are often more susceptible to insecticides than older stages or adults. The egg and pupal stages can also exhibit different levels of susceptibility. Direct comparative data on LC50/LD50 values for this compound across all life stages of a single pest species is limited in publicly available literature. Therefore, it is crucial for researchers to conduct their own bioassays to determine the optimal dosage for each life stage in their specific experimental context.
Q4: How can I determine the optimal dosage for different life stages of my target pest?
A4: The most effective way to determine the optimal dosage is to conduct dose-response bioassays for each life stage of interest (e.g., ovicidal, larvicidal, pupicidal, and adulticidal assays). This involves exposing each life stage to a range of this compound concentrations and determining the lethal concentration (LC50) or lethal dose (LD50) for each. Detailed protocols for these types of experiments are provided in the "Experimental Protocols" section of this guide.
Q5: What are some signs of this compound's effect on insects?
A5: Insects exposed to this compound typically show initial symptoms of hyperexcitation, followed by paralysis and inactivity, leading to mortality. The onset of these symptoms can be observed within a few hours of exposure, with death usually occurring within 24 to 48 hours, depending on the pest species and the dosage.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental application of this compound for different pest life stages.
Issue 1: Higher than expected LC50/LD50 values in larval/nymphal stages.
| Possible Cause | Troubleshooting Step |
| Incorrect Instar/Age: | Ensure that the larvae or nymphs being tested are of a consistent and early instar. Later instars are often more tolerant to insecticides. |
| Sub-optimal Bioassay Conditions: | Review the experimental protocol. Ensure proper temperature, humidity, and photoperiod are maintained, as these can affect insect metabolism and insecticide efficacy. |
| Degradation of this compound Solution: | Prepare fresh serial dilutions of this compound for each experiment. Store stock solutions in a cool, dark place to prevent degradation. |
| Development of Resistance: | If using a field-collected population, consider the possibility of existing insecticide resistance. Test a known susceptible laboratory strain as a control. |
Issue 2: Inconsistent results or high variability in mortality rates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Application: | Ensure uniform application of the this compound solution in your bioassays (e.g., even coating of leaves in a leaf-dip assay, consistent volume in a topical application). |
| Variable Insect Health: | Use healthy, non-stressed insects for your experiments. Ensure they have been reared under optimal conditions. |
| Insufficient Sample Size: | Increase the number of replicates and the number of insects per replicate to improve the statistical power of your experiment. |
Issue 3: Low or no efficacy in ovicidal assays.
| Possible Cause | Troubleshooting Step |
| Inadequate Penetration of Egg Chorion: | The insecticide may not be penetrating the protective outer layer of the egg. Consider using a formulation with adjuvants that may improve penetration, if appropriate for your experimental design. |
| Timing of Application: | The age of the eggs can influence susceptibility. Test this compound on eggs of different ages (e.g., freshly laid vs. several days old) to determine the most vulnerable time point. |
| Mode of Action Less Effective on Non-feeding/Non-motile Stage: | The primary mode of action may be less effective against the non-feeding, non-motile egg stage. Observe for effects on hatching rates and survival of the first instar larvae. |
Issue 4: Difficulty in assessing mortality in pupal stage.
| Possible Cause | Troubleshooting Step |
| Pupae are non-motile: | Mortality in pupae is typically assessed by the failure of adults to emerge. Set up a control group to determine the baseline emergence rate. |
| Delayed Effects: | The effects of this compound on pupae may not be immediately apparent. Monitor for successful adult emergence over an extended period. |
| Method of Exposure: | Direct topical application or injection may be necessary for pupal assays, as they do not feed. Dipping methods can also be used. Ensure the chosen method provides adequate exposure without causing physical injury. |
Data Presentation
The following tables summarize available quantitative data on the efficacy of this compound against various pests. Note: This data is not a direct comparison across life stages of the same species but provides a reference for dosages found to be effective in specific studies.
Table 1: Lethal Concentration (LC50) and Lethal Dose (LD50) of this compound for Various Pests
| Pest Species | Life Stage | Bioassay Type | LC50 / LD50 | Reference |
| Fall Armyworm (Spodoptera frugiperda) | Larva | Not Specified | LC50 = 0.26 mg/kg | |
| German Cockroach (Blattella germanica) | Adult | Topical Assay | LD50 = 5-15 ng/insect | |
| Diamondback Moth (Plutella xylostella) | Larva | Not Specified | Effective at low rates | |
| Common Bed Bug (Cimex lectularius) | Adult | Residual Surface Spray | Approx. 40 mg/m² | |
| Eastern Subterranean Termite (Reticulitermes flavipes) | Not Specified | Tunneling Assay | 5 µg/g |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in determining the optimal dosage of this compound for different pest life stages.
Protocol 1: Ovicidal Bioassay (Egg-Dipping Method)
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Preparation of Egg-Laying Substrate: Provide a suitable substrate for the target pest to oviposit on (e.g., leaves, filter paper).
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Egg Collection: Collect substrates with freshly laid eggs (e.g., within 24 hours).
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Preparation of this compound Solutions: Prepare a series of concentrations of this compound in an appropriate solvent (e.g., water with a surfactant). Include a solvent-only control.
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Egg Dipping: Immerse the egg-laden substrates in the different this compound solutions for a standardized period (e.g., 10-30 seconds).
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Drying: Allow the substrates to air dry completely.
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Incubation: Place the treated substrates in a controlled environment (temperature, humidity, photoperiod) suitable for egg hatching.
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Data Collection: Monitor the eggs daily and record the number of hatched larvae. The experiment should continue until all eggs in the control group have hatched or for a predetermined period.
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Analysis: Calculate the percentage of egg hatch for each concentration and determine the LC50 value.
Protocol 2: Larval/Nymphal Bioassay (Leaf-Dip Method)
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Insect Rearing: Rear the target pest to the desired larval or nymphal instar under controlled conditions.
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Preparation of this compound Solutions: Prepare a range of concentrations of this compound in a suitable solvent, including a control.
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Leaf Preparation: Select uniform, undamaged leaves from the host plant.
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Leaf Dipping: Dip each leaf into a different this compound solution for a consistent duration (e.g., 10-30 seconds).
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Drying: Allow the leaves to air dry.
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Exposure: Place the treated leaves in individual containers (e.g., petri dishes with moistened filter paper) and introduce one larva/nymph per container.
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Incubation: Maintain the containers in a controlled environment.
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Data Collection: Assess mortality at regular intervals (e.g., 24, 48, 72 hours). Larvae/nymphs are considered dead if they do not move when prodded with a fine brush.
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Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value.
Protocol 3: Pupal Bioassay (Pupal-Dipping Method)
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Pupae Collection: Collect healthy, uniform pupae of the target pest.
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Preparation of this compound Solutions: Prepare a series of concentrations of this compound and a control solution.
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Pupal Dipping: Gently dip the pupae into the test solutions for a standardized time (e.g., 5-10 seconds).
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Drying: Place the treated pupae on a clean, dry surface to air dry.
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Incubation: Transfer the pupae to individual containers and maintain them in a controlled environment suitable for adult emergence.
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Data Collection: Monitor daily for adult emergence. The experiment concludes when all pupae in the control group have emerged or a predetermined time has passed.
-
Analysis: Calculate the percentage of successful adult emergence for each concentration and determine the concentration that inhibits emergence by 50% (IE50).
Protocol 4: Adult Bioassay (Vial-Coating Method)
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Insect Collection: Use healthy, uniform adults of the target pest.
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Preparation of this compound Solutions: Prepare a range of concentrations of this compound in a volatile solvent (e.g., acetone).
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Vial Coating: Pipette a known volume (e.g., 1 ml) of each this compound solution into a glass vial. Roll the vial on its side until the solvent has completely evaporated, leaving a thin film of the insecticide on the inner surface. Prepare control vials with solvent only.
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Exposure: Introduce a known number of adults into each vial and provide a food source if necessary.
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Incubation: Keep the vials in a controlled environment.
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Data Collection: Record mortality at set time points (e.g., 24, 48, 72 hours).
-
Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value.
Mandatory Visualizations
Caption: Signaling pathway of this compound's mode of action.
References
Technical Support Center: Isocycloseram Uptake and Soil pH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of soil pH on the uptake of Isocycloseram by plants.
Frequently Asked Questions (FAQs)
Q1: How does soil pH generally affect the availability and uptake of pesticides like this compound by plants?
A1: Soil pH is a critical factor that can influence a pesticide's chemical form, solubility, and persistence in the soil, thereby affecting its availability for plant uptake. For many pesticides, soil pH can alter their ionic state, which in turn affects their adsorption to soil particles and their concentration in the soil solution available for root uptake.[1][2] Generally, weakly acidic or basic compounds are more significantly influenced by soil pH changes.
Q2: What is the known stability of this compound at different pH levels?
A2: this compound is known to be stable in acidic to neutral conditions (pH 4-7).[3] However, it undergoes rapid hydrolysis in alkaline conditions, specifically at pH 9.[3][4] This suggests that in alkaline soils, this compound may degrade more quickly, potentially reducing its availability for plant uptake.
Q3: Is this compound mobile in soil? How might this be influenced by pH?
A3: Studies have shown that this compound has low mobility in soil. While the direct impact of pH on its mobility has not been extensively detailed in available literature, the stability of the compound at different pH levels will indirectly affect its potential for movement and uptake. In alkaline soils where it degrades more rapidly, its mobility and subsequent uptake are likely to be limited.
Q4: Are there any known plant signaling pathways involved in this compound uptake?
A4: Currently, there is no specific information available in the public domain detailing the signaling pathways involved in the uptake of this compound by plants. Plant uptake of soil-applied chemicals is often a passive process, driven by the plant's transpiration stream.
Q5: What analytical methods are recommended for quantifying this compound in plant tissues and soil?
A5: The recommended analytical method for determining this compound residues in crops and soil is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective procedure for sample extraction and cleanup prior to analysis.
Troubleshooting Guide
Issue 1: Inconsistent this compound uptake results across replicate experiments.
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Question: We are observing high variability in this compound uptake in our plant experiments, even under what we believe are identical conditions. What could be the cause?
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Answer:
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Check Soil pH Homogeneity: Ensure that the soil pH is uniform across all experimental pots. Even small variations in pH can affect this compound's stability and availability. It is advisable to measure the pH of each pot before and after the experiment.
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Verify Soil Composition: Differences in soil organic matter and clay content can affect the adsorption of this compound, leading to variable uptake. Use a homogenized soil source for all replicates.
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Standardize Environmental Conditions: Factors such as temperature, light intensity, and watering regime can influence plant transpiration rates, which directly impacts the passive uptake of chemicals from the soil. Maintain consistent environmental conditions for all replicates.
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Issue 2: Lower than expected this compound concentrations detected in plant tissues.
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Question: Our analysis shows very low or non-detectable levels of this compound in the plant tissues, despite application to the soil. What should we investigate?
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Answer:
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Assess Soil pH: If your soil pH is alkaline (pH > 8), this compound may be degrading rapidly, reducing the amount available for uptake. Consider testing in a range of soil pH levels, including more acidic and neutral soils.
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Review Extraction Protocol: Inefficient extraction from plant matrices can lead to underestimation of the actual concentration. Ensure your analytical method, such as the QuEChERS protocol, is optimized for your specific plant species and tissue type.
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Consider Plant Metabolism: Plants can metabolize pesticides. It is possible that this compound is being converted to metabolites within the plant. Your analytical method should ideally be able to detect the parent compound and its major metabolites.
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Issue 3: High background interference in analytical measurements.
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Question: We are experiencing significant matrix effects and background noise in our LC-MS/MS analysis of this compound from plant extracts. How can we improve our signal-to-noise ratio?
-
Answer:
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Optimize Sample Cleanup: The cleanup step in the QuEChERS method is crucial for removing interfering compounds. You may need to experiment with different sorbents in the dispersive SPE step to effectively clean your sample extracts.
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Use Matrix-Matched Calibration: To compensate for matrix effects, prepare your calibration standards in a blank matrix extract from untreated plants of the same species.
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Refine LC-MS/MS Parameters: Adjust the chromatographic gradient and mass spectrometer settings to enhance the specificity and sensitivity for this compound and its metabolites.
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Data Presentation
Table 1: Template for Recording this compound Uptake Data at Different Soil pH Levels.
| Soil pH | Plant Species | Tissue Type (e.g., Root, Stem, Leaf) | This compound Concentration (ng/g fresh weight) ± SD | Translocation Factor (Shoot/Root) | Notes |
| 4.5 | Root | ||||
| Stem | |||||
| Leaf | |||||
| 5.5 | Root | ||||
| Stem | |||||
| Leaf | |||||
| 6.5 | Root | ||||
| Stem | |||||
| Leaf | |||||
| 7.5 | Root | ||||
| Stem | |||||
| Leaf | |||||
| 8.5 | Root | ||||
| Stem | |||||
| Leaf |
SD: Standard Deviation
Experimental Protocols
Protocol 1: General Procedure for Assessing the Impact of Soil pH on this compound Uptake by Plants
This protocol provides a general framework. Researchers should adapt it based on the specific plant species and available resources.
-
Soil Preparation and pH Adjustment:
-
Select a standard soil type (e.g., sandy loam).
-
Characterize the initial soil properties, including pH, organic matter content, and texture.
-
Divide the soil into batches and adjust the pH of each batch to the desired levels (e.g., 4.5, 5.5, 6.5, 7.5, 8.5) using appropriate amounts of acidifying or alkalinizing agents (e.g., elemental sulfur or calcium carbonate).
-
Allow the pH-adjusted soils to equilibrate for at least two weeks, keeping them moist.
-
Verify the final pH of each soil batch using a 1:1 soil-to-water slurry method.
-
-
Experimental Setup:
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Fill pots of a uniform size with the pH-adjusted soils.
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Transplant healthy, uniform seedlings of the chosen plant species into the pots.
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Allow the plants to acclimate for a specified period (e.g., one week) in a controlled environment (e.g., growth chamber with controlled temperature, humidity, and photoperiod).
-
-
This compound Application:
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Prepare a stock solution of this compound in a suitable solvent.
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Apply a known amount of this compound to the soil surface of each pot, ensuring even distribution. The application rate should be based on recommended agricultural practices or specific experimental objectives.
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Include a control group for each pH level that does not receive this compound.
-
-
Plant Growth and Harvesting:
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Grow the plants for a predetermined period (e.g., 21, 30, and 40 days post-application).
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At each harvest time point, carefully remove the plants from the soil.
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Separate the plants into roots, stems, and leaves.
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Gently wash the roots with tap water to remove adhering soil particles.
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Record the fresh weight of each tissue type.
-
-
Sample Preparation and Analysis:
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Homogenize the different plant tissues separately.
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Extract this compound and its potential metabolites from the homogenized plant samples and corresponding soil samples using a validated QuEChERS method.
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Analyze the extracts using a calibrated LC-MS/MS system to quantify the concentration of this compound.
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Mandatory Visualizations
Caption: Experimental workflow for assessing this compound uptake.
Caption: Factors influencing this compound uptake from soil.
References
Strategies to mitigate Isocycloseram runoff from agricultural fields
Isocycloseram Runoff Mitigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for mitigating the runoff of this compound from agricultural fields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the environmental fate of this compound and the factors influencing its potential for runoff.
Q1: What is this compound and why is its runoff from agricultural fields a concern?
This compound is a novel, broad-spectrum insecticide belonging to the isoxazoline chemical class (IRAC Group 30).[1][2] It functions as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel, leading to hyperexcitation and death in target insects.[1][3] While it is a valuable tool for managing a wide range of agricultural pests, the movement of any pesticide from the application site into surrounding water bodies is a concern.[4] Runoff can occur when rainfall or irrigation water transports the pesticide off the target field, potentially impacting non-target aquatic organisms and water quality.
Q2: What are the primary factors that influence the potential for this compound runoff?
Several key factors, related to environmental conditions, soil properties, and farming practices, influence this compound runoff:
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Rainfall and Irrigation: The intensity and timing of rainfall or irrigation after application are critical. Heavy precipitation shortly after application significantly increases runoff risk.
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Soil Characteristics: Runoff potential is higher on soils with poor adsorptive capacity (low organic matter or clay content) and those that are highly permeable or prone to erosion.
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Topography: Longer and steeper field slopes increase the velocity and volume of runoff, enhancing the transport of soil-adsorbed pesticides.
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Application Practices: Improperly calibrated sprayers, application rates exceeding label recommendations, and spray drift can lead to higher initial concentrations available for runoff.
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Tillage Systems: Conventional tillage can increase runoff potential compared to conservation tillage practices like no-till, which improve soil structure and water infiltration.
Q3: How persistent and mobile is this compound in the environment?
This compound's persistence varies depending on environmental conditions. Environmental fate studies show it has soil half-lives (DT50s) ranging from 56.3 to 459 days. However, it degrades more readily in aerobic aquatic and sediment systems, with half-lives between 9.94 and 37.1 days.
Regarding mobility, studies indicate that this compound is unlikely to be significantly mobile in most soil environments. This is due to its tendency to bind to soil particles, particularly organic carbon. A positive relationship between its adsorption (indicated by the Freundlich coefficient, KF) and soil organic carbon has been observed. Despite this low mobility, runoff can still occur, primarily through the erosion of soil particles to which the pesticide is attached.
Section 2: Troubleshooting Guide for Mitigation Experiments
This guide provides solutions to common issues encountered during research on this compound runoff mitigation.
Q1: My runoff sample analysis shows unexpectedly high concentrations of this compound, even with mitigation measures in place. What are the potential causes?
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Check Application and Weather Data: Verify that the application rate was accurate and that no heavy rainfall occurred shortly after application, as this can overwhelm mitigation systems.
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Evaluate Mitigation System Integrity: For vegetative buffers, ensure there is no channelized flow bypassing the buffer. The vegetation should be dense and healthy to effectively slow water flow and trap sediment.
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Assess Soil Saturation: If the soil was already saturated from previous rainfall before your experiment, its capacity to absorb more water is reduced, leading to increased runoff volume.
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Review Analytical Procedure: Confirm that sample collection, storage, and extraction procedures are optimized. Cross-contamination or inefficient extraction can lead to inaccurate results. The QuEChERS method is recognized as effective for this compound analysis.
Q2: The effectiveness of my vegetative buffer strip varies significantly between experiments. How can I troubleshoot this inconsistency?
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Standardize Inflow: Ensure that runoff enters the buffer strip as uniform sheet flow. Concentrated, high-velocity flow can cut channels through the buffer, drastically reducing its effectiveness.
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Monitor Buffer Condition: The density, height, and type of vegetation are critical. Document the condition of the buffer for each experiment, as changes (e.g., seasonal die-off, mowing) will impact performance.
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Account for Antecedent Conditions: The moisture content of the buffer strip's soil prior to a runoff event will affect its infiltration capacity. Pre-wet buffers may show lower efficacy.
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Analyze Sediment vs. Dissolved Phase: Determine if this compound is moving primarily in the dissolved phase or attached to sediment. Since this compound binds strongly to soil, the effectiveness of a buffer strip is often linked to its ability to trap sediment. If sediment trapping is poor, runoff concentrations will be higher.
Q3: I am having difficulty achieving reproducible results with my this compound analysis in soil and water samples. What are the common analytical pitfalls?
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Sample Homogeneity: Soil samples, in particular, must be thoroughly homogenized before taking a subsample for extraction to ensure the portion analyzed is representative.
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Extraction Efficiency: this compound is extracted from soil and water using solvents like acetonitrile. Ensure your extraction time, solvent-to-sample ratio, and shaking/mixing energy are consistent and sufficient for full recovery.
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Matrix Effects in LC-MS/MS: Co-extractives from soil and water can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement. Use of matrix-matched calibration curves is essential to compensate for these effects and ensure accurate quantification.
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Analyte Stability: Ensure samples are stored properly (e.g., frozen) and analyzed within a validated holding time to prevent degradation of this compound before analysis.
Section 3: Data Presentation
The following tables summarize key quantitative data related to this compound's environmental behavior and mitigation strategies.
Table 1: Environmental Fate Properties of this compound
| Parameter | Value | Environmental Compartment | Significance |
| Soil Half-Life (DT₅₀) | 56.3 - 459 days | Aerobic Soil | Indicates variable but potentially high persistence in soil. |
| Aquatic Half-Life (DT₅₀) | 9.94 - 37.1 days | Aerobic Aquatic/Sediment Systems | Shows faster degradation in aquatic environments compared to soil. |
| Freundlich Adsorption Coefficient (KF) | 62 - 601 L/kg | Soil | High values indicate strong binding to soil particles and low mobility. |
| Organic Carbon-Normalized Adsorption Coefficient (KFOC) | 5890 - 21565 L/kg | Soil | Confirms that adsorption is strongly correlated with soil organic carbon content. |
Table 2: Overview of Agricultural Best Management Practices (BMPs) for Runoff Mitigation
| Mitigation Strategy | Primary Mechanism(s) | Key Experimental Considerations |
| Vegetated Buffer/Filter Strips | Sedimentation, Infiltration, Sorption | Width of the strip, vegetation density, slope, incoming flow rate. |
| Conservation Tillage (e.g., No-Till) | Increased Infiltration, Reduced Erosion | Soil type, crop residue cover percentage, long-term implementation. |
| Cover Crops | Reduced Erosion, Increased Infiltration, Soil Organic Matter Enhancement | Species of cover crop, biomass production, termination method. |
| Reservoir Tillage (Furrow Diking) | Infiltration, Runoff Volume Reduction | Depression storage capacity, soil stability, rainfall intensity. |
| Integrated Pest Management (IPM) | Source Reduction | Pest scouting thresholds, application timing based on pest lifecycle, use of non-chemical controls. |
Section 4: Experimental Protocols
Protocol 1: General Methodology for Field Plot Runoff Study
This protocol outlines a standard approach for evaluating the effectiveness of a mitigation measure (e.g., a vegetative buffer strip) in reducing this compound runoff.
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Site Selection and Plot Establishment:
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Select a site with a uniform, known slope and soil type.
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Establish replicated plots (e.g., 5m x 10m), each with a defined border to prevent external water entry.
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Install a runoff collection system (e.g., a flume or collection trough) at the downslope edge of each plot.
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For treatment plots, establish the mitigation measure (e.g., a vegetative buffer of a specified width) between the treated area and the collection system. Control plots will have no mitigation measure.
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This compound Application:
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Apply this compound at a precise, documented rate using a calibrated backpack or plot sprayer.
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Avoid application during windy conditions to prevent drift between plots.
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Simulated Rainfall and Runoff Collection:
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At a set time post-application (e.g., 24 hours), apply simulated rainfall at a known, constant intensity (e.g., 50 mm/hr) for a specified duration using a rainfall simulator.
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Begin collecting runoff samples from the plot outlets once runoff begins.
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Collect time-integrated composite samples or discrete grab samples at regular intervals throughout the runoff event. Record the total runoff volume for each plot.
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Sample Processing and Analysis:
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Measure the volume of each collected sample.
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Separate water and sediment phases via centrifugation or filtration.
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Store samples at <4°C (or frozen for longer-term storage) prior to analysis.
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Analyze this compound concentrations in both water and sediment phases using an established analytical method (see Protocol 2).
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Data Calculation:
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Calculate the total mass of this compound lost from each plot by multiplying the concentration in each sample by the corresponding runoff volume and summing over the event.
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Determine the effectiveness of the mitigation measure by comparing the total this compound loss from the treated plots to the control plots.
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Protocol 2: QuEChERS Method for this compound Analysis in Water and Soil
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for pesticide residue analysis.
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Sample Preparation:
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Water: Use a measured volume (e.g., 10 mL) directly.
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Soil/Sediment: Air-dry and sieve the sample. Use a 5-10 g subsample of the homogenized material. Add a small amount of purified water to the soil sample to create a slurry for efficient extraction.
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Extraction:
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Place the sample into a 50 mL centrifuge tube.
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Add 10 mL of 0.1% formic acid in acetonitrile.
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Add QuEChERS extraction salts (e.g., 4 g magnesium sulfate, 1 g sodium chloride).
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Cap and shake vigorously for 1-2 minutes.
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Centrifuge at >4,000 G for 5-10 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer a portion of the upper acetonitrile layer (the extract) to a 2 mL or 15 mL d-SPE tube.
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The d-SPE tube should contain a sorbent mixture to remove interferences (e.g., 150 mg anhydrous magnesium sulfate and 25-50 mg of a C18 sorbent). For samples with high pigment content (like cabbage in one study), graphitized carbon black (GCB) may be included.
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Vortex the d-SPE tube for 1 minute, then centrifuge for 5 minutes.
-
-
Instrumental Analysis:
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Take the final cleaned extract and dilute as needed.
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Analyze using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and selective detection.
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Quantify using matrix-matched standards to correct for any matrix-induced signal suppression or enhancement.
-
Section 5: Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes relevant to this compound runoff mitigation research.
Caption: Workflow for a field study on this compound runoff mitigation.
References
Improving the residual activity of Isocycloseram formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the residual activity of Isocycloseram formulations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel isoxazoline insecticide belonging to the IRAC Mode of Action Group 30.[1] It functions as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in insects.[1][2] By blocking the GABA-gated chloride channels, this compound prevents the influx of chloride ions into the neuron. This leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.[3]
Q2: Which formulation of this compound provides longer residual activity?
Based on laboratory studies, Suspension Concentrate (SC) formulations of this compound, such as 45 SC and 400 SC, have demonstrated high residual efficacy.[4] In a comparative study, the 45 SC formulation caused faster mortality than the 400 SC formulation. Notably, the 30-day-aged dry residue of the 45 SC formulation showed no significant loss of efficacy, indicating excellent residual performance.
Q3: How does the application surface affect the residual activity of this compound?
The type of surface significantly influences the residual efficacy of this compound formulations. Generally, non-porous surfaces like glazed ceramic tiles and vinyl tiles tend to retain the insecticide on the surface, leading to higher and faster insect mortality. Porous surfaces such as fabric, unpainted pinewood, and concrete can absorb the insecticide, potentially reducing its immediate availability for contact with insects. However, studies have shown that this compound formulations can still provide high efficacy on porous surfaces, although the time to achieve 100% mortality might be slightly longer compared to non-porous surfaces.
Q4: What environmental factors can influence the residual activity of this compound formulations?
Several environmental factors can impact the persistence and effectiveness of this compound residues:
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UV Radiation: Exposure to sunlight, particularly UV radiation, can lead to the photodegradation of the active ingredient, reducing its residual activity over time.
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Temperature: High temperatures can increase the degradation rate of some insecticides. The ideal temperature range for this compound application is between 15°C and 30°C.
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Humidity and Precipitation: High humidity can promote the growth of microorganisms that may degrade the insecticide. Rainfall shortly after application can wash away the formulation before it properly adheres to the surface, significantly reducing its effectiveness. It is recommended to have a rain-free period of 4 to 6 hours after application.
Q5: Are there any known compatibility issues with this compound formulations?
Yes, the performance of this compound can be compromised when mixed with certain products. Highly alkaline products with a pH greater than 8.5, organophosphate insecticides in high concentrations, and some copper-containing formulations can be incompatible and reduce the efficacy of this compound. It is always recommended to conduct a compatibility test before tank-mixing with other agrochemicals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced residual activity on porous surfaces (e.g., wood, concrete). | - Absorption of the active ingredient into the porous material.- Uneven application leading to insufficient surface coverage. | - Consider using a formulation specifically designed for porous surfaces, if available.- Apply a slightly higher concentration within the recommended range to compensate for absorption.- Ensure thorough and uniform application to the entire surface. |
| Rapid decline in efficacy after application. | - Exposure to direct sunlight (UV degradation).- High temperatures accelerating degradation.- Wash-off due to rain shortly after application. | - Apply during periods of lower UV intensity, such as late afternoon or early morning.- Avoid application during peak temperature hours.- Check the weather forecast and ensure a rain-free period of at least 4-6 hours post-application. |
| Inconsistent results between experimental replicates. | - Non-uniform application of the formulation.- Variations in the age or condition of the test surfaces.- Inconsistent environmental conditions (temperature, humidity) in the testing area. | - Use a calibrated sprayer (e.g., Potter spray tower) to ensure a consistent application rate.- Use new, clean, and uniform surfaces for each replicate.- Conduct experiments in a controlled environment with stable temperature and humidity. |
| Low mortality in bioassays. | - Incorrect formulation preparation (e.g., improper dilution).- Use of insect strains with reduced susceptibility.- Insufficient exposure time in the bioassay. | - Double-check all calculations and procedures for preparing the test solutions.- Use a susceptible insect strain for baseline efficacy testing.- Ensure the exposure time in the bioassay is appropriate for the target pest and formulation, as per established protocols. |
Data Presentation
Table 1: Residual Efficacy of this compound Formulations on Different Surfaces Against Bed Bugs (Cimex lectularius)
| Formulation | Concentration | Surface Type | Days to 100% Mortality |
| This compound 400 SC | 0.1% | Fabric (Porous) | 5 |
| This compound 45 SC | 0.1% | Fabric (Porous) | 2 |
| This compound 45 SC | 0.05% | Fabric (Porous) | 3 |
| This compound 45 SC | 0.025% | Fabric (Porous) | 4 |
| This compound 400 SC | 0.1% | Glazed Ceramic (Non-Porous) | 6 |
| This compound 45 SC | 0.1% | Glazed Ceramic (Non-Porous) | 2 |
| This compound 45 SC | 0.05% | Glazed Ceramic (Non-Porous) | 2 |
| This compound 45 SC | 0.025% | Glazed Ceramic (Non-Porous) | 4 |
| This compound 45 SC | 0.025% | Vinyl Tile (Non-Porous) | 6 |
| This compound 45 SC | 0.025% | Unpainted Pinewood (Porous) | 5 |
Data summarized from a laboratory evaluation against a field strain of bed bugs.
Experimental Protocols
Protocol 1: Preparation and Application of Suspension Concentrate (SC) Formulations for Residual Bioassays
This protocol describes the preparation and application of an this compound SC formulation for evaluating its residual efficacy on various surfaces.
Materials:
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This compound Suspension Concentrate (SC) formulation
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Distilled water
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Analytical balance
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Volumetric flasks
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Magnetic stirrer and stir bar
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Pipettes
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Test surfaces (e.g., ceramic tiles, wood blocks, fabric swatches - standardized size)
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Potter spray tower or other calibrated laboratory sprayer
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Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Preparation of Test Solution: a. Calculate the required amount of this compound SC formulation to achieve the desired final concentration (e.g., 0.1% active ingredient). The calculation should be based on the concentration of the active ingredient in the stock formulation. b. Weigh the calculated amount of the SC formulation accurately using an analytical balance. c. In a volumetric flask, add a small amount of distilled water. d. Add the weighed SC formulation to the flask. e. Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the formulation is completely and uniformly suspended. f. Add distilled water to the flask up to the calibration mark. g. Continue stirring for at least 15 minutes to ensure a homogenous suspension.
-
Application to Test Surfaces: a. Calibrate the Potter spray tower to deliver a precise volume per unit area, according to the manufacturer's instructions. b. Place the test surface in the center of the spray tower base. c. Transfer the prepared this compound suspension to the sprayer's reservoir. d. Apply the suspension evenly to the test surface. e. After application, carefully remove the treated surface and place it in a well-ventilated area to dry for 24 hours, protected from direct sunlight. f. Prepare a control surface by spraying with distilled water only.
Protocol 2: WHO Cone Bioassay for Assessing Residual Activity
This protocol is adapted from the World Health Organization (WHO) standard procedure for testing the residual efficacy of insecticides on indoor surfaces.
Materials:
-
Treated and control surfaces (from Protocol 1)
-
WHO plastic cones
-
Aspirator (pooter)
-
Test insects (e.g., susceptible strain of mosquitoes, bed bugs)
-
Holding containers with access to a food source (e.g., sugar solution for mosquitoes)
-
Timer
-
Controlled environment chamber (27 ± 2°C, 80 ± 10% RH)
Procedure:
-
Insect Acclimatization: a. Acclimatize the test insects to the controlled environment for at least one hour before the bioassay.
-
Exposure: a. Securely attach a WHO cone to the treated surface using tape or a suitable adhesive, ensuring there are no gaps for insects to escape. b. Using an aspirator, carefully introduce a known number of insects (e.g., 10-15 adult female mosquitoes) into the cone. c. Start the timer immediately after introducing the insects. The standard exposure time is 30 minutes, but this can be adjusted based on the target pest and study objectives.
-
Post-Exposure Holding: a. After the exposure period, carefully remove the insects from the cone using the aspirator and transfer them to a clean holding container. b. Provide a food source in the holding container. c. Place the holding container in the controlled environment chamber.
-
Mortality Assessment: a. Record insect mortality at regular intervals (e.g., 24, 48, 72 hours) post-exposure. b. An insect is considered dead if it is immobile or unable to move in a coordinated manner when gently prodded. c. If mortality in the control group is between 5% and 20%, the observed mortality in the treated groups should be corrected using Abbott's formula: Corrected Mortality (%) = [ (1 - (n in T after treatment / n in T before treatment)) / (1 - (n in C after treatment / n in C before treatment)) ] * 100 Where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group. d. If control mortality exceeds 20%, the test is considered invalid and should be repeated.
Visualizations
Caption: Signaling pathway of this compound leading to insect mortality.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Molecular Characterization of Agonists That Bind to an Insect GABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and utility of this compound a novel isoxazoline insecticide against urban pests and public health disease vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laboratory Evaluation of a Novel Insecticide, this compound, Against the Common Bed Bug (Cimex lectularius L.) (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Isocycloseram formulation stability issues in storage
Welcome to the Technical Support Center for Isocycloseram. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the formulation and storage stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the preparation and storage of this compound formulations.
| Problem | Potential Cause | Recommended Action |
| Precipitation or Crystallization in Stored Solution | - Exceeded solubility limit.- Temperature fluctuations during storage.- Solvent evaporation.- Use of a solvent with some water content for a compound with low aqueous solubility. | - Gently warm the solution (e.g., to 30-40°C) and sonicate or vortex to attempt redissolution.- Prepare solutions at a slightly lower concentration.- Ensure storage containers are tightly sealed to prevent solvent evaporation.- Use anhydrous, high-purity solvents for preparing stock solutions.- Store solutions at a constant, controlled temperature. Avoid repeated freeze-thaw cycles. |
| Cloudiness or Phase Separation in Aqueous Dilutions | - this compound has very low water solubility (21 mg/L).- The pH of the aqueous medium is high (pH > 8.5), leading to rapid hydrolysis.[1] | - Use a co-solvent system or a suitable surfactant to improve solubility in aqueous media.- Ensure the pH of the aqueous solution is neutral or slightly acidic (pH 4-7) for better stability.[1]- Prepare fresh dilutions for immediate use. |
| Discoloration of the Formulation | - Photodegradation from exposure to light.- Chemical interaction with incompatible excipients or impurities in the solvent.- Oxidative degradation. | - Store all this compound solutions and formulations in amber vials or otherwise protected from light.- Use high-purity, HPLC-grade solvents.- Review excipient compatibility; avoid highly alkaline substances, organophosphates, and copper-containing compounds.[1]- Consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage. |
| Loss of Potency or Inconsistent Experimental Results | - Chemical degradation due to improper storage conditions (e.g., high temperature, high pH, light exposure).- Hydrolysis in the presence of water.- Repeated freeze-thaw cycles of stock solutions. | - Confirm the stability of this compound under your specific experimental and storage conditions by performing a stability study.- Prepare fresh working solutions from a properly stored stock solution for each experiment.- Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: Acetonitrile is a commonly used solvent for preparing analytical stock solutions of this compound.[2][3] Based on solubility data, other suitable organic solvents include acetone, dichloromethane, methanol, and ethyl acetate. Dimethyl sulfoxide (DMSO) can also be used, but care should be taken as it is hygroscopic.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility (g/L) | Temperature (°C) |
| Water | 0.021 | Not Specified |
| Acetone | 270 | Not Specified |
| Dichloromethane | 400 | Not Specified |
| Methanol | 75 | Not Specified |
| Ethyl Acetate | 190 | Not Specified |
| Toluene | 33 | Not Specified |
| Hexane | 0.039 | Not Specified |
| n-Octanol | 17 | Not Specified |
| (Data sourced from a provisional CIPAC method sheet) |
Q3: How should I store this compound stock solutions to ensure stability?
A3: For optimal stability, this compound stock solutions should be stored in tightly sealed, amber glass vials at 4°C for short-term storage or at -20°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathways for this compound are hydrolysis and photolysis. Hydrolytic degradation is highly dependent on pH, with the compound being stable at pH 4, moderately stable at pH 7, and degrading rapidly at pH 9. Photodegradation can also occur upon exposure to light.
Q5: Are there any known incompatibilities with other chemicals or excipients?
A5: Yes, this compound is incompatible with highly alkaline products (pH > 8.5), organophosphate insecticides, products containing copper, and mineral oil in high concentrations without prior compatibility testing. When developing a new formulation, it is crucial to conduct drug-excipient compatibility studies.
Experimental Protocols
Protocol 1: Preparation of this compound Analytical Stock Solution
Objective: To prepare a 1 mg/mL stock solution of this compound in acetonitrile for analytical use.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
Analytical balance
-
Class A volumetric flasks (e.g., 10 mL or 25 mL)
-
Ultrasonic bath
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Add approximately 6 mL of acetonitrile to the flask.
-
Place the flask in an ultrasonic bath for approximately 5 minutes, or until the solid is completely dissolved.
-
Allow the solution to cool to ambient temperature.
-
Add acetonitrile to the flask to bring the volume to the 10 mL mark.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to an amber glass vial for storage.
-
Label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Forced Degradation Study for this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
HPLC or LC-MS/MS system
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it with an equimolar amount of NaOH, and analyze by HPLC or LC-MS/MS.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at room temperature for a defined period, taking aliquots at various time points. Neutralize each aliquot with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. Analyze aliquots at various time points.
-
Thermal Degradation: Place a sample of the this compound stock solution in a thermostatic oven at an elevated temperature (e.g., 80°C) for a defined period. Analyze aliquots at various time points.
-
Photodegradation: Expose a sample of the this compound stock solution in a transparent container to light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples at various time points.
-
Analysis: Analyze all samples against a non-degraded control to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: this compound Degradation Pathways
Caption: Troubleshooting Workflow for Stability Issues
References
Validation & Comparative
Isocycloseram vs. Fipronil: A Comparative Guide to GABAergic Insecticide Efficacy
For Researchers, Scientists, and Drug Development Professionals
The relentless arms race between humans and insect pests necessitates the continuous development of novel insecticides. Among the most critical targets for these developments is the insect nervous system, specifically the γ-aminobutyric acid (GABA)-gated chloride channels. This guide provides a detailed comparison of isocycloseram, a novel isoxazoline insecticide, with the established phenylpyrazole insecticide, fipronil, and other GABAergic insecticides. The information presented herein is supported by experimental data to aid researchers in their understanding and evaluation of these compounds.
Mode of Action: A Tale of Two Binding Sites
Both this compound and fipronil are potent antagonists of the insect GABA receptor, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.[1][2] However, they achieve this through distinct mechanisms of action.
This compound is classified by the Insecticide Resistance Action Committee (IRAC) in Group 30 as a GABA-gated chloride channel allosteric modulator.[3][4] It selectively targets the invertebrate Rdl GABA receptor at a site that is distinct from that of fiproles (like fipronil) and cyclodiene organochlorines.[5] This novel binding site means that this compound can be effective against pests that have developed resistance to older classes of GABAergic insecticides, such as those with the A301S mutation.
Fipronil , a member of IRAC Group 2B, also acts as a non-competitive antagonist of the GABA receptor. It blocks the chloride channel, thereby disrupting CNS activity. Fipronil binds with high affinity to insect GABA receptors, and this selectivity is a key factor in its toxicity profile.
Comparative Efficacy: Quantitative Insights
The following tables summarize the comparative efficacy of this compound and fipronil against various insect pests, as determined by laboratory bioassays.
Table 1: Lethal Concentration (LC50) and Lethal Dose (LD50) Values
| Insecticide | Pest Species | Bioassay Type | Metric | Value | Reference |
| This compound | Fall Armyworm (Spodoptera frugiperda) | Dietary | LC50 | 0.26 mg/kg | |
| Fipronil | Fall Armyworm (Spodoptera frugiperda) | Dietary | LC50 | 7.72 mg/kg | |
| This compound | German Cockroach (Blattella germanica) | Topical Application | LD50 | 0.015 µ g/insect (72h) | |
| Fipronil | German Cockroach (Blattella germanica) | Topical Application | LD50 | 0.028-0.04 µ g/insect | |
| This compound | German Cockroach (Blattella germanica) | Topical Application | LD95 | 0.047 µ g/insect (72h) |
Table 2: Receptor Inhibition (IC50) Values
| Insecticide | Receptor | Pest Species | Metric | Value (nM) | Reference |
| This compound | SfrRDL1 | Fall Armyworm (Spodoptera frugiperda) | IC50 | 8.52 | |
| desmethyl-broflanilide | SfrRDL1 | Fall Armyworm (Spodoptera frugiperda) | IC50 | 7.32 | |
| This compound | SfrRDL2 | Fall Armyworm (Spodoptera frugiperda) | IC50 | 11.13 | |
| Fipronil | SfrRDL2 | Fall Armyworm (Spodoptera frugiperda) | IC50 | >10,000 |
Table 3: Mortality Rates in Residual Bioassays
| Insecticide (Concentration) | Pest Species | Surface | Exposure Time | Mortality (%) | Time to Mortality | Reference |
| This compound 45 SC (0.1%) | Common Bed Bug (Cimex lectularius) | Fabric | 4 hours (30-day aged residue) | 100 | 4 days | |
| Five Commercial Insecticides | Common Bed Bug (Cimex lectularius) | Fabric | 4 hours (30-day aged residue) | 0-73 | - | |
| This compound 400 SC (0.1%) | Common Bed Bug (Cimex lectularius) | Fabric | - | 100 | 2-5 days | |
| Demand CS (lambda-cyhalothrin) | Common Bed Bug (Cimex lectularius) | Fabric | - | 3 ± 2 | 7 days |
Experimental Protocols
The data presented above were generated using standardized laboratory bioassays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Topical Application Bioassay
This method is used to determine the contact toxicity of an insecticide.
-
Insect Rearing : Insects of a specific age and developmental stage are selected from a laboratory colony.
-
Insecticide Preparation : A stock solution of the technical grade insecticide is prepared in a suitable solvent, typically acetone. Serial dilutions are then made to create a range of concentrations.
-
Application : A precise volume (e.g., 0.5 µl) of each insecticide dilution is applied to the dorsal thorax of anesthetized insects using a microapplicator. Control insects are treated with the solvent alone.
-
Observation : Treated insects are placed in clean containers with food and water and held under controlled environmental conditions.
-
Data Collection : Mortality is assessed at specific time points (e.g., 24, 48, 72 hours). Insects are considered dead if they are unable to move when prodded.
-
Data Analysis : The dose-mortality data is subjected to probit analysis to calculate the LD50 and LD95 values.
Dietary Bioassay
This method assesses the oral toxicity of an insecticide.
-
Insecticide Incorporation : The insecticide is incorporated into the artificial diet of the target insect at various concentrations.
-
Exposure : Larvae or adult insects are fed the treated diet for a specific period.
-
Observation : The insects are then transferred to an untreated diet and observed for mortality at set intervals.
-
Data Analysis : The concentration-mortality data is analyzed to determine the LC50 value.
Residual Bioassay (Vial or Surface Test)
This assay evaluates the efficacy of an insecticide's residue on different surfaces.
-
Surface Treatment : A known concentration and volume of the formulated insecticide are applied to a standardized surface (e.g., glass vial, filter paper, fabric, or ceramic tile). The solvent is allowed to evaporate, leaving a dry residue.
-
Insect Exposure : A set number of insects are confined to the treated surface for a specific duration.
-
Observation : After the exposure period, the insects are transferred to a clean environment with food and water. Mortality is recorded at regular intervals.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Validation of Analytical Methods for Isocycloseram and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Isocycloseram and its primary metabolites, SYN549431 and SYN548569. The information presented is collated from peer-reviewed studies to assist researchers in selecting and implementing the most suitable analytical procedures for their specific needs.
Comparative Analysis of Analytical Method Performance
The following table summarizes the performance of a widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, often coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, for the analysis of this compound and its metabolites in various agricultural commodities.[1][2][3]
| Parameter | This compound | SYN549431 | SYN548569 | Food Matrices Tested | Reference |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 | Hulled rice, potato, soybean, mandarin, red pepper | [1][2] |
| Limit of Detection (LOD) | 0.003 mg/kg | 0.003 mg/kg | 0.003 mg/kg | Hulled rice, potato, soybean, mandarin, red pepper | |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | 0.01 mg/kg | Hulled rice, potato, soybean, mandarin, red pepper | |
| Mean Average Recovery (%) | 71.5 - 109.8 | 71.5 - 109.8 | 71.5 - 109.8 | Hulled rice, potato, soybean, mandarin, red pepper | |
| Precision (RSD) | < 10% | < 10% | < 10% | Hulled rice, potato, soybean, mandarin, red pepper | |
| Inter-laboratory CV (%) | < 19.4% | < 19.4% | < 19.4% | Hulled rice, potato, soybean, mandarin, red pepper |
Another study focusing on cabbage and soil matrices using HPLC-UV detection also demonstrated robust performance.
| Parameter | This compound | Matrices Tested | Reference |
| Average Recovery (%) | 91.81 - 109.95 | Cabbage | |
| Average Recovery (%) | 89.89 - 104.08 | Soil | |
| Spike Levels (mg/kg) | 0.01 - 1.0 | Cabbage, Soil |
Experimental Protocols
Modified QuEChERS Method with LC-MS/MS for Agricultural Commodities
This method is suitable for the simultaneous determination of this compound and its metabolites SYN549431 and SYN548569 in various food matrices.
Sample Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 0.1% formic acid in acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4,700 G for 10 minutes at 4°C.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant.
-
Transfer it to a d-SPE tube containing 150 mg of anhydrous magnesium sulfate and 25 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: Acuity UPLC or equivalent.
-
Column: Cadenza CD-C18 HT (2.0 mm I.D. × 150 mm L., 3.0 μm) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase:
-
A: 0.1% formic acid in acetonitrile.
-
B: 0.1% formic acid in water.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5.0 μL.
-
MS System: Xevo TQ-S tandem quadruple mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.
HPLC-UV Method for Cabbage and Soil
This method is suitable for the determination of this compound residues in cabbage and soil.
Sample Extraction (Cabbage):
-
Weigh 10 g of homogenized cabbage sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously.
-
Add salting-out agents and centrifuge.
Cleanup (Cabbage):
-
The supernatant is cleaned up using a combination of C18 and Graphitized Carbon Black (GCB) sorbents.
Sample Extraction (Soil):
-
Extract the soil sample with acetonitrile.
-
No cleanup step is required for soil extracts.
HPLC Conditions:
-
Detector: UV at 264 nm.
-
Further details on the mobile phase and column were not specified in the referenced abstract.
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the biotransformation of this compound, the following diagrams have been generated.
Caption: Experimental workflow for the modified QuEChERS method.
Caption: Simplified metabolic pathway of this compound.
Metabolism of this compound
This compound undergoes extensive metabolism in rats, with excretion occurring primarily through bile and feces. The primary biotransformation pathways involve the opening of the isoxazole ring and the opening and cleavage of the oxazolidinone ring. In lactating goats and laying hens, the parent this compound is the most abundant component found in analyzed samples.
In plants, such as tomatoes, mustard greens, rice, and soybeans, parent this compound is also the most abundant residue. The metabolite SYN549431 has been identified in tomato leaves, rice hay, and soybean forage and hay. In rotational crops, the metabolic pathway can proceed via N-de-ethylation and opening of the isoxazolindinyl ring to form SYN549544.
This guide serves as a starting point for researchers. For the most accurate and reliable results, it is crucial to validate any analytical method in the specific matrix of interest and to use high-purity reference standards for calibration and validation.
References
Isocycloseram: A Comparative Analysis of a Novel Isoxazoline Insecticide
A new player has emerged in the isoxazoline class of insecticides: Isocycloseram. This guide offers a comprehensive comparison between this compound and other widely used isoxazoline insecticides, providing researchers, scientists, and drug development professionals with the latest experimental data and insights into its unique mode of action.
This compound, also known under the trade name PLINAZOLIN® technology, represents a significant development in insecticide chemistry.[1][2] It is a broad-spectrum insecticide and acaricide effective against a wide range of agricultural pests, including those from the orders Lepidoptera, Hemiptera, Coleoptera, Thysanoptera, and Diptera.[1][3] What sets this compound apart is its novel mode of action, which has led to its classification in a distinct subgroup within the Insecticide Resistance Action Committee (IRAC) framework.[4]
A Unique Mechanism of Action: Allosteric Modulation of GABA-Gated Chloride Channels
All isoxazoline insecticides act on the central nervous system of insects by targeting γ-aminobutyric acid (GABA)-gated chloride channels (GABACls). These channels are crucial for inhibitory neurotransmission; their disruption leads to hyperexcitation, paralysis, and eventual death of the insect.
However, this compound exhibits a distinct mechanism. It functions as an allosteric modulator of the GABA receptor, binding to a site that is different from other isoxazoline insecticides like fluralaner, afoxolaner, and sarolaner, as well as older insecticide classes such as fiproles and cyclodienes. This unique binding site is why IRAC has placed this compound and the related meta-diamides in Group 30: GABA-Gated Chloride Channel Allosteric Modulators . In contrast, other veterinary isoxazolines are typically classified in IRAC Group 2. This novel mechanism of action is significant for resistance management, as it can be effective against pests that have developed resistance to other GABACl-targeting insecticides.
Comparative Efficacy: A Look at the Data
This compound has demonstrated high efficacy against a variety of agricultural and urban pests, often at low application rates. Its performance is notable for both its speed of action and residual activity.
Performance Against Agricultural Pests
Field trials have shown this compound to be highly effective in protecting crops. For instance, as a seed treatment for wheat and barley, this compound at rates of 5.0–7.5 g AI/100 kg of seed was as effective or more effective than the industry standard thiamethoxam at 20.0 g AI/100 kg seed in protecting crop stand and yield from wireworms.
| Pest Species | Crop | This compound Application Rate | Comparative Insecticide | Efficacy Outcome | Reference |
| Wireworms (Limonius californicus) | Wheat, Barley | 5.0–7.5 g AI/100 kg seed | Thiamethoxam (20.0 g AI/100 kg seed) | As effective or more effective in protecting crop stand and yield. | |
| Various insect and mite pests | Vegetables | Not specified | Not specified | Effective control. |
Performance Against Urban Pests
This compound has also been evaluated for its effectiveness against common urban pests, showing promising results in laboratory and field settings.
| Pest Species | Formulation | Key Findings | Reference |
| German Cockroach (Blattella germanica) | 1% Gel Bait | Mean survival time of 0.9–2.7 days for adult males; among the fastest-performing treatments. | |
| Common Bed Bug (Cimex lectularius) | 0.1% 45 SC formulation | 100% mortality after 3-4 days on porous and non-porous surfaces. Maintained 100% mortality after 30-day aging of the residue. | |
| Mosquitoes (Anopheles stephensi) | Surface Treatment | Lethal doses acquired from treated surfaces aged indoors for 9 months. |
Comparative Speed of Kill in Veterinary Isoxazolines
While this compound is primarily aimed at agricultural and public health pests, the broader class of isoxazolines is widely used in veterinary medicine. Studies comparing the speed of kill of veterinary isoxazolines like fluralaner, afoxolaner, and sarolaner against ectoparasites provide valuable context for the performance of this chemical class.
| Isoxazoline | Target Pest | Time to >90% Efficacy (Speed of Kill) | Reference |
| Fluralaner | Rhipicephalus sanguineus (ticks) | 8 hours (99.6% efficacy) | |
| Sarolaner | Rhipicephalus sanguineus (ticks) | 8 hours (94.7% efficacy) | |
| Afoxolaner | Rhipicephalus sanguineus (ticks) | 8 hours (90.8% efficacy) | |
| Sarolaner | Ctenocephalides felis (fleas) | Significantly faster than fluralaner at the end of the claimed treatment period. | |
| Sarolaner | Ctenocephalides felis (fleas) | Significantly faster than afoxolaner. |
Safety Profile
This compound exhibits a favorable safety profile, with high selectivity for invertebrate GABA receptors over mammalian counterparts. Toxicological assessments have shown it to have very low acute oral, low dermal, and low acute inhalational toxicity. It is not a skin irritant but is considered slightly irritating to the eyes and has the potential to be a skin sensitizer. Importantly, neurotoxicity studies have not produced evidence of neurotoxicity in mammals. The EPA has classified this compound as "Not Likely to be Carcinogenic to Humans."
Experimental Protocols
The evaluation of this compound and other isoxazolines involves a range of standardized experimental protocols. Below are methodologies representative of those cited in the research.
Topical Application Bioassay (e.g., for German Cockroaches)
-
Insect Rearing : Cockroaches are reared in controlled laboratory conditions (e.g., 27±1°C, 40-60% RH, 12:12 L:D photoperiod) and provided with food and water ad libitum.
-
Insecticide Dilution : this compound is dissolved in an appropriate solvent (e.g., acetone) to create a series of concentrations.
-
Application : A micro-applicator is used to apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of adult male cockroaches. Control insects are treated with the solvent alone.
-
Observation : Treated insects are placed in containers with food and water and observed for mortality at specific time points (e.g., 24, 48, 72 hours).
-
Data Analysis : The dose-mortality data is subjected to probit analysis to determine the LD50 (the dose required to kill 50% of the test population).
Residual Surface Efficacy Assay (e.g., for Bed Bugs)
-
Surface Preparation : Various surfaces (e.g., unpainted wood, vinyl tile, cotton fabric) are treated with a specific concentration and volume of the insecticide formulation using a spray tower or similar application device to ensure even coating. Control surfaces are treated with the carrier (e.g., water) only.
-
Residue Aging : For aged residue studies, the treated surfaces are stored under controlled conditions for a specified period (e.g., 30 days).
-
Insect Exposure : Adult bed bugs are confined to the treated surfaces for a set duration (e.g., 4 hours).
-
Post-Exposure Monitoring : After exposure, the bed bugs are transferred to clean containers with a food source and monitored for mortality at regular intervals (e.g., daily for 7 days).
-
Data Analysis : Mortality data is corrected for control mortality (if any) using Abbott's formula.
In Vivo Efficacy Against Ectoparasites (e.g., Ticks on Dogs)
-
Animal Selection and Acclimation : Healthy dogs of a specific breed (e.g., Beagles) are selected and acclimated to individual housing to prevent cross-contamination.
-
Pre-Treatment Infestation : Animals are infested with a known number of ectoparasites (e.g., 50 adult ticks) prior to treatment to establish a baseline.
-
Treatment Administration : Dogs are randomly assigned to treatment groups. The investigational product (e.g., an oral tablet of an isoxazoline) is administered according to the recommended dosage. A control group receives a placebo.
-
Efficacy Assessment : At specified time points post-treatment (e.g., 2, 4, 8, 12, 24, and 48 hours), live and dead parasites are counted either in situ or after removal by combing.
-
Efficacy Calculation : Efficacy is calculated as the percentage reduction in the number of live parasites on the treated group compared to the control group.
Conclusion
This compound stands out in the isoxazoline class due to its unique mode of action as an allosteric modulator of GABA-gated chloride channels, a characteristic that places it in the new IRAC Group 30. This distinction is crucial for managing insecticide resistance. Experimental data demonstrates its high efficacy against a broad spectrum of agricultural and urban pests, often at low application rates. Its favorable safety profile further enhances its potential as a valuable tool in integrated pest management programs. For researchers and drug development professionals, this compound represents a promising new avenue for the development of effective and sustainable pest control solutions.
References
A Comparative Analysis of Isocycloseram's Non-Target Effects on Beneficial Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocycloseram is a novel isoxazoline insecticide lauded for its efficacy against a broad spectrum of agricultural pests.[1] As with any new active ingredient, a thorough evaluation of its non-target effects is crucial for sustainable pest management and ecological preservation. This guide provides a comprehensive comparison of the non-target effects of this compound on beneficial insects against several alternative insecticide classes. The data presented is compiled from publicly available research and regulatory documents, offering a valuable resource for informed decision-making in crop protection strategies.
This compound is classified as a Group 30 insecticide by the Insecticide Resistance Action Committee (IRAC), acting as an allosteric modulator of GABA-gated chloride channels.[2] This mode of action leads to the hyperexcitation of the insect's nervous system.[2] While effective against pests, this broad-spectrum activity raises concerns about its impact on beneficial arthropods, which play a vital role in pollination and natural pest control.
Comparative Toxicity to Beneficial Insects
The following tables summarize the acute toxicity of this compound and selected alternative insecticides on key beneficial insect groups. The alternatives chosen for comparison represent different chemical classes with varying modes of action and established records of non-target effects. These include the organophosphate acephate, the pyrethroid lambda-cyhalothrin, the neonicotinoid imidacloprid, and the more selective insecticides flonicamid and afidopyropen.
A. Pollinators: Honey Bee (Apis mellifera )
Honey bees are critical for the pollination of numerous crops. Their susceptibility to insecticides is a major concern for agricultural productivity and ecosystem health.
| Insecticide | Chemical Class | Acute Contact Toxicity (LD50 µ g/bee ) | Acute Oral Toxicity (LD50 µ g/bee ) | Toxicity Classification |
| This compound | Isoxazoline | Not publicly available | Not publicly available | Highly Toxic[3] |
| Acephate | Organophosphate | >0.23[4] | LC50: 6.97 mg/L | Highly Toxic |
| Lambda-cyhalothrin | Pyrethroid | 0.051 | 0.97 | Highly Toxic |
| Imidacloprid | Neonicotinoid | 0.024 | 0.005 - 0.07 | Highly Toxic |
| Flonicamid | Pyridinecarboxamide | >100 | >100 | Practically Non-toxic |
| Afidopyropen | Pyropene | >100 | >100 | Low Toxicity |
B. Predators: Lady Beetle (Coccinella septempunctata ) & Green Lacewing (Chrysoperla carnea )
Lady beetles and lacewings are voracious predators of common agricultural pests like aphids and mites. Their conservation is a cornerstone of integrated pest management (IPM) programs.
| Insecticide | Chemical Class | Lady Beetle (LC50 mg a.i./L) | Green Lacewing (LC50 mg/L) |
| This compound | Isoxazoline | 3.21 (for Eriopis connexa) | No data available |
| Acephate | Organophosphate | No data available | No data available |
| Lambda-cyhalothrin | Pyrethroid | Moderately Harmful | 4.66 |
| Imidacloprid | Neonicotinoid | 190.2 (for 4th instar H. axyridis) | 0.013 |
| Flonicamid | Pyridinecarboxamide | Low to Moderate Toxicity | Innocuous |
| Afidopyropen | Pyropene | LC50 > 7267-fold higher than for aphids | No data available |
C. Predators: Predatory Mite (Phytoseiulus persimilis )
Predatory mites are crucial for controlling spider mite populations in various crops.
| Insecticide | Chemical Class | Predatory Mite (Toxicity Classification) |
| This compound | Isoxazoline | Highly Toxic |
| Acephate | Organophosphate | No data available |
| Lambda-cyhalothrin | Pyrethroid | No data available |
| Imidacloprid | Neonicotinoid | No data available |
| Flonicamid | Pyridinecarboxamide | Non-toxic |
| Afidopyropen | Pyropene | No data available |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized laboratory bioassays. The following are detailed methodologies for key experiments cited.
Honey Bee Acute Toxicity Testing (OECD Guidelines 213 & 214)
These internationally recognized guidelines are used to determine the acute oral (OECD 213) and contact (OECD 214) toxicity of chemicals to adult honey bees.
1. Test Organisms:
-
Young adult worker honey bees (Apis mellifera) of uniform age are used.
2. Test Substance Preparation:
-
The test substance is dissolved in a suitable carrier, such as acetone or water with a surfactant. For oral toxicity tests, the substance is mixed into a sucrose solution.
3. Experimental Procedure:
-
Acute Contact Toxicity (OECD 214):
-
Bees are anesthetized, typically with carbon dioxide.
-
A precise volume of the test solution is applied topically to the dorsal thorax of each bee using a micro-applicator.
-
Treated bees are placed in cages with access to a sucrose solution.
-
-
Acute Oral Toxicity (OECD 213):
-
Bees are starved for a short period before the test.
-
They are then provided with a known volume of sucrose solution containing the test substance for a defined period.
-
After the exposure period, the contaminated food is replaced with a clean sucrose solution.
-
4. Observations and Data Analysis:
-
Mortality and any sublethal effects (e.g., behavioral changes) are recorded at specified intervals, typically 24 and 48 hours, and can be extended up to 96 hours.
-
The Lethal Dose 50 (LD50) for contact toxicity (in µg of active substance per bee) or the Lethal Concentration 50 (LC50) for oral toxicity (in mg of active substance per liter of syrup) is calculated using statistical methods like probit analysis.
Lady Beetle Toxicity Testing (IOBC/WPRS Guideline)
The International Organisation for Biological Control of Noxious Animals and Plants (IOBC) has developed standardized methods for testing the side effects of pesticides on beneficial arthropods, including the seven-spotted lady beetle (Coccinella septempunctata).
1. Test Organisms:
-
Larvae of Coccinella septempunctata are typically used.
2. Experimental Procedure:
-
Residual Contact Test:
-
The test substance is sprayed onto an inert surface, such as a glass plate, at different concentrations.
-
Once the residue is dry, lady beetle larvae are introduced to the treated surface.
-
The larvae are provided with a food source (e.g., aphids).
-
3. Observations and Data Analysis:
-
Mortality is assessed over a defined period.
-
Sublethal effects, such as impacts on development, pupation, and adult emergence, can also be evaluated.
-
The results are often categorized into toxicity classes (e.g., harmless, slightly harmful, moderately harmful, harmful) based on the observed mortality rates at field-relevant concentrations.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action for this compound.
Caption: Standardized workflow for insecticide toxicity testing.
Conclusion
The available data indicates that this compound poses a high risk to a range of beneficial insects, including crucial pollinators like honey bees and important predators such as lady beetles and predatory mites. Its broad-spectrum nature, while effective for pest control, necessitates careful consideration and implementation of mitigation strategies to minimize harm to non-target organisms.
In comparison, while older broad-spectrum insecticides like organophosphates, pyrethroids, and neonicotinoids also demonstrate high toxicity to beneficials, some newer selective insecticides like flonicamid and afidopyropen appear to offer a safer profile for these non-target species. The choice of insecticide should therefore be guided by a comprehensive risk assessment that considers not only the target pest but also the potential collateral damage to the beneficial insect community. This guide serves as a foundational resource for researchers and professionals to aid in the development of more sustainable and ecologically sound pest management programs.
References
- 1. ajas.journals.ekb.eg [ajas.journals.ekb.eg]
- 2. Assessment of Boll Weevil Susceptibility to this compound and Ethiprole and Differential Toxicity to Natural Enemies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and Sublethal Effects of Diamide Insecticides on Key Non-Target Natural Predators, the Larvae of Coccinella septempunctata L. (Coleoptera: Coccinellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Isocycloseram vs. Broflanilide: A Comparative Analysis of Two Next-Generation Insecticides
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of insecticide resistance necessitates the continuous development of novel active ingredients with unique modes of action. Among the more recent introductions are Isocycloseram and Broflanilide, both belonging to the IRAC (Insecticide Resistance Action Committee) Group 30. This classification designates them as GABA-gated chloride channel allosteric modulators, a mode of action that sets them apart from many conventional insecticides and makes them valuable tools in resistance management programs.[1][2] This guide provides a detailed comparative analysis of this compound and Broflanilide, presenting key experimental data, methodologies, and a visual representation of their biochemical and evaluation pathways.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical identities and physical properties of this compound and Broflanilide. While both are complex organic molecules, their structural differences, detailed in Table 1, underpin their unique insecticidal profiles.
| Property | This compound | Broflanilide |
| Chemical Class | Isoxazoline | Meta-diamide |
| CAS Number | 2061933-85-3 | 1207727-04-5 |
| Molecular Formula | C₂₃H₁₉Cl₂F₄N₃O₄ | C₂₅H₁₄BrF₁₁N₂O₂ |
| Molar Mass | 546.32 g/mol | 663.28 g/mol |
| Appearance | White to beige powder | White crystalline powder |
| Water Solubility | Low | Practically insoluble |
| Log P (Kow) | 5.0 (at pH 5-6) | 5.2 |
Mode of Action: A Shared Target, A Subtle Distinction
Both this compound and Broflanilide exert their insecticidal effects by targeting the γ-aminobutyric acid (GABA) receptor in the insect nervous system.[1][2] GABA is the primary inhibitory neurotransmitter in insects, and its binding to the GABA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.
This compound and Broflanilide act as allosteric modulators of this receptor, meaning they bind to a site distinct from the GABA binding site itself. This binding non-competitively blocks the chloride channel, preventing the influx of chloride ions. The result is a disruption of the normal inhibitory signaling, leading to hyperexcitation of the insect's nervous system, followed by paralysis and death.
Although they share the same IRAC group, their distinct chemical classes—isoxazoline for this compound and meta-diamide for Broflanilide—suggest subtle differences in their binding sites or conformational changes induced upon binding. This is a critical area of ongoing research, as it can influence their respective insecticidal spectrums and potential for cross-resistance.
References
Comparative Efficacy of Isocycloseram Formulations: Suspension Concentrate (SC) vs. Granule (GR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two primary formulations of the novel isoxazoline insecticide, Isocycloseram: suspension concentrate (SC) and granule (GR). This document synthesizes available experimental data to aid in the selection and application of the most suitable formulation for specific research and pest control objectives.
This compound is a potent insecticide classified under IRAC Group 30, acting as an allosteric modulator of GABA-gated chloride channels.[1][2] Its unique mode of action makes it a valuable tool against a broad spectrum of pests, including those resistant to other insecticide classes.[3][4] The formulation of an active ingredient can significantly impact its bioavailability, residual activity, and overall field performance. This guide will delve into the performance characteristics of SC and GR formulations of this compound, supported by experimental findings.
Data Presentation: Efficacy of this compound Formulations
The following tables summarize the quantitative data from various studies on the efficacy of this compound SC and GR formulations against different pest species.
Table 1: Efficacy of this compound Suspension Concentrate (SC) Formulations
| Formulation | Concentration | Target Pest | Key Efficacy Metrics | Source |
| 400 SC | 0.1% | Common Bed Bug (Cimex lectularius) | >95% mortality on various surfaces (fabric, linoleum tile, unpainted pinewood).[5] | |
| 45 SC | 0.1% | Common Bed Bug (Cimex lectularius) | 100% mortality after 30-day aging of residue. Faster mortality compared to 400 SC formulation. | |
| 45 SC | 0.025% - 0.1% | Common Bed Bug (Cimex lectularius) | 100% mortality within 3-4 days on porous and non-porous surfaces. | |
| SC Formulation | Not Specified | German Cockroach (Blattella germanica) | Highly effective against laboratory and field-collected strains. | |
| 200 g/L SC | Not Specified | Not Specified | Low dermal absorption confirmed in in-vitro studies. |
Table 2: Efficacy of this compound Granule (GR) Formulations (as Baits)
| Formulation | Concentration | Target Pest | Key Efficacy Metrics | Source |
| Granulated Bait | 0.001% - 0.03% | Leaf-cutting Ants (Atta sexdens) | High bait loading and low devolution. | |
| Granulated Bait | 0.075% - 0.3% | Leaf-cutting Ants (Atta sexdens) | Higher colony mortality observed in laboratory settings. | |
| Granulated Bait | 0.2% - 0.3% | Leaf-cutting Ants (Atta sexdens, A. laevigata, A. lundii) | High efficiency in field conditions at dosages of 6, 10, and 12 g/m² of nest. | |
| Granulated Bait | Not Specified | Leaf-cutting Ants | All tested concentrations resulted in >15% mortality in 24h and >90% in 21 days in the lab. | |
| Gel Bait | 1% (w/w) | German, American, and Oriental Cockroaches | 95-100% mortality within 5-14 days. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of experimental protocols used in the cited efficacy studies.
Residual Efficacy of SC Formulations Against Bed Bugs
A study evaluating the residual efficacy of this compound SC formulations on different surfaces was conducted as follows:
-
Formulation Preparation: A 0.1% dilution of this compound 400 SC was prepared by mixing 5 mL of the formulation with 1 L of tap water in a 1-gallon stainless steel sprayer.
-
Surface Treatment: Three types of surfaces were used: fabric, vinyl tiles, and unpainted pinewood. These surfaces were sprayed with the prepared solution.
-
Pest Exposure: Laboratory and insecticide-resistant field strains of the common bed bug (Cimex lectularius) were used. Bed bugs were confined to the treated surfaces for a specified duration.
-
Efficacy Assessment: Mortality, knockdown, and live bed bug counts were recorded at various intervals post-exposure, typically daily for up to seven days. For aged residue tests, the treated surfaces were stored for a period (e.g., 30 days) before pest exposure.
Efficacy of GR Formulations (Baits) Against Leaf-Cutting Ants
The effectiveness of granulated this compound baits against leaf-cutting ants was assessed through the following laboratory and field protocols:
-
Bait Preparation: Granulated baits containing various concentrations of this compound (e.g., 0.001% to 0.3%) were formulated.
-
Laboratory Bioassay:
-
Mortality Assessment:Atta sexdens workers were fed a paste of dehydrated citrus pulp containing different concentrations of this compound. Mortality was recorded over 21 days to determine the toxicological classification.
-
Bait Loading and Devolution: The amount of bait carried by the ants back to the colony (loading) and the amount of bait rejected (devolution) were quantified.
-
-
Field Studies:
-
Baits with effective concentrations (e.g., 0.2% and 0.3%) were applied to the nests of Atta sexdens, A. laevigata, and Acromyrmex lundii at specified dosages (e.g., 6, 10, and 12 g/m² of nest).
-
Efficacy was determined by monitoring foraging activity and colony mortality.
-
Mandatory Visualization
The following diagrams illustrate the mode of action of this compound and a typical experimental workflow for insecticide efficacy testing.
Caption: Mode of action of this compound on the insect GABA receptor.
Caption: Generalized workflow for insecticide efficacy evaluation.
References
- 1. This compound (this compound) - Cultivar Magazine [revistacultivar.com]
- 2. irac-online.org [irac-online.org]
- 3. The mode of action of this compound: A novel isoxazoline insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory Evaluation of a Novel Insecticide, this compound, Against the Common Bed Bug (Cimex lectularius L.) (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Lack of Cross-Resistance Between Isocycloseram and Neonicotinoids: A Comparative Guide
A deep dive into the distinct modes of action of Isocycloseram and neonicotinoid insecticides reveals a fundamental lack of cross-resistance, offering a valuable tool for managing resistance in key agricultural pests. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals on the effective use of these insecticide classes.
Distinct Modes of Action: The Foundation for No Cross-Resistance
The primary reason for the lack of cross-resistance lies in the distinct molecular targets of this compound and neonicotinoids.
This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 30 insecticide. It acts as an allosteric modulator of GABA-gated chloride channels in insects. By binding to a unique site on these receptors, this compound blocks the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and eventual death. This binding site is different from that of other GABAergic insecticides like fiproles and cyclodienes, mitigating the risk of cross-resistance with those groups as well.
Neonicotinoids , on the other hand, are IRAC Group 4A insecticides. They act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. By mimicking the action of the neurotransmitter acetylcholine (ACh), they cause overstimulation of the nAChRs, leading to paralysis and death. Resistance to neonicotinoids can arise through target-site mutations in the nAChR or through metabolic resistance, where enzymes in the insect's body detoxify the insecticide.
The fundamentally different target sites—GABA-gated chloride channels for this compound and nicotinic acetylcholine receptors for neonicotinoids—mean that a mutation conferring resistance to one is highly unlikely to affect the efficacy of the other.
Experimental Evidence: Comparative Efficacy
While comprehensive comparative studies on major neonicotinoid-resistant agricultural pests are still being published, data from studies on urban pests and other species provide valuable insights into the lack of cross-resistance.
Comparative Efficacy Against Insecticide-Resistant Bed Bugs (Cimex lectularius)
A study evaluating the efficacy of various insecticides against insecticide-resistant strains of the common bed bug provides compelling evidence. The results demonstrate that this compound maintains high efficacy against a strain with known resistance to neonicotinoid-containing formulations.
| Insecticide | Formulation | Concentration | Corrected Mortality (%) at Day 7 |
| This compound | 400 SC | 0.1% | 98 ± 2 |
| Temprid FX | 0.05% imidacloprid + 0.025% β-cyfluthrin | Label Rate | 73 ± 7 |
| Crossfire | 0.4% clothianidin + 0.01% metofluthrin + 1.0% PBO | Label Rate | 80 ± 5 |
Data adapted from a study on the Canfield strain of bed bugs, known for its resistance to various insecticides.
Toxicity Data for this compound and Neonicotinoids Against Various Pests
The following tables summarize toxicity data from different studies, providing a reference for the intrinsic activity of these insecticides against susceptible and, in some cases, resistant pest populations. Direct comparison of LC50/LD50 values across different studies should be done with caution due to variations in experimental protocols and insect strains.
Table 2: Toxicity of this compound Against Select Pests
| Pest Species | Strain | Bioassay Method | Toxicity Metric | Value (µg/g or µ g/insect ) | Reference |
| German Cockroach (Blattella germanica) | UCR (Susceptible) | Topical Application | LD50 | 0.015 | [1] |
| Fall Armyworm (Spodoptera frugiperda) | Susceptible | Diet Incorporation | LC50 | 0.26 | [2] |
Table 3: Toxicity of Neonicotinoids Against Select Pests
| Pest Species | Strain | Bioassay Method | Insecticide | Toxicity Metric | Value (mg/L) | Reference |
| Whitefly (Bemisia tabaci) | Lab Population | Leaf Dip | Imidacloprid | LC50 (24h) | 89.64 | [2] |
| Whitefly (Bemisia tabaci) | Lab Population | Leaf Dip | Thiamethoxam | LC50 (24h) | 12.28 | [2] |
| Green Peach Aphid (Myzus persicae) | Susceptible | Leaf Dip | Imidacloprid | LC50 | 0.002 | [3] |
| Green Peach Aphid (Myzus persicae) | Susceptible | Leaf Dip | Acetamiprid | LC50 | 0.024 |
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in this guide.
Insecticide Bioassay for Bed Bugs (Cimex lectularius)
-
Insect Strains: Both insecticide-susceptible and field-collected resistant strains of Cimex lectularius were used.
-
Insecticide Solutions: Technical grade insecticides were dissolved in acetone to prepare stock solutions. Serial dilutions were made to obtain the desired concentrations.
-
Treatment Application: Insecticide solutions were applied to filter paper discs placed in Petri dishes. The solvent was allowed to evaporate completely.
-
Exposure: Adult bed bugs were placed on the treated filter paper.
-
Mortality Assessment: Mortality was recorded at specified intervals (e.g., 24, 48, 72, and 168 hours). Bed bugs were considered dead if they were unable to move when prodded with a fine brush.
-
Data Analysis: Mortality data was corrected for control mortality using Abbott's formula. Probit analysis was used to calculate LC50 values.
Leaf-Dip Bioassay for Whiteflies (Bemisia tabaci) and Aphids (Myzus persicae)
-
Insect Rearing: Pest colonies were maintained on appropriate host plants in a controlled environment.
-
Insecticide Solutions: Formulated insecticides were diluted in water to create a series of concentrations. A surfactant was often added to ensure even leaf coverage.
-
Leaf Treatment: Host plant leaves or leaf discs were dipped into the insecticide solutions for a specified duration (e.g., 10-30 seconds) with gentle agitation. Control leaves were dipped in water with surfactant only.
-
Drying: Treated leaves were allowed to air dry completely.
-
Exposure: The treated leaves were placed in Petri dishes or other suitable containers, and a known number of adult insects were introduced.
-
Mortality Assessment: Mortality was assessed after a specific time period (e.g., 24, 48, or 72 hours). Insects that were immobile or unable to move in a coordinated manner when gently prodded were considered dead.
-
Data Analysis: Mortality data was corrected for control mortality using Abbott's formula. Probit or logit analysis was used to determine the LC50 values.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams illustrate the distinct signaling pathways and a typical experimental workflow for cross-resistance studies.
Caption: Distinct modes of action of this compound and neonicotinoids.
Caption: Experimental workflow for a cross-resistance study.
Conclusion
The distinct modes of action of this compound and neonicotinoids provide a strong scientific basis for the absence of target-site cross-resistance. This compound's novel mode of action, targeting the GABA-gated chloride channels at a unique site, makes it a powerful tool for managing insect populations that have developed resistance to neonicotinoids and other insecticide classes. As more direct comparative data on a wider range of agricultural pests becomes available, the role of this compound in insecticide resistance management programs is expected to be further solidified. For researchers and professionals in drug development, this compound represents a promising chemistry for developing sustainable and effective pest control strategies.
References
- 1. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Neonicotinoid’s resistance monitoring, diagnostic mechanisms and cytochrome P450 expression in green peach aphid [Myzus persicae (Sulzer) (Hemiptera: Aphididae)] - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Site of Isocycloseram on the GABA Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isocycloseram's performance with alternative compounds targeting the γ-aminobutyric acid (GABA) receptor, a crucial site for insecticide action. By presenting supporting experimental data, detailed methodologies, and visual representations of key concepts, this document serves as a valuable resource for researchers in the field of insecticide development and neuropharmacology.
This compound is a novel isoxazoline insecticide that has been classified by the Insecticide Resistance Action Committee (IRAC) into Group 30.[1] Its mode of action is the allosteric modulation of GABA-gated chloride channels.[1][2] This positions it as a critical tool in insecticide resistance management, as its binding site is distinct from that of other major insecticide classes that also target the GABA receptor.
Comparative Analysis of GABA Receptor Ligands
To validate the unique binding site of this compound, it is essential to compare its interaction with the GABA receptor to that of other well-characterized ligands. This section provides quantitative data from radioligand binding assays and electrophysiological studies on the insect 'Resistance to dieldrin' (Rdl) GABA receptor, the primary target for these insecticides.
Radioligand Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. In these experiments, a radiolabeled ligand is used to quantify the binding of unlabeled competitor compounds. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) is determined, with lower values indicating higher binding affinity.
| Compound | IRAC Group | Radioligand | Preparation | IC50 / Ki (nM) | Reference |
| This compound | 30 | [³H]EBOB | House fly head membranes | IC50: ~0.4 | [2] |
| Fipronil | 2B | [³H]EBOB | Human β3 homopentamer | Ki: 1.8 | [3] |
| Desmethyl-Broflanilide | 30 | Not Specified | S. litura RDL GABAR | IC50: 1.3 | |
| Avermectin | 6 | [³H]GABA | Mucor miehei membranes | Apparent Ki: 20-40 ng/ml | |
| α-Endosulfan (Cyclodiene) | 2A | [³H]EBOB | House fly head membranes | IC50: 7 |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Electrophysiological Potency
Two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes expressing insect Rdl GABA receptors is a standard method to assess the functional effect of compounds on the receptor's activity. The IC50 value represents the concentration of the compound that inhibits 50% of the GABA-induced chloride current.
| Compound | IRAC Group | Receptor | Insect Species | IC50 (nM) | Reference |
| Fluralaner (Isoxazoline) | 30 | CsRDL | Chilo suppressalis | 4.20 | |
| Fipronil | 2B | RDL | Cockroach neurons | 28 | |
| Fipronil | 2B | RDL | Drosophila melanogaster | 240 | |
| Fipronil | 2B | CsRDL | Chilo suppressalis | 10.02 | |
| Desmethyl-Broflanilide | 30 | RDL | Spodoptera litura | 1.3 | |
| Avermectin | 6 | CsRDL | Chilo suppressalis | 69.90 | |
| Dieldrin (Cyclodiene) | 2A | RDL | Cockroach neurons | 16 (inhibition) |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions and receptor isoforms.
Experimental Protocols
Detailed methodologies are provided below for the key experiments used to validate the binding site of this compound and compare it with other GABA receptor ligands.
Radioligand Binding Assay (Competition Assay)
This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to displace a specific radioligand from the GABA receptor.
1. Membrane Preparation (from insect heads):
-
Homogenize insect heads in an ice-cold buffer (e.g., 0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove large debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 140,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation to remove endogenous GABA.
-
Resuspend the final pellet in the binding buffer to a specific protein concentration and store at -80°C.
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation.
-
In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]EBOB or [³H]muscimol), and varying concentrations of the unlabeled test compound (competitor).
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of a known ligand to saturate the specific binding sites.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
If the Kd of the radioligand is known, the Ki value for the competitor can be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This protocol describes the functional characterization of GABA receptors expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.
-
Treat the ovarian lobes with collagenase to defolliculate the oocytes.
-
Select mature (Stage V-VI) oocytes and inject them with cRNA encoding the desired insect Rdl GABA receptor subunit.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Apply GABA at its EC50 concentration to elicit a baseline chloride current.
-
Co-apply GABA with varying concentrations of the test compound (e.g., this compound or an alternative) to measure the inhibition of the GABA-induced current.
3. Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.
-
Normalize the current in the presence of the test compound to the control current.
-
Plot the normalized current against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using a suitable curve-fitting algorithm.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues within the GABA receptor that are critical for insecticide binding and to understand mechanisms of resistance.
1. Mutagenesis:
-
Use a commercially available site-directed mutagenesis kit to introduce a specific point mutation into the cDNA encoding the Rdl GABA receptor subunit. For example, to investigate the role of the G335 residue, it can be mutated to methionine (G335M).
-
Verify the mutation by DNA sequencing.
2. Functional Analysis:
-
Prepare cRNA from the mutated cDNA and inject it into Xenopus oocytes.
-
Perform TEVC electrophysiology as described above to assess the impact of the mutation on the sensitivity of the receptor to this compound and other compounds. A significant increase in the IC50 value for the mutated receptor compared to the wild-type receptor indicates that the mutated residue is crucial for binding.
Visualizing the Experimental Workflow and Binding Sites
The following diagrams, created using the DOT language, illustrate the key experimental workflows and the distinct binding sites of different insecticide classes on the GABA receptor.
Caption: Workflow for Two-Electrode Voltage-Clamp Electrophysiology.
Caption: Distinct Binding Sites of Insecticides on the GABA Receptor.
Conclusion
The experimental data strongly support the classification of this compound in a distinct IRAC group. Competition binding assays and site-directed mutagenesis studies confirm that this compound binds to a novel allosteric site (NCA-II) on the insect Rdl GABA receptor, which is different from the binding sites of fiproles, cyclodienes, and avermectins. Notably, the G335M mutation in the third transmembrane domain of the Rdl receptor significantly impairs the activity of this compound, providing a key molecular determinant of its binding site. Conversely, the A301S mutation, which confers resistance to cyclodienes, does not affect this compound's efficacy, further highlighting the unique nature of its binding site. This distinct mode of action makes this compound a valuable tool for managing insect populations that have developed resistance to other classes of insecticides targeting the GABA receptor. The provided experimental protocols and comparative data serve as a foundation for further research into the nuanced interactions of insecticides with this critical neuronal target.
References
Isocycloseram: A Comparative Analysis of its Toxicity in Mammals and Insects
For Immediate Release
Stein, Switzerland – November 24, 2025 – Isocycloseram, a novel insecticide belonging to the isoxazoline class, demonstrates a remarkable differential toxicity, exhibiting high efficacy against a broad spectrum of insect pests while maintaining a significantly lower toxicity profile in mammals. This guide provides a comprehensive comparison of the toxicological effects of this compound on these two distinct biological classes, supported by experimental data, detailed methodologies, and an exploration of the underlying biochemical pathways. This information is intended for researchers, scientists, and professionals involved in drug development and pesticide evaluation.
Executive Summary
This compound's selective toxicity is attributed to its mode of action as an allosteric modulator of gamma-aminobutyric acid (GABA)-gated chloride channels.[1][2][3][4] It exhibits a significantly higher binding affinity for insect GABA receptors compared to their mammalian counterparts, leading to potent insecticidal activity and a wide safety margin for mammals.[5]
Comparative Toxicity Data
The following table summarizes the key toxicity values of this compound in representative mammalian and insect species.
| Species | Test Type | Route of Administration | Toxicity Value | Unit |
| Mammals | ||||
| Rattus norvegicus (Rat) | Acute | Oral | >5000 | mg/kg bw |
| Rattus norvegicus (Rat) | Acute | Oral | >4500 | mg/kg bw (female) |
| Mus musculus (Mouse) | 80-week Chronic | Dietary | 1.7 (male), 1.8 (female) | NOAEL (mg/kg bw/day) |
| Rattus norvegicus (Rat) | 2-year Chronic | Dietary | 2.3 | NOAEL (mg/kg/day) |
| Rattus norvegicus (Rat) | Two-generation Reproduction | Oral | 12 | NOAEL (mg/kg bw/day) |
| Rattus norvegicus (Rat) | Developmental | Oral | 7.5 | NOAEL (mg/kg bw/day) |
| Oryctolagus cuniculus (Rabbit) | Developmental | Oral | 15 | NOAEL (mg/kg bw/day) |
| Insects | ||||
| Blattella germanica (German Cockroach) - Susceptible Strain | 72-hour | Topical Application | 0.015 | µ g/insect |
| Blattella germanica (German Cockroach) - Field Strain (Ryan) | 72-hour | Topical Application | 0.022 | µ g/insect |
| Blattella germanica (German Cockroach) - Field Strain (SY) | 72-hour | Topical Application | 0.042 | µ g/insect |
| Tetranychus urticae (Two-spotted spider mite) | - | Leaf-dip bioassay | 0.04 - 0.26 | LC50 (mg a.i./L) |
Mechanism of Action: A Tale of Two Receptors
This compound's selective toxicity is rooted in its differential interaction with the GABA receptors of insects and mammals.
In Insects:
This compound acts as a potent allosteric modulator of GABA-gated chloride channels in the insect nervous system. GABA is the primary inhibitory neurotransmitter in insects. When this compound binds to a site on the receptor, it inhibits the influx of chloride ions, leading to hyperexcitation of the nervous system, paralysis, and eventual death of the insect.
In Mammals:
While mammals also possess GABA receptors, this compound exhibits a much lower affinity for these receptors. This is due to differences in the amino acid sequences of the binding sites between insect and mammalian GABA receptors. Consequently, significantly higher concentrations of this compound are required to elicit a toxic effect in mammals, resulting in a high margin of safety. In mammals, the primary target organs identified in toxicity studies are the liver, testes, and epididymides, particularly in rats.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Mammalian Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Test Animals: Healthy, young adult rats (Rattus norvegicus) of a single sex (typically females, as they are often more sensitive).
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
Procedure:
-
Dose Selection: A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is typically kept low.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Stepwise Dosing: The outcome of the first step determines the next step. If mortality occurs, the dose for the next step is lowered. If no mortality occurs, the dose is increased. This continues until a clear outcome is observed.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
Insect Topical Application Bioassay (Adapted for German Cockroaches)
Objective: To determine the dose of an insecticide that is lethal to 50% of a test population (LD50) upon direct contact.
Test Insects: Adult male German cockroaches (Blattella germanica) from a susceptible laboratory strain.
Materials:
-
Technical grade this compound
-
Acetone (solvent)
-
Microsyringe or repeating dispenser
-
Anesthesia equipment (e.g., CO2)
-
Observation containers
Procedure:
-
Dose Preparation: A series of dilutions of this compound in acetone are prepared to create a range of doses.
-
Insect Handling: Cockroaches are briefly anesthetized using CO2 to facilitate handling.
-
Application: A precise volume (e.g., 0.2 µL) of the insecticide solution is applied to the dorsal thorax (pronotum) of each insect using a microsyringe. A control group is treated with acetone only.
-
Observation: Treated insects are placed in clean containers with access to food and water and held under controlled environmental conditions.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to move when prodded.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 value.
Visualizing the Pathways and Processes
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. extranet.who.int [extranet.who.int]
- 3. This compound: A new active ingredient for leaf-cutting ants control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mode of action of this compound: A novel isoxazoline insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isocycloseram in Integrated Pest Management: A Comparative Performance Guide
Isocycloseram, a novel insecticide from the isoxazoline chemical class, is emerging as a significant tool in Integrated Pest Management (IPM) programs.[1][2] Classified by the Insecticide Resistance Action Committee (IRAC) in Group 30, it functions as an allosteric modulator of GABA-gated chloride channels.[3][4][5] This unique mode of action provides a crucial resource for managing insecticide resistance, a cornerstone of sustainable pest control. This guide offers a comparative analysis of this compound's performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its role in IPM.
Efficacy and Spectrum of Control
This compound demonstrates a broad spectrum of control against numerous insect orders of agricultural and public health importance, including Lepidoptera, Hemiptera, Coleoptera, Thysanoptera, and Diptera. Its effectiveness extends to pests that have developed resistance to other insecticide classes.
Comparative Efficacy of this compound against Key Pests
| Target Pest | This compound Formulation/Dose | Alternative Insecticides | Key Findings |
| Fall Armyworm (Spodoptera frugiperda) | LC50 = 0.26 mg/kg | Fipronil (LC50 = 7.72 mg/kg) | This compound exhibited significantly higher insecticidal activity compared to fipronil. |
| Common Bed Bug (Cimex lectularius) | 0.1% this compound 45 SC | Demand CS (λ-cyhalothrin), Temprid FX (imidacloprid + β-cyfluthrin), Crossfire (clothianidin + metofluthrin + PBO), Bedlam Plus (d-phenothrin + MGK 264 + imidacloprid), PT Phantom II (chlorfenapyr) | 30-day-aged residue of this compound 45 SC caused 100% mortality in resistant bed bugs, outperforming the five commercial insecticides (0-73% mortality). |
| German Cockroach (Blattella germanica) | LD50 = 5-15 ng per insect (topical) | - | Active at low doses against both laboratory and field populations. |
| Wireworms (Limonius californicus) | 5.0–7.5 g AI/100 kg seed | Thiamethoxam (20.0 g AI/100 kg seed) | As effective or more effective than the industry standard thiamethoxam in protecting crop stand and yield in wheat and barley. |
Integration into IPM Programs
A critical aspect of IPM is the compatibility of insecticides with other control tactics, including biological control. This compound is generally compatible with other agrochemicals like systemic fungicides, selective herbicides, and foliar fertilizers, facilitating its integration into existing management programs.
Selectivity and Impact on Non-Target Organisms
While this compound is a broad-spectrum insecticide, its impact on non-target organisms is a crucial consideration for its use in IPM.
| Organism Group | This compound Impact | Key Findings |
| Beneficial Insects | Partially Selective | In Arizona cotton field trials, this compound showed some negative impacts, reducing populations of M. celer and Geocoris spp. nymphs. However, it was less detrimental than the organophosphate acephate and did not affect four of the six key predator species studied. |
| Aquatic Invertebrates | Highly Toxic | EPA risk assessments identified potential risks of concern to aquatic invertebrates from spray, seed, and soil treatments. |
| Birds and Mammals | Low Acute Toxicity | This compound has low acute toxicity to mammals (LD50 >5000 mg/kg bw in rats) and birds (LD50 >2000 mg/kg bw). However, chronic risks to birds and mammals ingesting treated rapeseed have been noted. |
| Pollinators | Potential Risks of Concern | The EPA has identified potential risks to insect pollinators from spray applications. Mitigation measures, such as best management practices and advisories for seed treatments, are proposed to reduce these risks. |
Mode of Action and Resistance Management
This compound acts on the GABA receptor of insects at a site distinct from other insecticides like fiproles and cyclodienes. This novel mode of action makes it a valuable tool for insecticide resistance management. To prevent or delay the development of resistance, it is recommended to rotate this compound with insecticides from different IRAC groups, such as spinosyns (Group 5), Bacillus thuringiensis (Group 11A), and oxadiazines (Group 22A). Laboratory studies have identified the potential for resistance development through mutations in the GABA receptor (e.g., G335M), highlighting the importance of adherence to resistance management strategies.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate comparison of insecticide performance. The following protocols are based on guidelines for insecticide efficacy testing.
1. Residual Efficacy on Various Surfaces
-
Objective: To determine the mortality caused by aged insecticide residues on different surfaces.
-
Materials: Technical grade this compound and formulated products, alternative insecticides, susceptible and resistant strains of the target pest (e.g., Cimex lectularius), various substrates (e.g., fabric, vinyl tile, unpainted pinewood), petri dishes, aspirators, environmental chambers.
-
Methodology:
-
Prepare test solutions of this compound and alternative insecticides at specified concentrations (e.g., 0.1%).
-
Treat sections of each substrate with a known volume of the insecticide solution to achieve a target deposit rate. An untreated control is treated with the solvent only.
-
Allow the treated surfaces to dry and then age for a specified period (e.g., 30 days) under controlled conditions (e.g., 25°C, 50% RH).
-
Confine a known number of adult insects (e.g., 10 bed bugs) on the aged treated surface for a set exposure period (e.g., 4 hours).
-
After exposure, transfer the insects to clean containers with food and water (if applicable).
-
Record mortality at regular intervals (e.g., 24, 48, 72, 96 hours) post-exposure. Moribund insects are recorded separately and not included in mortality counts.
-
The experiment should be replicated a minimum of five times for each treatment and surface type.
-
2. Direct Spray Efficacy
-
Objective: To evaluate the direct contact toxicity of an insecticide.
-
Materials: Formulated this compound and alternatives, spray tower or similar application device, target insects, holding containers.
-
Methodology:
-
Place a known number of insects in a container that allows for direct spray application (e.g., a petri dish with a screen lid).
-
Apply the insecticide directly onto the insects using a calibrated spray tower to ensure a uniform dose. Control groups are sprayed with solvent only.
-
Transfer the insects to clean containers with food and water no more than 15 minutes after application.
-
Hold the insects under controlled environmental conditions.
-
Assess knockdown and mortality at specified time points post-treatment.
-
Conclusion
This compound represents a valuable addition to integrated pest management programs. Its novel mode of action is a significant asset for managing insecticide resistance in a wide range of agricultural and urban pests. While its efficacy is well-documented against many target species, often outperforming older chemistries, its broad-spectrum nature necessitates careful consideration of its impact on non-target organisms, particularly beneficial insects and aquatic life. To maximize its benefits and ensure its long-term viability, this compound should be used within a robust IPM framework that includes resistance management strategies, conservation of natural enemies, and mitigation of environmental risks.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Isocycloseram
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the proper disposal of Isocycloseram, a broad-spectrum contact insecticide, to ensure the safety of laboratory personnel and the protection of the environment.
This compound is recognized as a hazardous substance, particularly noted for its toxicity to aquatic invertebrates and fish.[1][2] Improper disposal can lead to environmental contamination and potential harm to wildlife.[1][2] Therefore, strict adherence to the following procedures is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3] All handling of this compound should be conducted in a well-ventilated area.
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the disposal of small quantities of this compound typically found in a laboratory setting.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the chemical name, concentration, and the appropriate hazard symbols.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently or produce toxic gases.
2. Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap for all this compound waste. The container should be in good condition, free from cracks or deterioration.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.
3. Disposal of Unused this compound:
-
Solid Waste: If you have solid this compound, carefully transfer it to the designated waste container. Avoid creating dust.
-
Liquid Waste: For solutions containing this compound, pour the waste into the designated container, avoiding splashes.
4. Decontamination of Labware and Surfaces:
-
Thoroughly rinse any contaminated glassware or equipment with a suitable solvent (e.g., acetone, followed by water). The rinsate must be collected and treated as hazardous waste and added to the this compound waste container.
-
Wipe down any contaminated surfaces with an appropriate cleaning agent. The cleaning materials (e.g., wipes, paper towels) must also be disposed of as hazardous waste in the same container.
5. Storage of Waste:
-
Store the sealed this compound waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
Ensure the storage area is cool, dry, and well-ventilated.
6. Final Disposal:
-
Wastes resulting from the use of this product must be disposed of at an approved waste disposal facility.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste. They will have established procedures with licensed hazardous material disposal companies.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound in a laboratory setting.
Regulatory Compliance
The disposal of hazardous waste, including this compound, is regulated by federal and state agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Academic and research laboratories may be subject to specific regulations, such as the EPA's Subpart K, which provides alternative requirements for managing hazardous waste in these settings. It is crucial to be familiar with and adhere to your institution's specific policies and all applicable local, state, and federal regulations.
By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste, thereby building a culture of safety and trust within your institution.
References
Navigating the Safe Handling of Isocycloseram: A Guide for Laboratory Professionals
Essential guidance on personal protective equipment, operational protocols, and disposal plans for the novel insecticide, Isocycloseram, to ensure the safety of researchers and laboratory personnel.
For laboratory professionals at the forefront of pharmaceutical research and development, the safe handling of novel chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the insecticide this compound, offering procedural guidance to directly address operational questions and foster a culture of safety and responsibility.
Personal Protective Equipment (PPE): The First Line of Defense
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is critical. The following PPE is recommended to minimize exposure and ensure user safety.
Primary Protective Measures:
-
Hand Protection: Chemical-resistant gloves are essential. Given that this compound may be handled in various forms (solid or in solution), selecting gloves made of materials like nitrile or neoprene is advisable. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Safety glasses with side shields or tightly sealed safety goggles are mandatory to protect against splashes or airborne particles. In situations with a higher risk of splashing, a face shield should be worn in conjunction with safety glasses or goggles.
-
Respiratory Protection: While this compound has low acute toxicity via inhalation, a risk assessment should be conducted to determine the need for respiratory protection.[1][2] If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary. For accidental releases or situations with inadequate ventilation, a self-contained breathing apparatus is recommended.
-
Protective Clothing: A standard laboratory coat should be worn to protect against skin contact. For tasks with a higher potential for contamination, chemical-resistant aprons or coveralls may be appropriate.
Operational Protocols: Ensuring a Safe Workflow
Adherence to established operational protocols is crucial for minimizing the risk of exposure and ensuring the integrity of research.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended, particularly when working with powders or volatile solutions, to minimize inhalation exposure.
Safe Handling Practices:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Minimize Dust and Aerosols: When working with solid this compound, handle it carefully to avoid generating dust. If preparing solutions, do so in a manner that minimizes splashing and aerosol formation.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed when not in use.
Toxicological Data Summary
While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound, a summary of available toxicological data provides valuable insight into its hazard profile.
| Metric | Value | Species | Notes |
| Acute Oral LD50 | >4500 mg/kg bw | Rat | Low acute toxicity. |
| Acute Dermal LD50 | >5000 mg/kg bw | Rat | Low acute toxicity. |
| Acute Inhalation LC50 | >4.62 mg/L | Rat | Low acute toxicity. |
| Skin Irritation | Not an irritant | Rabbit | |
| Eye Irritation | Slightly irritating | Rabbit | |
| Skin Sensitization | Potential sensitizer | May cause an allergic skin reaction.[3] | |
| No Observed Adverse Effect Level (NOAEL) (Developmental) | 7.5 mg/kg bw/day | Rat | Based on an increased incidence of bifid sternum. |
| Acceptable Daily Intake (ADI) | 0-0.02 mg/kg bw | Established by the WHO based on the NOAEL with a 100-fold safety factor. |
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response Workflow:
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility. All waste materials should be handled as hazardous waste.
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect all waste this compound, including unused material, contaminated absorbents from spills, and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical properties of this compound and is in good condition with a secure lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the date of waste generation and the name of the principal investigator or laboratory.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
-
Container Decontamination:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as regular waste, but consult your institution's EHS guidelines for specific procedures.
-
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
